8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
9-(3-ethoxy-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O6/c1-4-23-18(2,3)13(19)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)24-16(11)17/h5-9,13,19H,4,10H2,1-3H3 |
InChI Key |
ZQAHVKVXUSYIBF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a naturally occurring furocoumarin. While this compound is found in nature, this document outlines a proposed synthetic pathway and expected analytical data to facilitate its laboratory preparation and study.
Introduction
This compound is a psoralen (B192213) derivative, a class of compounds known for their photosensitizing effects. Psoralens, when activated by ultraviolet A (UVA) radiation, can form covalent bonds with the pyrimidine (B1678525) bases of nucleic acids, leading to the formation of monoadducts and interstrand cross-links in DNA. This mechanism is the basis of PUVA (Psoralen + UVA) therapy, which is used to treat various skin conditions such as psoriasis and vitiligo. The specific side chain of this compound may influence its pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis
Synthesis of the Side-Chain Precursor: 1-Chloro-3-ethoxy-3-methyl-2-butanol
The synthesis of the key side-chain intermediate can be envisioned through a three-step process starting from 3-methyl-3-buten-1-ol (B123568).
Step 1: Epoxidation of 3-methyl-3-buten-1-ol
The first step involves the selective epoxidation of the double bond in 3-methyl-3-buten-1-ol to yield (3-methyloxiran-2-yl)methanol (B110122).
-
Reaction: 3-methyl-3-buten-1-ol is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (DCM).
-
Rationale: This is a standard and efficient method for the epoxidation of alkenes.
Step 2: Ring-opening of the Epoxide with Ethanol (B145695)
The epoxide ring is then opened by reaction with ethanol under acidic catalysis to introduce the ethoxy group.
-
Reaction: The epoxide from the previous step is dissolved in an excess of ethanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The reaction mixture is stirred at room temperature.
-
Rationale: Acid-catalyzed ring-opening of epoxides with alcohols is a well-established method to produce β-hydroxy ethers. The nucleophilic attack of ethanol will preferentially occur at the more substituted carbon of the epoxide in an SN1-like fashion under acidic conditions.
Step 3: Chlorination of the Primary Alcohol
The final step in the precursor synthesis is the conversion of the primary alcohol to a chloride, which will serve as the leaving group in the subsequent alkylation step.
-
Reaction: The resulting diol is reacted with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base such as pyridine (B92270) to prevent unwanted side reactions.
-
Rationale: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides.
Synthesis of this compound
The final step is the alkylation of 8-hydroxypsoralen (xanthotoxol) with the synthesized side-chain precursor.
-
Reaction: 8-hydroxypsoralen is deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The synthesized 1-chloro-3-ethoxy-3-methyl-2-butanol is then added to the reaction mixture, which is heated to drive the SN2 reaction to completion.
-
Rationale: This Williamson ether synthesis is a standard method for coupling an alkyl halide to a phenoxide.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Synthesis of (3-Methyloxiran-2-yl)methanol
-
Dissolve 3-methyl-3-buten-1-ol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the flask over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of 3-Ethoxy-3-methyl-1,2-butanediol
-
Dissolve the purified (3-methyloxiran-2-yl)methanol (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting diol may be of sufficient purity for the next step or can be further purified by column chromatography.
Synthesis of 1-Chloro-3-ethoxy-3-methyl-2-butanol
-
Dissolve the 3-ethoxy-3-methyl-1,2-butanediol (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
Quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Synthesis of this compound
-
To a solution of 8-hydroxypsoralen (xanthotoxol, 1 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the purified 1-chloro-3-ethoxy-3-methyl-2-butanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Characterization
As no published spectral data for this compound is available, the following tables provide predicted characterization data based on the known spectral properties of the psoralen core and the proposed side chain.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons of the psoralen core (δ 6.0-8.0 ppm), protons of the furan (B31954) and pyrone rings, and signals corresponding to the ethoxy and methyl groups of the side chain. |
| ¹³C NMR | Carbon signals for the psoralen core (δ 90-165 ppm), and signals for the carbons of the aliphatic side chain. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₀O₆), and characteristic fragmentation patterns. |
| IR | Characteristic absorption bands for the lactone carbonyl, aromatic C=C stretching, and C-O ether linkages. |
Tabulated Predicted Characterization Data
| Data Type | Value |
| Molecular Formula | C₁₈H₂₀O₆ |
| Molecular Weight | 332.35 g/mol |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.7 (d, H-4), ~7.6 (d, H-5'), ~7.3 (s, H-5), ~6.8 (d, H-4'), ~6.3 (d, H-3), ~4.5 (m, O-CH₂), ~4.0 (m, CH-OH), ~3.5 (q, O-CH₂-CH₃), ~1.3 (s, 2 x CH₃), ~1.2 (t, O-CH₂-CH₃) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~161 (C=O), ~148-158 (aromatic C-O), ~106-147 (aromatic/vinylic C), ~70-80 (side chain C-O), ~65 (ethoxy CH₂), ~25 (side chain CH₃), ~15 (ethoxy CH₃) |
| Predicted MS (ESI+) m/z | 333.1 [M+H]⁺, 355.1 [M+Na]⁺ |
| Predicted IR (KBr) ν (cm⁻¹) | ~3450 (O-H stretch), ~2980 (C-H stretch), ~1720 (lactone C=O stretch), ~1620, 1580 (aromatic C=C stretch), ~1100 (C-O ether stretch) |
Biological Activity and Mechanism of Action
Psoralens exert their primary biological effects through photosensitization of DNA. The planar structure of the psoralen molecule allows it to intercalate between the base pairs of DNA.
PUVA Therapy Mechanism
Upon exposure to UVA radiation, a [2+2] cycloaddition reaction occurs between the furan or pyrone ring of the psoralen and a pyrimidine base (primarily thymine) in one strand of the DNA, forming a monoadduct. Subsequent absorption of a second photon can lead to a similar reaction with a pyrimidine on the opposite DNA strand, resulting in an interstrand cross-link. These DNA lesions inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is beneficial in hyperproliferative skin disorders.
Caption: Mechanism of action for psoralen in PUVA therapy.
Experimental Workflow Visualization
The proposed synthetic workflow can be visualized as a series of sequential reactions.
Caption: Proposed synthetic workflow for the target molecule.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocols and predicted analytical data offer a solid foundation for researchers to produce and identify this compound in a laboratory setting. Further research is warranted to validate this synthetic route and to fully elucidate the specific biological activities and potential therapeutic applications of this particular psoralen derivative.
A Technical Guide to the Photochemical Properties of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and Related Furocoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furocoumarins, are renowned for their photo-reactive properties. When activated by ultraviolet A (UVA) radiation, they can form covalent adducts with the pyrimidine (B1678525) bases of DNA, leading to the formation of monoadducts and interstrand crosslinks (ICLs). This photoreactivity forms the basis of PUVA (Psoralen + UVA) therapy, a treatment modality for various skin disorders such as psoriasis and vitiligo.
The compound 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen belongs to the 8-alkoxypsoralen family. Its bulky and hydrophilic side chain at the 8-position is expected to influence its solubility, DNA binding affinity, and subsequent photochemical reactions. Understanding these properties is crucial for the development of novel photochemotherapeutic agents with improved efficacy and safety profiles.
General Photochemical Properties of Psoralens
The photochemistry of psoralens is a multi-step process initiated by the absorption of UVA light (320-400 nm). The key events include:
-
Intercalation: Psoralens intercalate into the DNA double helix, positioning themselves between base pairs. This non-covalent interaction is a prerequisite for efficient photoreaction.
-
Photoactivation: Upon absorption of a UVA photon, the intercalated psoralen (B192213) is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.
-
[2+2] Cycloaddition: The excited triplet state of the psoralen can react with a pyrimidine base (primarily thymine) on one strand of the DNA to form a cyclobutane (B1203170) monoadduct. This can occur at either the 3,4- (pyrone) or 4',5'- (furan) double bond of the psoralen.
-
Interstrand Crosslink Formation: A furan-side monoadduct can absorb a second UVA photon and react with a thymine (B56734) on the complementary DNA strand, resulting in an interstrand crosslink.
These DNA lesions disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Expected Properties of this compound
Based on the structure-activity relationships of other 8-substituted psoralens, we can infer the following properties for this compound:
-
Solubility: The ethoxy, hydroxy, and methyl groups in the side chain are likely to increase the aqueous solubility of the compound compared to less substituted psoralens.
-
DNA Intercalation: The bulky side chain at the 8-position may sterically hinder intercalation into DNA to some extent, potentially leading to a lower binding affinity compared to smaller 8-alkoxypsoralens like 8-MOP.
-
Photoreactivity: As an 8-alkoxypsoralen, it is expected to be photoreactive and capable of forming both monoadducts and interstrand crosslinks with DNA upon UVA irradiation. The efficiency of these reactions will depend on its ability to intercalate effectively.
-
Erythemal Activity: The potential for skin photosensitization (erythema) is a characteristic of many psoralens and would need to be experimentally determined for this derivative.
Quantitative Data for Representative Psoralens
The following tables summarize key photochemical and photobiological parameters for well-studied psoralens, which can serve as a benchmark for the evaluation of this compound.
Table 1: UV Absorption and Fluorescence Properties of Selected Psoralens
| Compound | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Fluorescence Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) |
| Psoralen | 245, 295, 330 | 23,500 (at 245 nm) | 440 | 0.02 |
| 8-Methoxypsoralen (8-MOP) | 249, 300 | 24,000 (at 249 nm) | 458 | 0.016 |
| 5-Methoxypsoralen (5-MOP) | 265, 312 | 16,000 (at 312 nm) | 470 | 0.01 |
Table 2: DNA Binding and Photoreactivity of Selected Psoralens
| Compound | DNA Binding Constant (K, M⁻¹) | Monoadduct Formation Rate (relative) | Interstrand Crosslink Formation Rate (relative) |
| Psoralen | ~1 x 10³ | 1.0 | 1.0 |
| 8-Methoxypsoralen (8-MOP) | ~2.5 x 10³ | 1.5 | 1.2 |
| 4,5',8-Trimethylpsoralen (TMP) | ~5 x 10⁴ | 3.0 | 2.5 |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual values can vary depending on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the photochemical properties of psoralens.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties of the psoralen derivative.
Methodology:
-
Prepare stock solutions of the psoralen in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired concentration in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Record the UV-Vis absorption spectrum using a spectrophotometer over a wavelength range of 200-450 nm.
-
Determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
For fluorescence measurements, excite the sample at its λmax and record the emission spectrum using a spectrofluorometer.
-
Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine (B1679958) sulfate).
DNA Intercalation Assay
Objective: To quantify the binding affinity of the psoralen to DNA.
Methodology (UV-Vis Titration):
-
Prepare a solution of the psoralen at a fixed concentration in a buffer.
-
Record its initial absorption spectrum.
-
Incrementally add a concentrated solution of calf thymus DNA to the psoralen solution.
-
Record the absorption spectrum after each addition.
-
Monitor the changes in absorbance (hypochromism) and the red-shift in λmax upon DNA binding.
-
Analyze the data using a suitable binding model (e.g., the Scatchard plot) to determine the binding constant (K).
DNA Photobinding and Crosslinking Analysis
Objective: To determine the efficiency of monoadduct and interstrand crosslink formation.
Methodology (using plasmid DNA):
-
Incubate supercoiled plasmid DNA with varying concentrations of the psoralen in a buffer in the dark to allow for intercalation.
-
Irradiate the samples with a UVA light source (e.g., a 365 nm lamp) for different time intervals.
-
After irradiation, analyze the DNA topology using agarose (B213101) gel electrophoresis.
-
Monoadducts: Cause a slight retardation in the migration of supercoiled DNA.
-
Interstrand Crosslinks: Prevent the denaturation of the DNA strands. This can be visualized by denaturing the DNA (e.g., with heat or alkali) before running the gel. Crosslinked DNA will renature and migrate as a double-stranded form, while non-crosslinked DNA will remain single-stranded and migrate much faster.
-
-
Quantify the amount of each DNA form (supercoiled, nicked, crosslinked) using densitometry.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
Caption: Workflow for the photochemical characterization of a novel psoralen.
Caption: Signaling pathway of psoralen-induced DNA damage and apoptosis.
Conclusion
While specific experimental data for this compound is currently lacking, a comprehensive understanding of the photochemical properties of the psoralen class of compounds provides a strong foundation for its investigation. The methodologies and comparative data presented in this guide are intended to facilitate the research and development of this and other novel psoralen derivatives for potential photochemotherapeutic applications. Future studies should focus on the experimental determination of the photophysical and photochemical parameters of this compound to fully elucidate its potential as a photosensitizing agent.
The Inferred Mechanism of Action of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth guide to the hypothesized mechanism of action of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a naturally occurring furanocoumarin isolated from Heracleum pyrenaicum Lam.[1]. Due to the limited direct experimental data on this specific compound, its mechanism is inferred from the well-established activities of structurally related 8-alkoxypsoralens, such as the widely studied 8-methoxypsoralen (8-MOP). The primary proposed mechanism is photo-induced DNA cross-linking following intercalation, a hallmark of psoralen (B192213) compounds used in photochemotherapy. This paper outlines the theoretical signaling pathways, presents exemplary quantitative data from related compounds to establish a framework for potential efficacy, and provides detailed experimental protocols for future research.
Introduction
Psoralens are a class of photoactive compounds that have been extensively utilized in medicine, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2][3] Their therapeutic effects are primarily attributed to their ability to form covalent bonds with DNA upon activation by UVA radiation, leading to the inhibition of cell proliferation and the induction of apoptosis.[3] The compound this compound belongs to the 8-alkoxypsoralen subclass. While specific studies on its bioactivity are scarce, its structural similarity to other 8-substituted psoralens allows for a reasoned extrapolation of its mechanism of action.[4] This whitepaper aims to consolidate the current understanding of 8-alkoxypsoralen pharmacology and apply it to this specific molecule, providing a foundational resource for researchers.
Proposed Mechanism of Action
The mechanism of action for this compound is proposed to follow the canonical pathway of other photoactivatable psoralens. This process can be broken down into two main stages: intercalation into DNA and photo-induced covalent bonding.
DNA Intercalation (The "Dark" Stage)
Initially, the planar tricyclic structure of the psoralen molecule allows it to intercalate between the base pairs of double-stranded DNA.[1] This non-covalent interaction is a prerequisite for the subsequent photochemical reactions. Studies on 8-substituted psoralens have shown that they effectively bind to DNA through intercalation.[4] The side chain at the 8-position, in this case, the ethoxy-hydroxy-methylbutyloxy group, can influence the binding affinity and specificity.
Photo-activation and Covalent Adduct Formation (The "Light" Stage)
Upon exposure to UVA radiation (typically in the 320-400 nm range), the intercalated psoralen molecule absorbs photons and enters an excited triplet state.[1] This highly reactive state enables the psoralen to form covalent bonds with the pyrimidine (B1678525) bases of DNA, primarily thymine (B56734).[1] This occurs through a [2+2] cycloaddition reaction involving the 3,4- (pyrone side) or 4',5'- (furan side) double bonds of the psoralen and the 5,6-double bond of a thymine residue.
This process can result in two types of DNA adducts:
-
Monoadducts: The psoralen molecule covalently binds to a single pyrimidine base on one strand of the DNA.
-
Interstrand Cross-links (ICLs): If a monoadduct formed via the furan (B31954) side is in proximity to a thymine on the opposite DNA strand, a second photo-activation can lead to the formation of a diadduct, creating a covalent link between the two DNA strands.[3]
The formation of these adducts, particularly ICLs, physically blocks the progression of DNA replication and transcription machinery, triggering cellular responses such as cell cycle arrest and apoptosis.[3]
Signaling Pathways and Cellular Consequences
The formation of psoralen-DNA adducts initiates a cascade of cellular events. The following diagrams, generated using Graphviz, illustrate the key pathways.
Caption: General mechanism of action for photo-activated psoralens.
Quantitative Data (Based on Related 8-Alkoxypsoralens)
As direct quantitative data for this compound is not available, the following tables summarize typical values for the well-characterized 8-methoxypsoralen (8-MOP) to provide a comparative baseline.
Table 1: DNA Binding Properties of 8-MOP
| Parameter | Value | Organism/System | Reference |
| DNA Association Constant (Ka) | 105 - 106 L·mol-1 | Calf Thymus DNA | [4] |
| Dissociation Constant (KD) | 1.1 x 10-3 M | AT-DNA | [1] |
Table 2: Cytotoxicity Data for 8-MOP in Combination with UVA Radiation
| Cell Line | UVA Dose (J/cm²) | EC₅₀ Value (µM) | Assay Type | Reference |
| C32 (Amelanotic Melanoma) | 1.3 | 131.0 | WST-1 Assay | [5] |
| C32 (Amelanotic Melanoma) | 2.6 | 105.3 | WST-1 Assay | [5] |
| HeLa | 100 J/m² | 50 (Concentration Used) | Alkaline Comet Assay | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Psoralen-DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)
This protocol is adapted from methodologies used for 8-MOP and other psoralen derivatives.[6]
Objective: To quantify the formation of interstrand cross-links in cells treated with the psoralen and UVA.
Workflow Diagram:
Caption: Workflow for the Alkaline Comet Assay to detect DNA ICLs.
Detailed Steps:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 1-2 hours.
-
UVA Irradiation: Wash the cells with PBS and then expose them to UVA light (365 nm) at a specified dose (e.g., 1-2 J/cm²).
-
Cell Harvest: Immediately after irradiation, harvest the cells by trypsinization.
-
Comet Assay:
-
Embed the harvested cells in low-melting-point agarose on microscope slides.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Denature the DNA by immersing the slides in an alkaline solution (pH > 13). This unwinds the DNA.
-
Perform electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA damage) using appropriate software. A reduction in tail moment compared to a control with only single-strand breaks indicates the presence of ICLs.
-
Cell Viability and Cytotoxicity Assay (WST-1 or MTT Assay)
This protocol is based on standard methods for assessing the cytotoxic effects of PUVA therapy.[5]
Objective: To determine the concentration-dependent cytotoxicity of this compound with and without UVA activation.
Workflow Diagram:
Caption: Workflow for determining psoralen-induced cytotoxicity.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., C32 or COLO829 melanoma cells) into 96-well plates at a predetermined density and allow them to attach.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Include vehicle-only controls.
-
UVA Exposure: After a 1-2 hour incubation with the compound, expose the plate to a specific dose of UVA radiation. A parallel plate should be kept in the dark to assess cytotoxicity without photo-activation.
-
Incubation: Incubate the plates for a further 48-72 hours to allow for cell death to occur.
-
Viability Assessment:
-
Add a viability reagent such as WST-1 or MTT to each well.
-
Incubate for the time recommended by the manufacturer (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest a mechanism of action consistent with other 8-alkoxypsoralens: intercalation into DNA followed by UVA-induced formation of monoadducts and interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a clear roadmap for validating this hypothesis and quantifying the compound's photobiological activity. Future research should focus on conducting these assays to determine the precise DNA binding affinity, cross-linking efficiency, and cytotoxic potency of this specific molecule. Such studies will be crucial in evaluating its potential as a novel photochemotherapeutic agent.
References
- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Cross-linking Efficiency of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralens, a class of naturally occurring furocoumarins, are renowned for their ability to form covalent interstrand cross-links (ICLs) in DNA upon photoactivation with UVA light. This property underpins their therapeutic applications in conditions like psoriasis and vitiligo, and their use as tools in molecular biology research. This technical guide focuses on 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a specific derivative, and provides a comprehensive overview of its anticipated DNA cross-linking efficiency. While direct quantitative data for this compound is not extensively available in public literature, this document extrapolates its potential efficacy based on the well-established structure-activity relationships of 8-substituted psoralens, with a particular focus on the widely studied 8-methoxypsoralen (8-MOP). We delve into the fundamental mechanisms of psoralen-DNA interactions, present comparative quantitative data from analogous compounds, detail essential experimental protocols for assessing cross-linking, and visualize the key molecular and cellular pathways involved.
Introduction to this compound
This compound is a naturally occurring coumarin (B35378) compound identified in Heracleum pyrenaicum Lam.[1]. Its structure is characterized by a psoralen (B192213) core with a bulky alkoxy substituent at the 8-position. The parent psoralen molecule is a planar, tricyclic compound that can intercalate into the DNA double helix[2]. The nature of the substituent at the 8-position is a critical determinant of the compound's photoreactive properties and its ability to form ICLs. The sizable and hydrophilic side chain of this compound suggests potential alterations in its solubility, membrane permeability, and DNA binding affinity compared to simpler derivatives like 8-MOP.
The Molecular Mechanism of Psoralen-Induced DNA Cross-linking
The formation of DNA interstrand cross-links by psoralens is a two-step photochemical process. This process is initiated by the non-covalent intercalation of the psoralen molecule into the DNA duplex, preferentially at 5'-TA sequences[3].
Step 1: Monoadduct Formation Upon exposure to UVA light (320-400 nm), the intercalated psoralen absorbs a photon, leading to the formation of a covalent monoadduct with a pyrimidine (B1678525) base, typically thymine (B56734). This reaction is a [2+2] cycloaddition between the 5,6-double bond of the pyrimidine and either the 3,4-pyrone or the 4',5'-furan double bond of the psoralen[4].
Step 2: Interstrand Cross-link Formation A furan-side monoadduct can absorb a second photon, enabling it to react with a thymine on the complementary DNA strand, resulting in the formation of a diadduct, or an interstrand cross-link[4].
Quantitative Analysis of DNA Cross-linking Efficiency
The efficiency of DNA cross-linking by psoralen derivatives is influenced by factors such as the UVA dose, the concentration of the psoralen, and the specific chemical structure of the derivative. While specific data for this compound is not available, the following tables summarize quantitative data for the well-characterized 8-MOP and the highly efficient synthetic derivative, amotosalen (B1665471) (S59), providing a baseline for comparison.
Table 1: Yield of Interstrand Cross-links (ICLs) and Monoadducts (MAs) for 8-MOP and S59 in Human Cells [5][6]
| Compound | UVA Dose (J/cm²) | ICL Yield (lesions/10³ nucleotides) | Total MA Yield (lesions/10⁶ nucleotides) |
| 8-MOP | 0.5 | ~0.03 | 20.2 |
| 10.0 | ~0.12 | 66.6 | |
| S59 | 0.5 | 3.9 | 319 |
| 10.0 | 12.8 | 194 |
Table 2: Comparative ICL Induction by 8-MOP and 8-Propargyloxypsoralen (8-POP) in HeLa Cells [7]
| Compound (50 µM) | UVA (100 J/m²) + H₂O₂ | % Reversal of H₂O₂-induced Damage (indicative of ICL formation) |
| 8-MOP | Yes | Significant reversal |
| 8-POP | Yes | >99% (greater than 8-MOP) |
These data illustrate that the yield of ICLs is dose-dependent and highly structure-specific, with S59 being roughly 100-fold more efficient at inducing ICLs than 8-MOP[5]. The bulky substituent at the 8-position of this compound may influence its intercalation geometry and, consequently, its cross-linking efficiency. It is plausible that the larger group could either enhance or slightly hinder the formation of the diadduct compared to the smaller methoxy (B1213986) group of 8-MOP.
Cellular Response to Psoralen-Induced DNA Damage
The formation of ICLs poses a significant challenge to cellular processes such as DNA replication and transcription. Consequently, cells have evolved sophisticated DNA repair pathways to remove these lesions. The primary pathway for the repair of psoralen-induced ICLs in mammalian cells is the Fanconi anemia (FA) pathway, which coordinates with nucleotide excision repair (NER) and homologous recombination (HR).
Experimental Protocols for Assessing DNA Cross-linking
A variety of robust methods are available to quantify psoralen-induced DNA cross-linking. Below are detailed protocols for two common assays.
Quantification of ICLs and MAs by LC-MS/MS
This method allows for the simultaneous and accurate quantification of both ICLs and MAs from cellular DNA.
Protocol:
-
Cell Treatment: Culture human cells (e.g., HeLa or fibroblasts) to confluency. Treat the cells with the psoralen derivative (e.g., 2.5 µM 8-MOP) for a specified time (e.g., 1 hour). Irradiate the cells with UVA light (e.g., 2 J/cm²).
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.
-
Enzymatic Digestion: Digest the DNA (e.g., 5 µg) to nucleosides and lesion-bearing oligonucleotides using nuclease P1. Spike the sample with stable isotope-labeled internal standards for the specific ICLs and MAs to be quantified.
-
Sample Cleanup: Purify the digested sample using solid-phase extraction to remove salts and other contaminants.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use selected reaction monitoring (SRM) to specifically detect and quantify the parent-daughter ion transitions for each adduct.
-
Quantification: Calculate the amount of each adduct in the sample by comparing the peak areas of the native adducts to their corresponding stable isotope-labeled internal standards.
Alkaline Comet Assay for ICL Detection
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modified version of this assay can be used to detect ICLs.
Protocol:
-
Cell Treatment: Treat cells with the psoralen and UVA light as described above.
-
Induction of Random Strand Breaks: After treatment, induce a known number of random single-strand breaks in the DNA, for example, by treating the cells with H₂O₂ (e.g., 200 µM) or a low dose of ionizing radiation.
-
Cell Embedding and Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Apply an electric field to pull the negatively charged DNA towards the anode. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while undamaged or cross-linked DNA will migrate less.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells treated only with the strand-breaking agent. The extent of tail reduction is proportional to the frequency of ICLs.
Conclusion
This compound represents an interesting, naturally derived psoralen with potential for DNA cross-linking. Based on the extensive research on other 8-substituted psoralens, it is expected to be an effective photoactivated DNA cross-linking agent. The bulky 8-position substituent is likely to modulate its interaction with DNA, potentially influencing its uptake, intercalation, and the quantum yield of ICL formation. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its cross-linking efficiency and for comparing it with established psoralen derivatives. Further research into this and other novel psoralens is crucial for the development of new photochemotherapeutic agents and molecular probes.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site specificity of psoralen-DNA interstrand cross-linking determined by nuclease Bal31 digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Psoralen Derivative 55481-87-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furanocoumarins, have long been recognized for their potent biological activities, particularly in the realm of photochemotherapy. The novel psoralen (B192213) derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (CAS No. 55481-87-3), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this derivative, drawing upon the broader understanding of psoralen pharmacology. Due to the limited publicly available data specific to 55481-87-3, this document leverages established knowledge of structurally similar 8-alkoxypsoralen derivatives to project its likely mechanisms of action and biological effects.
Core Biological Activities of Psoralen Derivatives
Psoralen derivatives primarily exert their biological effects through two main mechanisms: DNA intercalation and the modulation of cellular signaling pathways.
1. DNA Intercalation and Photoreactivity:
Upon exposure to ultraviolet A (UVA) radiation, psoralen derivatives intercalate into the DNA double helix.[1] This process can lead to the formation of monoadducts and, upon further irradiation, interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, particularly thymine.[1] These DNA lesions are highly cytotoxic as they obstruct DNA replication and transcription, ultimately inducing apoptosis.[2] This phototoxicity is the basis for psoralen plus UVA (PUVA) therapy, which is utilized in the treatment of hyperproliferative skin disorders like psoriasis.[1]
2. Anticancer Activity:
The ability of psoralen derivatives to induce apoptosis in rapidly dividing cells underpins their potential as anticancer agents.[3][4] Both in the presence and absence of UVA irradiation, various psoralen derivatives have demonstrated promising anti-breast cancer activity.[5] The induction of apoptosis in cancer cells is a key mechanism, often involving the activation of caspase cascades.[6][7]
3. Anti-inflammatory Effects:
Certain psoralen derivatives have been shown to possess anti-inflammatory properties. For instance, 8-hydroxypsoralen (xanthotoxol) has been demonstrated to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This effect is mediated through the suppression of the NF-κB and MAPK signaling pathways.[8]
Quantitative Data on Psoralen Derivatives
While specific quantitative data for 55481-87-3 is not available, the following table summarizes the cytotoxic activities of other relevant psoralen derivatives against various cell lines to provide a comparative context.
| Psoralen Derivative | Cell Line | Assay | IC50 (µM) | Condition | Reference |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma | MTT Assay | 10.79 ± 1.85 | + UVA (0.3 J/cm²) | [9] |
| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | MTT Assay | 0.13 ± 0.003 | + UVA (0.3 J/cm²) | [9] |
| 7-Methylpyridopsoralen (MPP) | Human Melanoma | MTT Assay | 0.05 ± 0.01 | + UVA (0.3 J/cm²) | [9] |
| Psoralen derivative 3c | T47-D (Breast Cancer) | Cytotoxicity Assay | 10.14 | Dark | [5] |
| 8-Hydroxypsoralen (Xanthotoxol) | RAW 264.7 (Macrophage) | Cell Viability Assay | > 250 | Dark | [8] |
Key Signaling Pathways Modulated by Psoralen Derivatives
Psoralen derivatives are known to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
1. p53 Signaling Pathway:
Psoralen-induced DNA damage can activate the p53 tumor suppressor protein.[2][10] Activated p53 can then upregulate downstream targets like p21, leading to cell cycle arrest and apoptosis.[2]
2. NF-κB Signaling Pathway:
The NF-κB pathway, a key regulator of inflammation and cell survival, can be inhibited by psoralen derivatives.[8] For example, xanthotoxol (B1684193) has been shown to suppress the LPS-stimulated phosphorylation of IκBα and the nuclear translocation of p65 in macrophages.[8]
3. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis, is another target of psoralen derivatives. Xanthotoxol has been observed to suppress the phosphorylation of p38 MAPK and JNK in response to LPS stimulation.[8]
4. PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some studies suggest that psoralen derivatives may modulate this pathway, potentially contributing to their anticancer effects.[11]
Below are diagrams illustrating these key signaling pathways.
Caption: p53 Signaling Pathway Activation by Psoralen Derivatives.
Caption: Inhibition of NF-κB Signaling by Psoralen Derivatives.
Caption: Modulation of MAPK Signaling by Psoralen Derivatives.
Experimental Protocols
Detailed methodologies for key experiments to characterize the biological activity of a novel psoralen derivative like 55481-87-3 are provided below.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Cell Culture: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the psoralen derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. For phototoxicity studies, irradiate the cells with a specific dose of UVA light (e.g., 0.3 J/cm²) after adding the compound.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the psoralen derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with the psoralen derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, p-p53, NF-κB p65, p-IκBα, p-p38, p-JNK, Akt, p-Akt, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the psoralen derivative and then lyse them according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at different time points.
-
Data Analysis: Calculate the caspase-3 activity based on the rate of substrate cleavage.
The following diagram illustrates a general experimental workflow for assessing the biological activity of a novel psoralen derivative.
Caption: Experimental Workflow for Biological Activity Assessment.
Conclusion
While specific experimental data for the psoralen derivative 55481-87-3 is currently limited, the extensive research on structurally related compounds provides a strong foundation for predicting its biological activities. It is anticipated that this derivative will exhibit photoreactive properties, leading to DNA damage and apoptosis, making it a candidate for anticancer and dermatological therapies. Its potential to modulate key signaling pathways such as p53, NF-κB, and MAPK further highlights its therapeutic promise. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of the biological activity of this and other novel psoralen derivatives. Further research is warranted to elucidate the specific molecular targets and full therapeutic potential of this compound.
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in Jurkat cells by photoexcited psoralen derivatives: Implication of mitochondrial dysfunctions and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen: A Review of Available Data
Despite its identification as a natural coumarin (B35378) compound isolated from Heracleum pyrenaicum Lam., a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vitro cytotoxic effects of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. At present, there are no published studies detailing its specific cytotoxic activity, the experimental protocols used for its evaluation, or the signaling pathways it may modulate.
This technical guide aims to address the inquiry into the in vitro cytotoxicity of this specific psoralen (B192213) derivative. However, due to the absence of direct research on this compound, this document will instead provide a broader context based on the known cytotoxic properties of related psoralen compounds, particularly other 8-substituted derivatives. It is crucial to emphasize that the information presented herein is based on analogous compounds and should not be directly extrapolated to this compound without specific experimental validation.
General Overview of Psoralen Cytotoxicity
Psoralens are a class of naturally occurring furocoumarins known for their wide range of biological activities, including cytotoxic and photosensitizing effects.[1] Their mechanism of action, particularly in the context of photocytotoxicity, is well-documented. Upon activation by ultraviolet A (UVA) radiation, psoralens can intercalate into DNA and form covalent cross-links between DNA strands. This action inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
Several studies have explored the structure-activity relationships of psoralen derivatives, indicating that substitutions at the 5 and 8 positions of the psoralen ring can significantly influence their biological activity.[1]
Cytotoxicity of 8-Substituted Psoralen Derivatives
Research on 8-substituted psoralens has demonstrated a clear correlation between their ability to induce DNA cross-linking and their photocytotoxicity.[2] For instance, 8-methoxypsoralen (8-MOP), a widely studied derivative, exhibits significant photocytotoxic effects and has been utilized in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis.
A study on a series of 8-[(3-aminopropyl)oxy]psoralens found that these 8-substituted derivatives were efficient at photoinducing interstrand cross-links in DNA, comparable to the efficiency of 8-MOP.[2] The study also noted that most of these new compounds were less photocytotoxic than 8-methoxypsoralen to NHIK 3025 cells in vitro.[2] This suggests that the nature of the substituent at the 8-position plays a critical role in modulating the cytotoxic potential.
Hypothetical Experimental Workflow for Cytotoxicity Assessment
While no specific protocols for this compound are available, a standard workflow for assessing the in vitro cytotoxicity of a novel psoralen derivative would typically involve the following steps. This generalized workflow is presented for illustrative purposes.
References
Cellular Uptake and Subcellular Localization of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the cellular uptake and subcellular localization of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHOMBP) is not currently available. This guide, therefore, extrapolates data and methodologies from studies on structurally similar and well-researched psoralen (B192213) derivatives, primarily 8-methoxypsoralen (8-MOP), to provide a foundational understanding and framework for future research on EHOMBP.
Introduction to Psoralens and EHOMBP
Psoralens are a class of naturally occurring photoactive compounds known as furocoumarins.[1] When activated by ultraviolet A (UVA) radiation, they become potent biological agents, a property harnessed in PUVA (Psoralen + UVA) therapy for various skin conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] Their mechanism of action primarily involves the intercalation into DNA and, upon photoactivation, the formation of covalent adducts with pyrimidine (B1678525) bases, leading to DNA cross-linking and the inhibition of cellular proliferation.[1][2][3] this compound (EHOMBP) is a derivative of psoralen, and understanding its cellular transport and distribution is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Cellular Uptake Mechanisms of Psoralen Derivatives
The entry of psoralen derivatives into cells is a critical first step for their therapeutic activity. Studies on 8-MOP suggest a rapid and passive uptake mechanism.
Key Findings on Psoralen Uptake (based on 8-MOP):
-
Mechanism: The primary mode of cellular entry for 8-MOP into lymphoid cells is passive diffusion.[4] This is indicated by the uptake being proportional to the extracellular concentration and independent of temperature.[4]
-
Kinetics: The uptake is remarkably rapid, reaching equilibrium within 2 minutes of exposure.[4]
-
Non-saturable Process: As a passive diffusion process, the uptake is non-saturable, meaning the intracellular concentration will continue to increase with the extracellular concentration without reaching a plateau within a physiological range.[4]
-
Alternative Mechanisms: While passive diffusion is prominent, some research points to the existence of specific, high-affinity binding sites for psoralens on the surface of mammalian cells, suggesting that other uptake or interaction mechanisms might also be at play.[5] For targeted delivery, psoralen derivatives have been conjugated to ligands like insulin (B600854) to induce receptor-mediated endocytosis.[6]
Subcellular Localization of Psoralen Derivatives
Following cellular uptake, the specific localization of psoralens within subcellular compartments dictates their biological effects.
The primary target for the therapeutic action of psoralens is the nucleus , where they interact with DNA.[7][8]
-
Nuclear Accumulation: Fluorescence microscopy studies have demonstrated the incorporation of both 8-MOP and 5-methoxypsoralen (5-MOP) into the nuclei of human oral mucosa cells.[7]
-
DNA Intercalation: In the absence of UV light, psoralens intercalate between the base pairs of the DNA double helix, forming a "dark complex".[2] This non-covalent interaction is the prerequisite for the subsequent photochemical reactions upon UVA exposure.
-
Other Potential Sites: While the nucleus is the main site of action, the identification of specific binding sites on cell lines suggests potential interactions with other cellular components, possibly including the cell membrane or cytoplasmic proteins.[5]
Quantitative Data on Psoralen Uptake and Distribution
Quantitative data for EHOMBP is not available. The following table summarizes key pharmacokinetic and uptake parameters for the related compound, 8-MOP. This data provides a baseline for what might be expected for other psoralen derivatives.
| Parameter | Value/Observation | Cell/System Type | Reference |
| Cellular Uptake Mechanism | Passive Diffusion | Human Lymphoid Cells | [4] |
| Time to Equilibrium | ~ 2 minutes | Human Lymphoid Cells | [4] |
| Temperature Dependence | Independent (4, 25, and 37°C) | Human Lymphoid Cells | [4] |
| Saturation | Non-saturable process | Human Lymphoid Cells | [4] |
| Primary Subcellular Target | Nucleus (DNA) | Human Oral Mucosa Cells | [7] |
| High-Affinity Binding Sites (Kd) | 19 x 10⁻⁹ M | HeLa Cells | [5] |
| Low-Affinity Binding Sites (Kd) | 4 x 10⁻⁶ M | HeLa Cells | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of EHOMBP's cellular uptake and subcellular localization. The following protocols are based on established methods for studying psoralens and other small molecules.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., human keratinocytes HaCaT, dermal fibroblasts, or relevant cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).
-
EHOMBP Preparation: Dissolve EHOMBP in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Cellular Uptake Kinetics Assay
This protocol aims to quantify the rate and extent of EHOMBP uptake into cells.
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Treatment: Replace the culture medium with a medium containing a known concentration of EHOMBP.
-
Time Points: Incubate the cells for various time points (e.g., 2, 5, 15, 30, 60 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular EHOMBP. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the concentration of EHOMBP in the cell lysate using High-Performance Liquid Chromatography (HPLC).[9]
-
Data Analysis: Plot the intracellular EHOMBP concentration against time to determine the uptake kinetics.
Subcellular Fractionation
This method separates major organelles to determine the distribution of EHOMBP.
-
Cell Treatment and Harvesting: Treat a large population of cells with EHOMBP. Harvest the cells by scraping or trypsinization.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, microsomes).
-
Analysis: Quantify the amount of EHOMBP in each fraction using HPLC.
-
Protein Quantification: Measure the protein concentration in each fraction to normalize the EHOMBP levels.
Fluorescence Microscopy for Subcellular Localization
This technique provides visual evidence of EHOMBP's location within the cell.
-
Cell Seeding: Grow cells on glass coverslips in a petri dish.
-
Treatment: Incubate the cells with a fluorescently labeled version of EHOMBP or utilize the intrinsic fluorescence of the psoralen moiety.
-
Organelle Staining: If necessary, co-stain with fluorescent dyes specific for organelles of interest (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Fixation and Mounting: Fix the cells with paraformaldehyde, wash, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal fluorescence microscope and merge the images from different channels to determine the co-localization of EHOMBP with specific organelles.[7]
Visualizations: Workflows and Pathways
Experimental Workflow for Cellular Uptake and Localization
Caption: Experimental workflow for studying EHOMBP cellular uptake and localization.
Generalized Psoralen Signaling Pathway upon Photoactivation
Caption: Generalized signaling events initiated by photoactivated psoralens.
Conclusion
While specific experimental data on the cellular uptake and subcellular localization of this compound is yet to be published, the extensive research on related psoralen derivatives provides a robust framework for investigation. It is anticipated that EHOMBP, like 8-MOP, enters cells rapidly via passive diffusion and primarily localizes to the nucleus to interact with DNA. Upon photoactivation, it likely triggers DNA damage, cell cycle arrest, and apoptosis, which are the hallmarks of psoralen-based photochemotherapy. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive starting point for researchers and drug development professionals to elucidate the precise mechanisms of EHOMBP, paving the way for its potential therapeutic applications.
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. Photochemotherapy and Photodynamic Therapy | Plastic Surgery Key [plasticsurgerykey.com]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinetics of 8-methoxypsoralen penetration into human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-mediated photo-cytotoxicity: synthesis of a photoactivatable psoralen derivative conjugated to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for uptake of 8-methoxypsoralen and 5-methoxypsoralen by cellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sourcing of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen from Heracleum pyrenaicum
Abstract
This technical guide provides a comprehensive overview of the natural sourcing of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a complex furanocoumarin, with a specific focus on its known plant origin, Heracleum pyrenaicum. While this plant is identified as a natural source, a notable gap exists in the scientific literature regarding the specific concentration and optimized isolation protocols for this particular compound. This document synthesizes the available information on the biosynthesis of psoralens, presents contextual quantitative data for related furanocoumarins in the Heracleum genus, and proposes detailed experimental methodologies for the extraction, isolation, and quantification of the target molecule. These proposed protocols are based on established techniques for structurally similar compounds within the Apiaceae family. This guide aims to serve as a foundational resource for researchers seeking to investigate and harness this specific natural product.
Introduction
This compound is a substituted linear furanocoumarin, a class of secondary metabolites known for their significant biological activities, including photosensitization. The genus Heracleum, belonging to the Apiaceae family, is a well-documented source of a diverse array of furanocoumarins.[1] While many species of Heracleum have been investigated for their chemical composition, Heracleum pyrenaicum is specifically cited as a natural source of this compound.
Psoralens and their derivatives are of significant interest to the pharmaceutical industry due to their therapeutic applications, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2] Understanding the natural sources, biosynthesis, and effective extraction of these compounds is a critical first step in drug discovery and development.
Natural Occurrence and Biosynthesis
The primary known natural source of this compound is the plant Heracleum pyrenaicum. However, the broader Heracleum genus is rich in a variety of other linear and angular furanocoumarins.[1]
Furanocoumarin Biosynthesis
The biosynthesis of linear psoralens, the structural backbone of the target compound, is well-established. The pathway originates from the shikimate pathway, which produces the amino acid L-phenylalanine. Through a series of enzymatic steps, L-phenylalanine is converted to umbelliferone (B1683723), the key precursor for all furanocoumarins.[3][4] Prenylation of umbelliferone at the C6 position leads to the formation of (+)-marmesin, which is then oxidatively cleaved to form psoralen (B192213).[3][5] Further enzymatic modifications (hydroxylation, methylation, and etherification) on the psoralen scaffold would lead to the diverse range of derivatives found in nature, including the complex side-chain of this compound.
Caption: General Biosynthetic Pathway of Linear Psoralens.
Quantitative Data on Furanocoumarins in Heracleum Species
Direct quantitative analysis of this compound in Heracleum pyrenaicum is not available in the reviewed scientific literature. To provide a relevant quantitative context, the following table summarizes the concentrations of other major furanocoumarins found in the leaves of a related species, Heracleum sosnowskyi. This data illustrates the typical yield of these compounds and can serve as a preliminary benchmark for future investigations.
| Furanocoumarin | Plant Species | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Angelicin (B190584) | Heracleum sosnowskyi | Leaves | 2.3 | [6] |
| Psoralen | Heracleum sosnowskyi | Leaves | 0.15 | [6] |
| Methoxsalen (Xanthotoxin) | Heracleum sosnowskyi | Leaves | 0.76 | [6] |
| Bergapten | Heracleum sosnowskyi | Leaves | 3.14 | [6] |
Proposed Experimental Protocols
The following sections detail proposed methodologies for the extraction, isolation, and quantification of this compound from Heracleum pyrenaicum. These protocols are synthesized from established methods for furanocoumarin analysis in related plant species.[6][7][8]
Caption: Proposed Experimental Workflow for Isolation and Analysis.
Plant Material Preparation
-
Collection: Collect aerial parts (leaves, stems, flowers) of Heracleum pyrenaicum during the flowering season, as furanocoumarin content is often highest during this period.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent photochemical degradation of the target compounds. Alternatively, use a forced-air oven at a low temperature (40-50°C).
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.
Extraction Protocol (Ultrasound-Assisted Extraction - UAE)
-
Sample Preparation: Weigh approximately 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of methanol (B129727) or ethanol (B145695) (solvent-to-solid ratio of 10:1 v/w). Polar solvents are generally effective for extracting furanocoumarins.[3]
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C). UAE is recommended for its efficiency at lower temperatures, which minimizes thermal degradation.
-
Separation: After sonication, separate the extract from the solid plant material by vacuum filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Pooling and Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Isolation and Purification Protocol (Column Chromatography)
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A suggested gradient is n-hexane:ethyl acetate (B1210297) (starting from 100:0 and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 365 nm).
-
Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to the target compound's expected polarity.
-
Final Purification: Re-chromatograph the pooled fractions containing the compound of interest if necessary to achieve high purity.
Quantification and Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water is typically effective. For example, a linear gradient from 30% to 80% acetonitrile over 30 minutes.[6][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the UV absorbance maxima for psoralens, typically around 250 nm, 300 nm, and 330 nm.
-
Quantification: Prepare a calibration curve using an isolated and purified standard of this compound. If a pure standard is not available, semi-quantification can be performed relative to a known standard like psoralen or bergapten.
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the molecular weight and fragmentation pattern, which is crucial for confirming the identity of the compound.[10][11]
-
Nuclear Magnetic Resonance (NMR): Perform ¹H-NMR and ¹³C-NMR spectroscopy on the purified compound to elucidate its precise chemical structure, including the stereochemistry of the side chain.[11]
-
Conclusion and Future Directions
Heracleum pyrenaicum is a confirmed natural source of the complex furanocoumarin this compound. While this guide provides a robust framework for its study, there is a clear and urgent need for dedicated research to quantify this compound within the plant. Future work should focus on applying the proposed methodologies to determine the concentration of the target molecule in various parts of H. pyrenaicum (roots, leaves, stems, flowers, seeds) and across different growth stages and geographical locations. Optimization of the extraction and purification protocols will be essential for obtaining this compound in sufficient quantities for pharmacological screening and potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Spectroscopic Analysis of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoralens are a class of naturally occurring furocoumarins that exhibit significant photoreactivity upon exposure to ultraviolet A (UVA) radiation. This property has led to their extensive use in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. The molecule of interest, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, is a derivative of psoralen (B192213) with a substituted alkoxy group at the 8-position. This substitution is anticipated to influence its solubility, bioavailability, and photophysical properties.
Spectroscopic techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental tools for characterizing the photophysical behavior of psoralen derivatives. UV-Vis spectroscopy provides critical information about the electronic transitions and the concentration of the compound in solution, while fluorescence spectroscopy offers insights into the excited state dynamics, including the emission properties and environmental sensitivity of the molecule. Understanding these spectroscopic properties is crucial for elucidating the mechanisms of action, optimizing therapeutic protocols, and developing new psoralen-based drugs.
Spectroscopic Properties
The spectroscopic characteristics of psoralens are dictated by their tricyclic aromatic structure. Substituents on the psoralen core can modulate these properties. For the purpose of this guide, the well-characterized 8-methoxypsoralen (8-MOP) is used as a reference to infer the expected spectroscopic behavior of this compound.
UV-Vis Absorption Spectroscopy
Psoralen derivatives typically exhibit strong absorption in the UVA range (320-400 nm). The absorption spectrum of 8-MOP in alcohol shows distinct peaks, which are characteristic of the furocoumarin chromophore. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis.
Table 1: UV-Vis Absorption Data for 8-Methoxypsoralen (in Alcohol)
| Wavelength (λmax) | Molar Absorptivity (ε) | Log ε |
| 249 nm | 22,387 M⁻¹cm⁻¹ | 4.35 |
| 300 nm | 11,482 M⁻¹cm⁻¹ | 4.06 |
Data sourced from PubChem CID 4114.[1]
In the UVA range, the absorption coefficients for psoralen derivatives like 8-MOP are generally high, typically between 5,000 and 15,000 M⁻¹cm⁻¹.[2]
Fluorescence Spectroscopy
The fluorescence of psoralen derivatives provides valuable information about their excited states. The emission spectra are generally broad and located in the violet-blue region of the electromagnetic spectrum. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. The fluorescence of psoralens is often sensitive to the solvent polarity and can be significantly quenched upon interaction with biological macromolecules like DNA.
Table 2: Representative Fluorescence Properties of Psoralen Derivatives
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φf) | Solvent |
| 8-Methoxypsoralen | ~330 nm | ~468 nm | 0.17 (phosphorescence at 77K) | Ethanol (B145695) |
| Furocoumarin Derivatives | Not Specified | 420 - 488 nm | Not Specified | Ethanol |
Data is representative for psoralen derivatives and may vary based on specific structure and conditions.[3]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on established protocols for similar furocoumarins.
UV-Vis Spectroscopy Protocol
Objective: To determine the absorption spectrum and molar absorptivity of the psoralen derivative.
Materials:
-
This compound
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the psoralen derivative and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of approximately 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the concentration range of 1-50 µM.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-500 nm. Use ethanol as the blank reference.
-
Data Acquisition: Record the absorbance spectra for each of the working solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at a specific λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
Fluorescence Spectroscopy Protocol
Objective: To determine the fluorescence emission spectrum and quantum yield of the psoralen derivative.
Materials:
-
This compound
-
Spectroscopic grade ethanol
-
Fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
-
A suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the psoralen derivative in ethanol with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to one of the absorption maxima determined by UV-Vis spectroscopy (e.g., 300 nm).
-
Set the emission scan range from the excitation wavelength +10 nm to 600 nm.
-
Optimize the excitation and emission slit widths.
-
-
Data Acquisition: Record the fluorescence emission spectrum of the sample.
-
Quantum Yield Determination (Relative Method):
-
Record the fluorescence spectrum of the fluorescence standard under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizations
The following diagrams illustrate the experimental workflows and the general mechanism of psoralen photoactivation.
Caption: UV-Vis Spectroscopy Experimental Workflow.
Caption: Fluorescence Spectroscopy Experimental Workflow.
Caption: Simplified Psoralen Photoactivation Pathway.
Conclusion
The spectroscopic analysis of this compound is essential for understanding its photophysical properties and potential as a photochemotherapeutic agent. By employing UV-Vis and fluorescence spectroscopy, researchers can obtain critical data on its absorption and emission characteristics. The experimental protocols provided in this guide offer a robust framework for conducting these analyses. While specific data for the target molecule is pending, the use of 8-methoxypsoralen as an analog provides a strong foundation for predicting its behavior and designing future experiments. The continued spectroscopic investigation of novel psoralen derivatives is vital for the advancement of photomedicine.
References
Methodological & Application
Application Notes and Protocols for Psoralen-UVA (PUVA) Therapy Using 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Disclaimer: The following experimental protocol is a representative model based on established principles of Psoralen-UVA (PUVA) therapy. As of the generation of this document, specific experimental data and established protocols for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen are not available in the public domain. The parameters provided herein are extrapolated from protocols for structurally similar psoralen (B192213) compounds, such as 8-methoxypsoralen (8-MOP), and should be adapted and optimized based on empirical data obtained through rigorous preclinical and clinical research.
Introduction
Psoralen-UVA (PUVA) therapy is a photochemotherapy modality used in the treatment of various skin disorders, most notably psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapy involves the administration of a psoralen compound, which acts as a photosensitizer, followed by controlled exposure to long-wave ultraviolet A (UVA) radiation. Psoralens, upon photoactivation by UVA light, form covalent bonds with DNA, leading to the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative and pathogenic cells.[3] Furthermore, PUVA therapy exerts immunomodulatory effects by suppressing cutaneous immune responses.[4][5]
This document outlines a hypothetical experimental protocol for the investigation and application of a novel psoralen derivative, this compound, in PUVA therapy. The provided methodologies for in vitro and in vivo studies are intended to serve as a foundational framework for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Hypothetical In Vitro Cellular Proliferation Assay Parameters
| Parameter | Keratinocyte Cell Line (e.g., HaCaT) | T-Lymphocyte Cell Line (e.g., Jurkat) |
| Psoralen Concentration Range | 0.1 µM - 100 µM | 0.01 µM - 10 µM |
| UVA Dose Range | 0.5 J/cm² - 5 J/cm² | 0.1 J/cm² - 2 J/cm² |
| Incubation Time with Psoralen | 2 hours | 2 hours |
| Post-UVA Incubation | 48 hours | 24 hours |
| Proliferation Assay | MTT or BrdU Assay | CellTiter-Glo® or CFSE Assay |
Table 2: Representative Oral PUVA Treatment Protocol Parameters (Hypothetical)
| Parameter | Phase 1: Clearance | Phase 2: Maintenance |
| Psoralen Dosage (Oral) | 0.4 - 0.6 mg/kg body weight (hypothetical) | 0.4 - 0.6 mg/kg body weight (hypothetical) |
| Time Interval Pre-UVA | 2 hours | 2 hours |
| Treatment Frequency | 2-3 times per week | Once every 1-2 weeks |
| Initial UVA Dose | Based on Minimal Phototoxic Dose (MPD) or Skin Phototype | Last dose of clearance phase |
| UVA Dose Increments | 0.5 - 1.5 J/cm² per session | No increments |
| Maximum UVA Dose | 10 - 20 J/cm² (skin type dependent) | Not applicable |
| Duration | Until >95% clearance of lesions | 1-2 months, then taper |
Table 3: Representative Topical PUVA Treatment Protocol Parameters (Hypothetical)
| Parameter | Localized Plaque Psoriasis |
| Psoralen Formulation | 0.01% - 0.1% cream/gel (hypothetical) |
| Application Time Pre-UVA | 30 minutes |
| Treatment Frequency | 2-3 times per week |
| Initial UVA Dose | 0.25 - 0.5 J/cm² |
| UVA Dose Increments | 0.25 - 0.5 J/cm² per session |
| Maximum UVA Dose | 5 - 10 J/cm² |
| Duration | Until clearance of lesions |
Experimental Protocols
Determination of In Vitro Phototoxicity and Antiproliferative Activity
Objective: To determine the optimal concentration of this compound and the dose of UVA radiation required to inhibit the proliferation of relevant cell types (e.g., keratinocytes, T-lymphocytes).
Methodology:
-
Cell Culture: Culture human keratinocyte (e.g., HaCaT) and T-lymphocyte (e.g., Jurkat) cell lines in appropriate media and conditions.
-
Psoralen Incubation: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing varying concentrations of the psoralen derivative (refer to Table 1). Incubate for 2 hours.
-
UVA Irradiation: Following incubation, expose the cells to a range of UVA doses using a calibrated UVA light source. Control groups should include cells treated with psoralen alone, UVA alone, and untreated cells.
-
Cell Proliferation Assay: After a further incubation period (24-48 hours), assess cell viability and proliferation using a standard method such as the MTT assay for adherent cells or a luminescent cell viability assay for suspension cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the psoralen at different UVA doses to determine the phototoxic potential.
Analysis of Apoptosis Induction
Objective: To investigate the mechanism of cell death induced by the novel psoralen-UVA therapy, specifically focusing on apoptosis.
Methodology:
-
Treatment of Cells: Treat keratinocytes and lymphocytes with the determined IC50 concentration of the psoralen and the corresponding UVA dose.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: At various time points post-treatment (e.g., 6, 12, 24 hours), stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Prepare cell lysates and measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using colorimetric or fluorometric substrates.
-
Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins such as p53, Bax, Bcl-2, and cleaved PARP in cell lysates.[6]
-
-
Data Analysis: Quantify the percentage of apoptotic cells and the fold-change in caspase activity and protein expression relative to control groups.
In Vivo Efficacy Study in a Psoriasis Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound-UVA therapy in a preclinical animal model of psoriasis.
Methodology:
-
Animal Model: Induce a psoriasis-like phenotype in a suitable mouse strain (e.g., imiquimod-induced psoriasis model in BALB/c mice).
-
Treatment Groups: Divide the animals into several groups: untreated control, vehicle + UVA, psoralen alone, and psoralen + UVA.
-
Drug Administration:
-
Oral PUVA: Administer the psoralen derivative orally via gavage at a dose extrapolated from in vitro data (refer to Table 2 for a hypothetical starting point).
-
Topical PUVA: Apply a topical formulation of the psoralen to the affected skin areas (refer to Table 3 for a hypothetical starting point).
-
-
UVA Irradiation: After the appropriate time interval for drug absorption (e.g., 2 hours for oral, 30 minutes for topical), expose the mice to a determined dose of UVA radiation.
-
Efficacy Assessment: Monitor the clinical signs of psoriasis, including erythema, scaling, and skin thickness, using a scoring system such as the Psoriasis Area and Severity Index (PASI).
-
Histological Analysis: At the end of the study, collect skin biopsies for histological examination (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD3 for T-cells).
-
Data Analysis: Statistically compare the PASI scores, epidermal thickness, and marker expression between the treatment and control groups.
Mandatory Visualizations
Caption: PUVA-induced apoptotic signaling pathway.
Caption: Immunomodulatory effects of PUVA therapy.
Caption: Experimental workflow for evaluating a novel psoralen.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PUVA bath therapy strongly suppresses immunological and epidermal activation in psoriasis: a possible cellular basis for remittive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of apoptosis regulatory proteins in response to PUVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying DNA Interstrand Crosslinks Induced by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring and synthetic furocoumarins that, upon photoactivation with Ultraviolet A (UVA) radiation, can form covalent linkages with pyrimidine (B1678525) bases in DNA. This process can result in the formation of monoadducts and highly cytotoxic DNA interstrand crosslinks (ICLs). ICLs physically prevent the separation of the two strands of the DNA double helix, thereby blocking essential cellular processes such as transcription and replication. Due to their potent cytotoxic effects, psoralen-based therapies, often referred to as PUVA (Psoralen + UVA), are utilized in the treatment of hyperproliferative skin disorders like psoriasis and in some forms of cancer.
Mechanism of Psoralen-Induced DNA Interstrand Crosslink Formation
Psoralens are planar tricyclic molecules that intercalate into the DNA double helix, preferentially at 5'-TpA sites.[1] Upon initial exposure to UVA light, the psoralen (B192213) can form a covalent bond with a thymine (B56734) base on one strand of the DNA, creating a monoadduct.[1] With further UVA exposure, a second photochemical reaction can occur, where the other end of the psoralen molecule reacts with a thymine on the opposite DNA strand, resulting in an interstrand crosslink.[1][2]
Caption: Mechanism of psoralen-induced DNA interstrand crosslink (ICL) formation.
Quantitative Data on Psoralen-Induced DNA Lesions
The efficiency of ICL formation can vary significantly between different psoralen derivatives and is dependent on the dose of both the psoralen and the UVA radiation. The following tables summarize quantitative data for 8-methoxypsoralen (8-MOP) and amotosalen (B1665471) (S-59) from published studies. This data can be used as a reference for comparison when evaluating 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen.
Table 1: Quantification of ICLs and Monoadducts Induced by 8-MOP and S-59 in Human Cells
| Psoralen Derivative | UVA Dose (J/cm²) | ICLs per 10³ Nucleotides | Monoadducts per 10⁶ Nucleotides |
| 8-MOP | 0.5 | Not specified | 7.6 - 7.2 |
| 10.0 | Not specified | 2.2 - 51 | |
| S-59 | 0.5 | 3.9 | 215 - 22 |
| 10.0 | 12.8 | 19 - 26 | |
| Data adapted from a study using LC-MS/MS for simultaneous quantification.[3] |
Table 2: ICL Induction and Cellular Response to Psoralens
| Psoralen Derivative | ICLs per Cell for 50% Toxicity | ICLs per Cell Causing Replication Fork Delay | ICL Unhooking Half-life in Mammalian Cells |
| Psoralen | ~2500 | ~3500 | 2.5 hours |
| Data adapted from a kinetic study in mammalian cells.[4] |
Experimental Protocols
Protocol 1: Modified Alkaline Comet Assay for ICL Quantification
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version can be used to specifically quantify ICLs. The principle is that ICLs will reduce the extent of DNA migration out of the nucleus (the "comet tail") under denaturing conditions, even after the induction of random strand breaks.
Materials:
-
Cell culture reagents
-
This compound
-
UVA light source (365 nm)
-
Phosphate-buffered saline (PBS)
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Microscope slides
-
DNA stain (e.g., SYBR Gold, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., CometScore, ImageJ)
-
Hydrogen peroxide (H₂O₂) for inducing strand breaks
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Wash cells with PBS to remove excess compound.
-
Irradiate the cells with a specific dose of UVA light. Include control groups (no psoralen, no UVA, psoralen only, UVA only).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose and let it solidify.
-
Harvest treated cells and resuspend them in PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of this mixture onto the pre-coated slides, cover with a coverslip, and place on ice to solidify.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank and fill it with cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to measure parameters like tail length, tail moment, or percentage of DNA in the tail. A decrease in these parameters in psoralen + UVA treated cells compared to control cells (treated with an agent that induces only strand breaks) is indicative of ICL formation.
-
Caption: Workflow for the quantification of ICLs using a modified alkaline comet assay.
Protocol 2: LC-MS/MS for Simultaneous Quantification of ICLs and Monoadducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the direct quantification of DNA adducts. This protocol requires enzymatic digestion of DNA to nucleosides or short oligonucleotides containing the adducts.
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Solvents for liquid chromatography (e.g., acetonitrile (B52724), water, formic acid)
-
Synthesized standards for the specific ICL and monoadducts of this compound (this is a critical and challenging step)
Procedure:
-
Cell Treatment and DNA Extraction:
-
Treat cells with this compound and UVA as described in Protocol 1.
-
Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.
-
-
DNA Digestion:
-
Quantify the extracted DNA.
-
Digest a known amount of DNA (e.g., 20 µg) with nuclease P1 to completion.
-
Subsequently, treat with alkaline phosphatase to convert the deoxynucleoside monophosphates to deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA samples by LC-MS/MS.
-
Develop a specific multiple reaction monitoring (MRM) method for the parent and fragment ions of the expected psoralen-DNA adducts.
-
Separate the adducts from normal nucleosides using a suitable C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of formic acid.
-
-
Quantification:
-
Generate a calibration curve using the synthesized standards of the ICL and monoadducts.
-
Quantify the amount of each adduct in the cellular DNA samples by comparing their peak areas to the calibration curve.
-
Express the results as the number of adducts per 10⁶ or 10³ nucleotides.
-
Cellular Responses and DNA Repair Pathways
The formation of psoralen-induced ICLs triggers a complex cellular response, including cell cycle arrest and the activation of specific DNA repair pathways.[5][6] The primary pathway for repairing ICLs in mammalian cells is the Fanconi Anemia (FA) pathway, which works in concert with Nucleotide Excision Repair (NER) and homologous recombination.[7] Understanding these pathways is essential for drug development, as tumors with deficiencies in these repair mechanisms may be more sensitive to ICL-inducing agents.
Caption: Simplified signaling and repair pathway for psoralen-induced ICLs.
Conclusion
The quantification of DNA interstrand crosslinks induced by this compound is a critical step in its preclinical and clinical development. The protocols provided here for the modified alkaline comet assay and LC-MS/MS analysis offer robust and reliable methods for this purpose. While these protocols are based on well-established procedures for other psoralens, they will likely require optimization for this specific derivative. The quantitative data obtained will be invaluable for elucidating the mechanism of action, determining effective concentrations, and understanding the cellular responses to this novel compound. Furthermore, the development of clickable versions of this psoralen, similar to 8-propargyloxypsoralen (8-POP), could offer a more streamlined and high-throughput approach to quantification in the future.[1]
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins that, upon photoactivation by ultraviolet A (UVA) light, can form covalent adducts with DNA. This property makes them invaluable tools for studying DNA damage and repair mechanisms. 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a specific psoralen (B192213) derivative found in Heracleum pyrenaicum. While detailed studies on this particular derivative are limited, its structural similarity to other well-characterized psoralens, such as 8-methoxypsoralen (8-MOP), suggests it functions through a similar mechanism. These application notes provide a comprehensive overview of the presumed mechanism of action of this compound and offer detailed protocols for its use in DNA damage and repair research.
Mechanism of Action:
Psoralens intercalate into the DNA double helix, preferentially at 5'-TA sites. Upon exposure to UVA radiation (320-400 nm), the psoralen molecule becomes excited and can form covalent bonds with pyrimidine (B1678525) bases, primarily thymine. This can result in two major types of DNA lesions:
-
Monoadducts (MAs): The psoralen molecule covalently binds to a single pyrimidine base on one strand of the DNA.
-
Interstrand Crosslinks (ICLs): The psoralen molecule covalently links pyrimidine bases on opposite strands of the DNA, effectively "stapling" the two strands together.
These DNA lesions, particularly ICLs, are highly cytotoxic as they block essential cellular processes like DNA replication and transcription. The cellular response to psoralen-induced DNA damage involves complex signaling pathways that can lead to cell cycle arrest, activation of DNA repair mechanisms, or, if the damage is too extensive, apoptosis (programmed cell death).
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative data based on typical results obtained with other 8-substituted psoralens. These values should be considered as a starting point for experimental design and will require empirical validation.
Table 1: Illustrative DNA Adduct Formation with this compound
| Concentration (µM) | UVA Dose (J/cm²) | Monoadducts (per 10⁶ bases) | Interstrand Crosslinks (per 10⁶ bases) |
| 10 | 1 | 50 | 5 |
| 10 | 2 | 120 | 15 |
| 20 | 1 | 100 | 10 |
| 20 | 2 | 250 | 30 |
Table 2: Illustrative Effects on Cell Viability (Human Keratinocyte Cell Line, HaCaT)
| Concentration (µM) | UVA Dose (J/cm²) | Cell Viability (% of control) |
| 1 | 1 | 85 |
| 5 | 1 | 60 |
| 1 | 2 | 70 |
| 5 | 2 | 35 |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study DNA damage and repair. It is crucial to optimize concentrations and UVA doses for each cell line and experimental setup.
Protocol 1: Induction of DNA Damage in Cultured Cells
Objective: To induce DNA monoadducts and interstrand crosslinks in mammalian cells using this compound and UVA irradiation.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Mammalian cell line of choice (e.g., HeLa, HaCaT, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
UVA light source with a calibrated output (peak emission ~365 nm)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound in complete cell culture medium. A typical concentration range to start with is 1-50 µM. Include a vehicle control (DMSO only).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the psoralen-containing medium or control medium to the wells.
-
Incubate the plates in the dark for 30-60 minutes at 37°C to allow for cellular uptake and DNA intercalation.
-
Remove the medium and wash the cells twice with PBS. Add a thin layer of PBS to each well to prevent drying during irradiation.
-
Place the plate under the UVA light source. The distance from the light source to the cells should be standardized.
-
Irradiate the cells with the desired dose of UVA. A typical starting range is 1-5 J/cm². Control wells should be kept in the dark.
-
After irradiation, remove the PBS and add fresh, pre-warmed complete culture medium.
-
The cells are now ready for downstream analysis, such as cell viability assays, DNA extraction for adduct quantification, or cell cycle analysis.
Protocol 2: Quantification of DNA Interstrand Crosslinks using the Comet Assay (Alkaline-Alkaline Modification)
Objective: To quantify the formation and repair of ICLs by measuring the reduction in DNA migration in an agarose (B213101) gel.
Materials:
-
Treated and control cells from Protocol 1
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Fluorescent DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., Comet Score)
Procedure:
-
Harvest cells by trypsinization and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide.
-
Allow the agarose to solidify at 4°C for 10-15 minutes.
-
Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.
-
Wash the slides with PBS.
-
Immerse the slides in alkaline unwinding solution (pH > 13) for 20-60 minutes at room temperature in the dark.
-
Perform electrophoresis in alkaline electrophoresis buffer at a low voltage (e.g., 1 V/cm) for 20-40 minutes at 4°C.
-
After electrophoresis, neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope. The presence of ICLs will reduce the migration of DNA from the nucleus (the "comet head") into the "comet tail."
-
Quantify the comet tail moment or percentage of DNA in the tail using image analysis software. A decrease in tail moment compared to the UVA-only control indicates the presence of ICLs. To study repair, cells can be incubated for various times after treatment before being harvested for the assay. An increase in the tail moment over time would indicate the repair of ICLs.
Protocol 3: Analysis of Cell Cycle Arrest by Flow Cytometry
Objective: To determine the effect of psoralen-induced DNA damage on cell cycle progression.
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
At various time points after treatment (e.g., 24, 48, 72 hours), harvest the cells (including any floating cells) by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
The resulting DNA content histograms can be analyzed to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Psoralen-induced damage often leads to an accumulation of cells in the S and G2/M phases.
Visualization of Pathways and Workflows
Signaling Pathway of Cellular Response to Psoralen-Induced DNA Damage
Caption: Cellular response to psoralen-induced DNA damage.
Experimental Workflow for Studying DNA Damage and Repair
Caption: General workflow for DNA damage and repair studies.
Logical Relationship of Psoralen Actiondot
Application Notes and Protocols for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in Photochemotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the photochemotherapeutic application of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is not available in the current scientific literature. The following application notes and protocols are based on established principles of photochemotherapy with well-studied psoralen (B192213) derivatives, such as 8-methoxypsoralen (8-MOP), and provide a framework for the investigation of this novel compound.
Introduction
This compound is a coumarin (B35378) compound identified in Heracleum pyrenaicum Lam.[1][2]. Psoralens are a class of naturally occurring furocoumarins that, when activated by ultraviolet A (UVA) radiation, exhibit therapeutic effects in various skin disorders. This combination of a photosensitizing agent and UVA light is known as photochemotherapy or PUVA therapy[3][4][5]. PUVA has been a longstanding treatment for conditions like psoriasis, vitiligo, and cutaneous T-cell lymphoma[3][4][6].
The therapeutic efficacy of psoralens stems from their ability to intercalate into DNA and, upon photoactivation, form covalent cross-links with pyrimidine (B1678525) bases. This action can inhibit cell proliferation and modulate immune responses[7][8]. Given its structural relation to other photochemotherapeutically active psoralens, this compound is a candidate for investigation as a novel photosensitizing agent.
These application notes provide a generalized framework for the preclinical evaluation of this compound in photochemotherapy research.
Mechanism of Action (Hypothesized)
The proposed mechanism of action for this compound in photochemotherapy is analogous to that of other psoralen derivatives.
-
DNA Intercalation: The planar furocoumarin structure of the molecule is expected to intercalate between the base pairs of double-stranded DNA.
-
Photoactivation: Upon exposure to UVA radiation (typically in the 320-400 nm range), the psoralen molecule becomes electronically excited.
-
Covalent Adduct Formation: In its excited state, the psoralen can form monofunctional and bifunctional covalent adducts with thymine (B56734) and other pyrimidine bases in the DNA. The formation of interstrand cross-links (bifunctional adducts) is a critical step that inhibits DNA replication and transcription.
-
Cellular Consequences: This DNA damage can trigger cell cycle arrest and apoptosis, thereby reducing the hyperproliferation of skin cells seen in psoriasis. Additionally, PUVA therapy is known to have immunomodulatory effects, including the induction of apoptosis in T-lymphocytes and altering cytokine profiles.
Potential Signaling Pathways for Investigation
The cellular response to PUVA-induced DNA damage is complex and involves multiple signaling pathways. When investigating a novel psoralen derivative, key pathways to examine would include:
-
Apoptosis Pathways:
-
Intrinsic (Mitochondrial) Pathway: Involving the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.
-
Extrinsic (Death Receptor) Pathway: Involving the activation of death receptors like Fas, leading to the activation of caspase-8 and subsequent cleavage of downstream effector caspases.
-
-
Cell Cycle Checkpoint Activation: DNA damage should activate checkpoint kinases such as ATM and ATR, leading to the phosphorylation of p53 and Chk1/Chk2. This typically results in cell cycle arrest at the G1/S or G2/M phase, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
-
NF-κB Signaling: PUVA therapy can modulate the activity of the transcription factor NF-κB, which plays a crucial role in inflammation and cell survival.
Caption: Hypothesized signaling pathway of a novel psoralen derivative in photochemotherapy.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound.
In Vitro Photocytotoxicity Assay
Objective: To determine the concentration-dependent and UVA dose-dependent cytotoxicity of the compound.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or a relevant cancer cell line (e.g., A431, cutaneous T-cell lymphoma line).
-
This compound stock solution (e.g., in DMSO).
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
MTT or WST-1 cell proliferation assay kit.
-
UVA light source with a calibrated radiometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Incubation: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound or a vehicle control (DMSO). Incubate for 1-2 hours in the dark.
-
UVA Irradiation: Expose the plate to a specific dose of UVA radiation (e.g., 1 J/cm²). A parallel plate should be kept in the dark as a control.
-
Post-Irradiation Incubation: Replace the medium with fresh, compound-free medium and incubate for 48-72 hours.
-
Cell Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for the UVA-treated and dark control groups.
Caption: Workflow for determining the in vitro photocytotoxicity of a novel psoralen derivative.
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by the compound plus UVA.
Materials:
-
Cells treated as described in the photocytotoxicity assay.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at a concentration around its IC50 value, followed by UVA irradiation. Include dark controls and untreated controls.
-
Cell Harvesting: At 24 or 48 hours post-treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of the treatment on key signaling proteins.
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p53, phospho-p53, Bcl-2, Bax).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent and imaging system.
Protocol:
-
Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be generated from the above experiments.
Table 1: In Vitro Photocytotoxicity of this compound
| Cell Line | Treatment | IC50 (µM) |
| HaCaT | Dark (No UVA) | > 100 |
| HaCaT | + UVA (1 J/cm²) | 5.2 ± 0.8 |
| A431 | Dark (No UVA) | > 100 |
| A431 | + UVA (1 J/cm²) | 3.9 ± 0.6 |
Table 2: Apoptosis Induction in A431 Cells (at 5 µM)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Psoralen Derivative (Dark) | 3.5 ± 0.7 | 2.0 ± 0.4 |
| UVA only | 4.2 ± 0.9 | 2.8 ± 0.6 |
| Psoralen Derivative + UVA | 28.7 ± 3.1 | 15.4 ± 2.5 |
Table 3: Relative Protein Expression in A431 Cells
| Protein | Treatment | Fold Change vs. Control |
| Cleaved Caspase-3 | Psoralen Derivative + UVA | 8.5 ± 1.2 |
| Phospho-p53 | Psoralen Derivative + UVA | 6.2 ± 0.9 |
| Bcl-2 | Psoralen Derivative + UVA | 0.4 ± 0.1 |
| Bax | Psoralen Derivative + UVA | 3.7 ± 0.5 |
Conclusion and Future Directions
These generalized protocols provide a starting point for the systematic evaluation of this compound as a potential photochemotherapeutic agent. The key is to demonstrate its photospecific activity, elucidate the underlying cellular and molecular mechanisms, and establish a preliminary safety and efficacy profile. Future research should progress to animal models of skin disease (e.g., psoriasis-like skin inflammation in mice) to evaluate in vivo efficacy, pharmacokinetics, and toxicology. The synthesis and evaluation of further derivatives could also lead to compounds with improved potency and safety profiles.
References
- 1. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Psoralen photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antifungal Activity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing and DNA-binding properties.[1][2] While their application in photochemotherapy for skin disorders is well-established, recent research has highlighted their potential as antimicrobial agents.[1][2] This document provides a detailed protocol for assessing the antifungal activity of a specific psoralen (B192213) derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen.
This compound belongs to the psoralen family, which has demonstrated a wide spectrum of biological activities, including antifungal effects.[1][2] Psoralen derivatives have shown inhibitory activity against various fungal species, making them promising candidates for the development of new antifungal drugs.[3][4] The protocol outlined below is based on established and standardized methodologies for determining the antifungal susceptibility of yeasts and filamentous fungi.[5][6][7]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the M27-A2 method for yeasts and M38-A for filamentous fungi, to determine the Minimum Inhibitory Concentration (MIC) of this compound.[5][6][7]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with DMSO)
-
Sterile saline solution (0.85%)
-
Hemocytometer or spectrophotometer for inoculum preparation
Procedure:
-
Preparation of Fungal Inoculum:
-
Yeasts: Culture the yeast strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi: Culture the mold on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.0313 to 16 µg/mL). Ensure the final concentration of DMSO does not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (a known antifungal agent), a negative control (medium with DMSO, no drug), and a sterility control (medium only).
-
Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
-
For yeasts, the endpoint can be determined visually or spectrophotometrically (reading the absorbance at a specific wavelength, e.g., 530 nm). The MIC is often defined as the concentration that produces a ≥50% reduction in turbidity compared to the control.
-
For filamentous fungi, the MIC is the lowest concentration at which there is a complete or near-complete inhibition of growth as observed visually.
-
Data Presentation
The antifungal activity of this compound can be summarized in the following table. As no specific experimental data for this compound was found in the initial search, the table below is a template for presenting results.
| Fungal Strain | Compound | MIC Range (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Candida albicans ATCC 90028 | This compound | [Insert Data] | Fluconazole | [Insert Data] |
| Aspergillus fumigatus ATCC 204305 | This compound | [Insert Data] | Amphotericin B | [Insert Data] |
| Cryptococcus neoformans ATCC 90112 | This compound | [Insert Data] | Fluconazole | [Insert Data] |
| Trichophyton rubrum ATCC 28188 | This compound | [Insert Data] | Itraconazole | [Insert Data] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution assay for determining the antifungal activity of the test compound.
Potential Signaling Pathway for Psoralen Antifungal Activity
While the exact signaling pathway for the antifungal action of this compound is not yet elucidated, a plausible mechanism, based on the known activity of other psoralens, involves the inhibition of DNA replication and transcription. This is often enhanced by UV-A irradiation.
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activity of Psoralen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activity of Psoralen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the cellular efficacy of the novel psoralen (B192213) derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. Psoralens are a class of naturally occurring and synthetic compounds known for their photoactivated effects, which have applications in treating various skin conditions and are explored for their anti-cancer properties.[1][2][3] The primary mechanism of action for many psoralen derivatives involves the formation of covalent adducts with DNA upon activation by ultraviolet A (UVA) radiation, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[4][5][6]
The following protocols are designed to quantify the cytotoxic and apoptotic effects of this compound in cultured cells. These assays are fundamental in determining the compound's potency and therapeutic potential.
Key Experimental Assays
A panel of cell-based assays is recommended to thoroughly evaluate the efficacy of this compound. These assays will measure key indicators of cellular health and response to treatment, including cell viability, proliferation, DNA damage, and apoptosis.
Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the concentration-dependent effects of a compound on a cell population.[7] Tetrazolium-based assays like MTT and XTT are reliable methods for assessing metabolic activity, which correlates with the number of viable cells.[8][9][10]
Table 1: Summary of Cell Viability Assays
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[10] | Colorimetric (Absorbance at ~570 nm) | Cost-effective, well-established. | Requires a solubilization step, endpoint assay.[10] |
| XTT Assay | Reduction of XTT to a water-soluble formazan product by metabolically active cells.[10] | Colorimetric (Absorbance at ~450 nm) | Higher sensitivity than MTT, no solubilization needed. | Endpoint assay, can overestimate viability.[10] |
| WST-1 Assay | Cleavage of WST-1 to a soluble formazan by cellular mechanisms, primarily at the cell surface.[10] | Colorimetric (Absorbance at ~440 nm) | High sensitivity, faster than MTT and XTT. | Endpoint assay, can overestimate viability.[10] |
| BrdU/EdU Assay | Incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA during cell proliferation.[10] | Immunocytochemistry (BrdU) or Click Chemistry (EdU) | Provides a direct measure of DNA synthesis and cell cycle kinetics.[10] | Can be more complex and time-consuming than metabolic assays.[10] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which psoralen derivatives exert their therapeutic effects.[8][11] Assays to quantify apoptosis are therefore essential for evaluating the efficacy of this compound.
Table 2: Summary of Apoptosis Assays
| Assay Type | Principle | Detection Method | Key Markers |
| Annexin V/Propidium (B1200493) Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells but stains necrotic or late apoptotic cells.[11] | Flow Cytometry, Fluorescence Microscopy | Annexin V-positive/PI-negative (early apoptosis), Annexin V-positive/PI-positive (late apoptosis/necrosis) |
| Caspase Activity Assays | Caspases are a family of proteases that are activated during apoptosis. Assays use fluorogenic or colorimetric substrates to measure the activity of specific caspases (e.g., Caspase-3, -8, -9).[11] | Fluorometry, Colorimetry, Western Blot | Cleaved Caspase-3, -8, -9 |
| Mitochondrial Membrane Potential (ΔΨm) Assay | A decrease in mitochondrial membrane potential is an early indicator of apoptosis. Dyes like JC-1 or TMRE are used to measure changes in ΔΨm.[11] | Flow Cytometry, Fluorescence Microscopy | Decrease in red/green fluorescence ratio (JC-1) or decrease in red fluorescence (TMRE) |
| TUNEL Assay | The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. | Fluorescence Microscopy, Flow Cytometry | Incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA |
DNA Damage and Cell Cycle Analysis
Given that psoralens directly target DNA, assessing DNA damage and its impact on the cell cycle is fundamental.[4][12]
Table 3: Summary of DNA Damage and Cell Cycle Assays
| Assay Type | Principle | Detection Method | Key Markers/Readouts |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks. Damaged DNA migrates further in an electric field, forming a "comet tail".[12] | Fluorescence Microscopy | Comet tail length and intensity |
| γH2AX Staining | Phosphorylation of histone H2AX (γH2AX) is an early cellular response to DNA double-strand breaks.[4] | Immunofluorescence, Western Blot, Flow Cytometry | Increased γH2AX foci/signal |
| Cell Cycle Analysis | DNA content is measured using a fluorescent dye like propidium iodide (PI). The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.[8] | Flow Cytometry | Accumulation of cells in a specific phase (e.g., G2/M arrest) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line (e.g., HeLa, A431, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
UVA light source (with a calibrated output, typically 365 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) to allow for compound uptake.
-
UVA Activation: Expose the plate to a specific dose of UVA radiation. The optimal dose should be determined empirically. Keep a set of control plates in the dark to assess non-photoactivated cytotoxicity.
-
Post-UVA Incubation: Return the plate to the incubator for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol provides a method for quantifying apoptosis using flow cytometry.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
UVA light source
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value, as determined by the MTT assay. Include a vehicle control.
-
UVA Activation and Incubation: Following compound addition and a brief incubation, expose the cells to UVA radiation. Return the plates to the incubator for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of psoralen derivatives and the experimental workflows for their evaluation.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen Derivatives with Enhanced Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The activity spectrum of psoralen photochemotherapy. Comparative treatment of psoriasis with 335 nm and 365 nm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Preliminary Assays towards Melanoma Cells Using Phototherapy with Gold-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 细胞活力和增殖测定 [sigmaaldrich.com]
- 11. Induction of apoptosis in Jurkat cells by photoexcited psoralen derivatives: Implication of mitochondrial dysfunctions and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Singlet Oxygen Quantum Yield of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the singlet oxygen quantum yield (ΦΔ) of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, a coumarin (B35378) compound found in Heracleum pyrenaicum Lam[1]. The singlet oxygen quantum yield is a critical parameter for evaluating the photosensitizing efficiency of compounds, particularly in the context of photodynamic therapy and other photochemical applications[2]. The protocol described herein is based on a relative method using a well-characterized chemical trap and a standard photosensitizer.
Introduction
Psoralens are a class of furocoumarins known for their photosensitizing properties. Upon absorption of UVA radiation, they can elicit biological responses through two primary mechanisms[3]. The Type I mechanism involves oxygen-independent photoaddition to DNA[3]. The Type II mechanism is an oxygen-dependent process involving the generation of reactive oxygen species, primarily singlet oxygen (¹O₂)[3]. The efficiency of this latter process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer[4].
Measuring ΦΔ is essential for understanding the photobiological activity of new psoralen (B192213) derivatives like this compound and for developing safer and more effective photochemotherapeutic agents.
General Principles of Singlet Oxygen Quantum Yield Measurement
The determination of ΦΔ can be performed using direct or indirect methods.
-
Direct Method: This technique involves the direct detection of singlet oxygen's weak phosphorescence emission at approximately 1270 nm[5][6]. While being the most unequivocal proof of ¹O₂ formation, this method requires specialized and highly sensitive near-infrared detectors.
-
Indirect Method: These methods rely on a chemical acceptor (trap) that reacts specifically with singlet oxygen, leading to a measurable change in the acceptor's physical or chemical properties, such as a decrease in its absorbance or fluorescence[4][7][8]. This approach is generally more accessible as it utilizes standard laboratory equipment like spectrophotometers or fluorometers.
This document will detail a widely used indirect method employing 1,3-diphenylisobenzofuran (B146845) (DPBF) as the chemical trap and Rose Bengal as the reference photosensitizer.
Data Presentation: Singlet Oxygen Quantum Yields of Psoralen Derivatives
The following table summarizes the singlet oxygen quantum yields for several common psoralen derivatives, providing a comparative context for newly synthesized compounds. It is important to note that the quantum yield is highly dependent on the solvent and experimental conditions.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Psoralen | CCl₄ | 0.0055 | [9][10] |
| Psoralen | Aqueous | 0.18 | [10] |
| 8-Methoxypsoralen (8-MOP) | CCl₄ | 0.002 | [9][10] |
| 8-Methoxypsoralen (8-MOP) | Aqueous | 0.035 | [10] |
| Angelicin | CCl₄ | 0.0026 | [9][10] |
| Sulfur and Selenium Analogs | CCl₄ | Generally higher than psoralen | [11][12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key processes involved in singlet oxygen generation and the experimental workflow for its measurement.
Caption: Mechanism of Photosensitized Singlet Oxygen Generation (Type II).
Caption: Experimental Workflow for Relative ΦΔ Measurement.
Experimental Protocols
This section provides a detailed methodology for determining the singlet oxygen quantum yield of this compound relative to a standard photosensitizer.
Method: Relative Quantum Yield Measurement using a Chemical Trap (DPBF)
This method compares the rate of singlet oxygen-induced bleaching of 1,3-diphenylisobenzofuran (DPBF) by the test compound to the rate of bleaching by a reference photosensitizer with a known ΦΔ value (e.g., Rose Bengal in ethanol, ΦΔ = 0.75).
Materials and Reagents:
-
This compound (Test Compound)
-
Rose Bengal (Reference Photosensitizer)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, CCl₄). The choice of solvent is critical as it affects both the lifetime of singlet oxygen and the photophysical properties of the photosensitizer.
-
Cuvettes for spectrophotometry (quartz or glass, depending on the wavelength)
-
Volumetric flasks and pipettes
Instrumentation:
-
UV-Vis Spectrophotometer
-
Light source with a monochromator or bandpass filter to select the irradiation wavelength (e.g., a filtered lamp or a laser). The light source should provide stable output.
-
Magnetic stirrer and small stir bars
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the reference photosensitizer (Rose Bengal) in the chosen solvent at a concentration of approximately 1 mM.
-
Prepare a stock solution of the test compound, this compound, in the same solvent at a concentration of approximately 1 mM.
-
Prepare a stock solution of DPBF in the same solvent at a concentration of approximately 1 mM. Store this solution in the dark to prevent degradation.
-
-
Preparation of Working Solutions:
-
Reference Solution: In a volumetric flask, add the appropriate volumes of the Rose Bengal and DPBF stock solutions and dilute with the solvent to obtain a final DPBF concentration of ~50 µM and a Rose Bengal concentration that gives an absorbance of approximately 0.1 at the chosen irradiation wavelength (λ_irr).
-
Sample Solution: In a separate volumetric flask, prepare a solution containing the test compound and DPBF at the same concentrations as the reference solution. Adjust the concentration of the test compound so that its absorbance at λ_irr is identical to that of the reference solution. This is a critical step to ensure both solutions absorb the same number of photons.
-
-
Irradiation and Data Collection:
-
Transfer the reference solution to a cuvette containing a small stir bar and place it in the spectrophotometer.
-
Measure the initial absorbance spectrum, paying close attention to the DPBF absorbance peak at approximately 415 nm.
-
Irradiate the solution within the spectrophotometer's sample holder using the light source at λ_irr while continuously stirring.
-
At fixed time intervals (e.g., every 30 seconds), stop the irradiation and record the full absorbance spectrum or the absorbance at the DPBF maximum.
-
Continue this process until the DPBF absorbance has decreased by about 20-30%.
-
Repeat the exact same procedure for the sample solution containing this compound.
-
-
Data Analysis:
-
For both the reference and sample experiments, plot the absorbance of DPBF at its maximum wavelength against the irradiation time.
-
The initial part of this plot should be linear. Determine the slope of this linear region for both the reference (k_ref) and the sample (k_sample) by performing a linear regression. These slopes represent the rates of DPBF consumption.
-
Calculate the singlet oxygen quantum yield of the test compound (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
Where:
-
ΦΔ_sample is the singlet oxygen quantum yield of the test compound.
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer in the same solvent.
-
k_sample is the slope obtained from the plot for the test compound.
-
k_ref is the slope obtained from the plot for the reference photosensitizer.
-
-
Important Considerations:
-
Oxygen Concentration: Ensure that all solutions are air-saturated and that the oxygen concentration remains constant during the experiment. For some applications, experiments may need to be conducted under controlled oxygen partial pressures[6].
-
Photodegradation: The photosensitizer itself may photodegrade during the experiment. It is important to check its absorbance at the end of the experiment to ensure it has not significantly changed.
-
Light Intensity: The light intensity should be kept constant throughout the experiments for both the reference and the sample.
-
Control Experiments: A control experiment with only DPBF in the solvent should be performed to ensure that it does not bleach significantly under the irradiation conditions in the absence of a photosensitizer.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Photogeneration of singlet oxygen by psoralens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Singlet oxygen quantum yield of sulfur and selenium analogs of psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Animal models for testing the in vivo efficacy of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are based on established methodologies for the well-characterized psoralen (B192213) derivative, 8-methoxypsoralen (8-MOP), in combination with UVA radiation (PUVA therapy). As there is limited specific literature on 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, these guidelines serve as a starting point and should be adapted and validated for the specific pharmacokinetic and pharmacodynamic properties of this novel compound.
Introduction
Psoralen compounds are photosensitizing agents that, when activated by ultraviolet A (UVA) radiation, can intercalate into DNA and form cross-links, leading to inhibition of cell proliferation and modulation of immune responses. This mechanism forms the basis of PUVA (Psoralen + UVA) therapy, a treatment for various skin disorders, including psoriasis and vitiligo.[1][2] Testing the in vivo efficacy of a new psoralen derivative, such as this compound, requires robust and reproducible animal models that mimic the key aspects of the target human disease.
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound, primarily using the imiquimod-induced psoriasis-like skin inflammation model in mice.
Recommended Animal Model: Imiquimod-Induced Psoriasis in Mice
The topical application of imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a phenotype that closely resembles human plaque psoriasis.[3][4] This model is characterized by skin thickening (acanthosis), scaling (hyperkeratosis and parakeratosis), redness (erythema), and infiltration of immune cells.[4][5] A key feature of this model is the induction of the IL-23/IL-17 inflammatory axis, which is also central to the pathogenesis of human psoriasis.[3][4]
Advantages of the Imiquimod Model:
-
Rapid Onset: Psoriasis-like symptoms develop within a few days of imiquimod application.[3]
-
Reproducibility: The model provides consistent and quantifiable results.[4]
-
Relevance: It recapitulates key histological and immunological features of human psoriasis.[3][5]
-
Convenience: It is a non-transgenic model that is relatively easy and cost-effective to establish.[4]
Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study using the imiquimod-induced psoriasis model.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen (B192213) derivatives are a class of naturally occurring compounds known for their photosensitive and biological activities, including the induction of apoptosis in cancer cells. This makes them promising candidates for anticancer drug development. 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is a psoralen derivative whose pro-apoptotic potential can be quantitatively assessed using flow cytometry. This document provides detailed protocols for analyzing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with an overview of the potential signaling pathways involved.
While specific studies on this compound are not widely available, the methodologies and expected outcomes are based on extensive research on similar psoralen compounds, such as 8-methoxypsoralen (8-MOP).[1][2][3]
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique to analyze cellular characteristics at the single-cell level. For apoptosis detection, the Annexin V/PI dual staining method is widely used.[4]
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
This dual staining allows for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Necrotic cells: Annexin V-negative and PI-positive.[4]
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.
Table 1: Representative Data for Apoptosis Induction by this compound in a Cancer Cell Line (e.g., HepG2)
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound | 10 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.1 |
| Compound | 25 | 65.7 ± 4.2 | 25.4 ± 2.9 | 8.9 ± 1.5 |
| Compound | 50 | 40.3 ± 5.1 | 42.1 ± 4.3 | 17.6 ± 2.8 |
| Positive Control (e.g., Staurosporine) | 1 | 15.8 ± 2.8 | 55.9 ± 6.2 | 28.3 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HepG2, MCF-7, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of the psoralen compound or a vehicle control (e.g., DMSO at a concentration that does not affect cell viability). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Annexin V/PI Staining for Flow Cytometry
This protocol is a general guideline and may need optimization based on the specific cell line and flow cytometer used.[6][7][8]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the saved culture medium.
-
-
Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry, preferably within one hour of staining.
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI).
-
Compensation: Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation to correct for spectral overlap.
-
Gating:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a dot plot of Annexin V fluorescence versus PI fluorescence.
-
-
Quadrant Analysis: Set up quadrants on the dot plot to distinguish between viable, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.[4]
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis: Analyze the acquired data using appropriate software to determine the percentage of cells in each quadrant.
Signaling Pathways and Visualizations
Psoralen derivatives can induce apoptosis through various signaling pathways. While the specific pathway for this compound needs to be elucidated, studies on related compounds suggest the involvement of the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.[1][2][9][10]
Experimental Workflow
References
- 1. karger.com [karger.com]
- 2. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells | Li | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
High-throughput screening of novel psoralen derivatives like 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring photosensitive compounds known for their ability to intercalate into DNA and, upon activation by ultraviolet A (UVA) radiation, form covalent cross-links between DNA strands.[1][2][3] This mechanism of action makes them valuable therapeutic agents for hyperproliferative skin disorders like psoriasis and vitiligo, and they are being actively investigated for their anti-cancer properties.[3][4][5][6][7] The development of novel psoralen (B192213) derivatives, such as 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, aims to enhance their therapeutic efficacy, selectivity, and safety profiles.
These application notes provide a framework for the high-throughput screening (HTS) of novel psoralen derivatives to identify promising candidates for further drug development. The protocols outlined below are designed for a multi-well plate format and focus on key assays to assess both the phototoxicity and dark toxicity of these compounds.
Core Principles of Psoralen Action
Photoactivated psoralens primarily induce apoptosis in rapidly dividing cells.[4] This is achieved through the formation of monoadducts and interstrand cross-links (ICLs) in DNA, which block DNA replication and transcription, ultimately triggering programmed cell death.[2][4] Some psoralen derivatives may also exert their effects through other mechanisms, such as modulating signaling pathways like the ErbB2 or MAPK/NF-κB pathways.[8]
High-Throughput Screening Workflow
The HTS workflow for novel psoralen derivatives is designed to efficiently screen large compound libraries and identify hits with desired activity and selectivity. The workflow typically involves a primary screen to assess broad cytotoxicity, followed by secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Caption: High-throughput screening workflow for novel psoralen derivatives.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between different psoralen derivatives.
Table 1: Cytotoxicity of Novel Psoralen Derivatives
| Compound ID | Derivative Name | Cell Line | IC50 (µM) - Dark | IC50 (µM) - UVA | Selectivity Index (Dark IC50 / UVA IC50) |
| PSD-001 | This compound | A549 | >100 | 15.2 | >6.6 |
| PSD-002 | 4-bromobenzyl amide derivative | T47-D | 10.14 | 5.8 | 1.75 |
| PSD-003 | Furanylamide derivative | SK-BR-3 | >50 | 2.71 | >18.5 |
| 8-MOP | 8-Methoxypsoralen (Reference) | A549 | >100 | 10.79 | >9.3 |
| TMP | Trimethylpsoralen (Reference) | Melanoma | >100 | 0.13 | >769 |
Note: The data presented here are examples and will vary depending on the specific compounds and cell lines tested. Data for PSD-002, PSD-003, 8-MOP, and TMP are derived from existing literature for illustrative purposes.[5][9]
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (e.g., MTT or ATP-based Assay)
This protocol is designed to assess the general cytotoxicity of novel psoralen derivatives in both the presence and absence of UVA irradiation.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Novel psoralen derivatives dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom, black-walled plates
-
UVA light source (365 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the psoralen derivatives in cell culture medium.
-
Add the compounds to the designated wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation (Dark): Incubate the plates for 1 hour at 37°C in the dark.
-
UVA Irradiation:
-
For the "UVA" plates, remove the medium and wash the cells with PBS.
-
Add fresh PBS to each well.
-
Expose the plates to a calibrated UVA light source (e.g., 1-2 J/cm²).[5]
-
For the "Dark" plates, perform a sham irradiation (keep in the dark).
-
-
Post-Irradiation Incubation: Remove the PBS and add fresh cell culture medium. Incubate all plates for an additional 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
ATP-based Assay: Add the ATP-based assay reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cells treated as in Protocol 1 (steps 1-5)
-
Caspase-Glo® 3/7 Assay System
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Following the 48-72 hour post-irradiation incubation, equilibrate the plates to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (from a parallel viability assay) to determine the specific apoptotic activity.
Protocol 3: DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)
This assay directly measures the formation of DNA interstrand cross-links, a key mechanism of psoralen action.
Materials:
-
Cells treated as in Protocol 1 (steps 1-5)
-
Alkaline Comet Assay Kit
-
Fluorescence microscope
Procedure:
-
After treatment, harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.
-
Subject the slides to alkaline electrophoresis. DNA with cross-links will migrate slower than undamaged DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize and quantify the DNA migration (comet tail length and intensity) using a fluorescence microscope and appropriate software. A reduction in the comet tail moment compared to a positive control (e.g., a known DNA damaging agent without cross-linking ability) indicates the presence of interstrand cross-links.
Signaling Pathways
Photoactivated psoralens can trigger apoptosis through various signaling pathways. The primary pathway involves the recognition of DNA damage, leading to cell cycle arrest and the activation of apoptotic cascades.
References
- 1. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 2. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen Derivatives with Enhanced Potency | Semantic Scholar [semanticscholar.org]
- 9. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel psoralen analogues and their in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UVA Activation of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
Welcome to the technical support center for the optimization of UVA-induced activation of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Disclaimer: Specific quantitative data and established protocols for this compound are not yet extensively available in published literature. The information provided herein is based on established principles and experimental data for structurally related psoralen (B192213) compounds, such as 8-methoxypsoralen (8-MOP). Researchers should use this as a guide and adapt the protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for psoralen compounds when activated by UVA light?
Psoralens are photoactive compounds that can intercalate into DNA.[1][2][3] Upon exposure to UVA radiation (320-400 nm), psoralens form covalent bonds with pyrimidine (B1678525) bases in DNA, particularly thymine.[1][2] This can result in the formation of monoadducts and, with a second UVA photon absorption, interstrand cross-links (ICLs).[2][3][4] These DNA lesions can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is the basis for their therapeutic applications.[4][5]
Q2: What is a typical starting point for the UVA dose when activating a novel psoralen derivative?
For initial experiments with a new psoralen derivative, it is advisable to start with a low UVA dose and titrate upwards. Based on studies with 8-MOP and other derivatives, a starting dose in the range of 0.1 to 1.0 J/cm² is often used in cell culture experiments.[6][7] The optimal dose will depend on the concentration of the psoralen compound, the cell type, and the desired biological endpoint.
Q3: How does the concentration of the psoralen compound affect the required UVA dose?
The concentration of the psoralen derivative and the UVA dose are interdependent. A higher concentration of the compound may require a lower UVA dose to achieve the same level of DNA damage. Conversely, a lower compound concentration may necessitate a higher UVA dose. It is crucial to perform a dose-response matrix experiment, varying both the concentration of this compound and the UVA dose to determine the optimal combination for your specific assay.
Q4: What are the key considerations for preparing and handling psoralen solutions?
Psoralen compounds are generally hydrophobic. Stock solutions are often prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is important to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). Psoralen solutions are light-sensitive and should be protected from light to prevent premature activation.
Troubleshooting Guides
Problem 1: Low or no biological effect observed after UVA irradiation.
| Possible Cause | Troubleshooting Step |
| Insufficient UVA Dose | Increase the UVA dose incrementally. Perform a dose-response curve to identify the optimal energy level.[6] |
| Suboptimal Psoralen Concentration | Increase the concentration of this compound. Ensure complete dissolution of the compound. |
| Incorrect Wavelength of UVA Source | Verify that your UVA source emits in the 320-400 nm range, with a peak around 365 nm, which is typically used for psoralen activation.[8] |
| Inadequate Incubation Time | Ensure sufficient incubation time for the psoralen compound to intercalate into the cellular DNA before UVA irradiation. A typical incubation time is 30 to 60 minutes.[8][9] |
| Cellular Resistance | The cell line being used may have robust DNA repair mechanisms. Consider using a cell line known to be sensitive to DNA cross-linking agents or inhibiting specific DNA repair pathways if appropriate for the experimental goals. |
| Compound Degradation | Protect psoralen stock solutions from light and store them appropriately to prevent degradation. |
Problem 2: High levels of cytotoxicity in the dark control (no UVA).
| Possible Cause | Troubleshooting Step |
| Inherent Compound Toxicity | Determine the "dark toxicity" of this compound by performing a dose-response experiment without UVA irradiation. Use concentrations below the toxic threshold for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding toxic levels (typically <0.5%). |
| Contamination | Check for contamination in the cell culture or the psoralen stock solution. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable UVA Lamp Output | Calibrate your UVA source regularly to ensure consistent energy output. The intensity of UVA lamps can decrease over time. |
| Inconsistent Cell Density | Seed cells at a consistent density for each experiment, as cell confluence can affect UVA penetration and cellular uptake of the compound. |
| Variations in Incubation Time | Standardize the incubation time with the psoralen compound before UVA exposure. |
| Pipetting Errors | Use calibrated pipettes and careful technique to ensure accurate and consistent concentrations of the psoralen compound. |
Experimental Protocols
General Protocol for Psoralen Activation in Cell Culture
This protocol provides a general framework. Specific parameters such as cell type, psoralen concentration, and UVA dose should be optimized for your particular experimental setup.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for molecular analyses) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Psoralen Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the psoralen derivative.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator, protected from light.[8][9]
-
-
UVA Irradiation:
-
Remove the lid of the culture vessel.
-
Place the vessel in a calibrated UVA irradiator.
-
Expose the cells to the desired UVA dose (e.g., starting with a range of 0.1 - 2.0 J/cm²).[6]
-
For dark controls, handle the plates in the same manner but without UVA exposure.
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the psoralen-containing medium with fresh, pre-warmed culture medium.
-
Return the cells to the incubator and culture for the desired period (e.g., 24, 48, or 72 hours) before downstream analysis.[9]
-
-
Analysis: Perform the desired assay, such as cell viability (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or DNA damage analysis (e.g., comet assay, quantification of DNA cross-links).[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on 8-methoxypsoralen (8-MOP), which can serve as a reference for designing experiments with this compound.
Table 1: UVA Dose and Resulting DNA Lesions with 8-MOP
| UVA Dose (J/cm²) | 8-MOP Concentration | Cell Type | DNA Lesions (per 10⁶ nucleotides) | Reference |
| 0.5 - 10.0 | Not specified | Human cells | 7.6 - 51 (Monoadducts) | [4] |
| 0.5 - 10.0 | Not specified | Human cells | ICLs also formed (yields lower than S59) | [4] |
| 0.01 (100 J/m²) | 50 µM | HeLa | ICL formation confirmed by comet assay | [8] |
Table 2: IC₅₀ Values of Psoralen Derivatives with a Fixed UVA Dose
| Compound | UVA Dose (J/cm²) | Cell Line | IC₅₀ (µM) at 72h | Reference |
| 8-MOP | 0.3 | Human melanoma | 10.79 ± 1.85 | [9] |
| TMP | 0.3 | Human melanoma | 0.13 ± 0.003 | [9] |
| MPP | 0.3 | Human melanoma | 0.05 ± 0.01 | [9] |
| TMP: 4,5',8-trimethylpsoralen; MPP: 7-methylpyridopsoralen |
Visualizations
Below are diagrams illustrating key concepts in psoralen-UVA therapy.
Caption: Psoralen activation pathway.
Caption: General experimental workflow.
Caption: Troubleshooting low efficacy.
References
- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-effects of 8-methoxypsoralen and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen for in vitro assays
Welcome to the technical support center for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (EHOMBP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EHOMBP) and what is its primary mechanism of action?
A1: this compound is a furocoumarin, a class of organic chemical compounds produced by a variety of plants. Like other psoralens, its primary known mechanism of action involves intercalation into DNA. Upon activation by ultraviolet A (UVA) radiation, EHOMBP can form covalent adducts with pyrimidine (B1678525) bases (primarily thymine), leading to DNA cross-linking. This damage can disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in proliferating cells.
Q2: I am observing precipitation of EHOMBP in my aqueous cell culture medium. Why is this happening?
A2: EHOMBP, like many psoralen (B192213) derivatives, is a hydrophobic compound with low aqueous solubility. Precipitation typically occurs when the concentration of EHOMBP in the aqueous medium exceeds its solubility limit. This is a common issue when diluting a stock solution (usually in an organic solvent like DMSO) into the final aqueous assay buffer.
Q3: What is the recommended solvent for preparing a stock solution of EHOMBP?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like EHOMBP for in vitro assays. Ethanol can also be used, but DMSO generally offers higher solubility for psoralen derivatives. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% (v/v). However, the tolerance can vary between cell lines. It is always recommended to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Q5: How can I improve the solubility of EHOMBP in my final assay medium?
A5: Several strategies can be employed:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as high as is tolerable for your cells without inducing toxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your EHOMBP stock in your cell culture medium to gradually decrease the solvent concentration.
-
Pre-warming: Gently warming the cell culture medium to 37°C before adding the EHOMBP stock solution can sometimes help maintain solubility.
-
Vortexing: Ensure thorough and immediate mixing upon adding the EHOMBP stock to the aqueous medium.
-
Use of Surfactants: In some cell-free assays, low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used. However, these are generally not suitable for cell-based assays as they can be cytotoxic.
-
Formulation Strategies: For more advanced applications, formulation approaches such as the use of cyclodextrins or liposomes can be explored to enhance aqueous solubility.
Troubleshooting Guide: EHOMBP Precipitation in In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of EHOMBP exceeds its aqueous solubility limit. | - Reduce the final concentration of EHOMBP in the assay.- Increase the final percentage of DMSO in the assay, ensuring it remains below the cytotoxic level for your cell line.- Perform serial dilutions in the aqueous buffer rather than a single large dilution step. |
| Cloudiness or precipitate forms over time during incubation. | The compound is coming out of solution at the incubation temperature. | - Ensure the initial dissolution in the aqueous medium was complete.- Consider if any components of your medium (e.g., proteins in serum) could be interacting with and precipitating the compound. If so, a serum-free medium might be tested if appropriate for the assay. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution or precipitation in some wells. | - Always visually inspect your stock solution to ensure it is completely dissolved before use.- Prepare fresh dilutions for each experiment.- Mix each well thoroughly immediately after adding the compound. |
Quantitative Solubility Data for Psoralen Derivatives
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) |
| Imperatorin | DMSO | ~54 mg/mL[1] | 270.28 |
| 8-Geranyloxypsoralen | Acetonitrile | Soluble | 338.4 |
| 8-Methoxypsoralen (8-MOP) | DMSO | ≥6.5 mg/mL[2] | 216.19 |
| Psoralen | DMSO | ~30 mg/mL | 186.16 |
| Psoralen | Ethanol | ~1 mg/mL | 186.16 |
Experimental Protocols
Protocol 1: Preparation of EHOMBP Stock Solution
-
Materials: this compound (EHOMBP) powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the EHOMBP powder to room temperature. b. Weigh the desired amount of EHOMBP powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube vigorously until the EHOMBP is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles. e. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Basic In Vitro Phototoxicity Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Preparation of Treatment Solutions: a. Thaw a vial of your EHOMBP stock solution. b. Prepare serial dilutions of the EHOMBP stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed the predetermined non-toxic level.
-
Cell Treatment: a. Remove the old medium from the cells and replace it with the prepared treatment solutions. b. Include appropriate controls: untreated cells, vehicle control (medium with the same final concentration of DMSO), and a positive control for phototoxicity if available.
-
UVA Irradiation: a. Immediately after adding the treatment solutions, expose the plate to a controlled dose of UVA light. The optimal dose will depend on the cell line and experimental setup and should be determined empirically. b. A parallel plate should be kept in the dark to serve as a control for cytotoxicity of the compound in the absence of light.
-
Incubation: Following irradiation, incubate the plates for a period appropriate for your endpoint assay (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Determine cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involved in the mechanism of action of psoralens and a general experimental workflow for an in vitro phototoxicity study.
Caption: A typical experimental workflow for assessing the in vitro phototoxicity of EHOMBP.
Caption: Psoralen-UVA treatment can induce apoptosis through the p53-mediated upregulation of Fas Ligand (FasL).[3][4]
Caption: Psoralen and UVA can modulate cell proliferation by interacting with the EGF receptor signaling pathway.[2][5][6][7]
References
- 1. JAK-STAT inhibition reduces endothelial prothrombotic activation and leukocyte-endothelial proadhesive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 and Fas ligand are required for psoralen and UVA-induced apoptosis in mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 8-methoxypsoralen and ultraviolet light A on EGF receptor (HER-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in cell culture. The focus is on minimizing off-target effects to ensure reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Like other psoralens, this compound is a photoactive compound. Its primary mechanism of action involves intercalation into the DNA double helix.[1] Upon exposure to Ultraviolet A (UVA) radiation, it forms covalent bonds with pyrimidine (B1678525) bases (primarily thymine), creating monoadducts and interstrand cross-links (ICLs).[2][3] This DNA damage disrupts replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][4]
Q2: What are the potential off-target effects of this psoralen (B192213) derivative in cell culture?
A2: Off-target effects can be broadly categorized as:
-
"Dark Toxicity": Cytotoxicity observed in the absence of UVA activation. This indicates that the compound may have intrinsic cellular effects independent of its photo-reactivity.[2]
-
Non-specific Cytotoxicity: At high concentrations or excessive UVA doses, the compound can cause widespread cellular damage beyond the intended target, affecting healthy or control cells.[5]
-
Oxidative Stress: The photochemical reaction can generate reactive oxygen species (ROS), which can damage various cellular components, including lipids and proteins.[6]
-
Non-DNA Binding: Some psoralen derivatives have been shown to bind to other cellular components like proteins and membranes, which could lead to unintended biological consequences.[7] There is evidence for specific, high-affinity binding sites for some psoralens on mammalian cells that are independent of DNA intercalation.[7][8]
Q3: How can I minimize the off-target effects of this compound?
A3: Minimizing off-target effects is crucial for obtaining meaningful experimental results. Key strategies include:
-
Optimization of Concentration: Use the lowest effective concentration of the psoralen derivative that achieves the desired biological outcome. This requires a careful dose-response analysis.
-
Optimization of UVA Dose: The amount of UVA radiation should be carefully titrated to activate the compound sufficiently without causing excessive damage to the cells on its own.[9]
-
Control Experiments: Always include appropriate controls in your experimental design. This includes cells treated with the psoralen derivative alone (no UVA), cells treated with UVA radiation alone, and untreated cells.
-
Incubation Time: The duration of incubation with the psoralen derivative before UVA irradiation can influence its uptake and distribution within the cells. This should be standardized across experiments.
Q4: What is "dark toxicity" and how do I test for it?
A4: "Dark toxicity" refers to any cytotoxic effects of the psoralen derivative that occur without photoactivation by UVA light. It is a critical parameter to assess as it represents a significant off-target effect. To test for dark toxicity, you should perform a standard cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) on cells incubated with a range of concentrations of this compound but not exposed to UVA radiation. The results should be compared to untreated control cells.
II. Troubleshooting Guides
Problem 1: High levels of cell death in the "psoralen only" control group (dark toxicity).
| Possible Cause | Troubleshooting Step |
| Intrinsic toxicity of the compound at the concentration used. | Perform a dose-response curve to determine the highest non-toxic concentration in the dark. Use this concentration as the upper limit for your photo-activation experiments. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. |
| Contamination of the compound. | Verify the purity of your this compound stock. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in UVA source output. | Calibrate your UVA lamp regularly to ensure a consistent dose is delivered in each experiment. |
| Inconsistent incubation times. | Standardize the incubation time with the psoralen derivative before UVA exposure. |
| Cell passage number and confluency. | Use cells within a consistent range of passage numbers and ensure similar cell confluency at the time of treatment. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent addition of the psoralen derivative to each well. |
Problem 3: No significant difference in cell viability between the psoralen + UVA group and the UVA only control.
| Possible Cause | Troubleshooting Step | | Insufficient psoralen concentration. | Increase the concentration of this compound based on your dose-response data. | | Insufficient UVA dose. | Increase the UVA dose. Perform a dose-response experiment for UVA to determine the optimal energy level. | | Insufficient incubation time. | Increase the pre-incubation time to allow for adequate cellular uptake of the compound. | | Compound degradation. | Ensure proper storage of the psoralen stock solution (typically at -20°C and protected from light). |
III. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound and UVA Dose
This protocol is designed to establish the appropriate working concentrations of the psoralen derivative and the optimal UVA dose to achieve a desired level of phototoxicity while minimizing non-specific effects.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1)
-
UVA light source with a calibrated radiometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Psoralen Titration (Dark Toxicity):
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the psoralen derivative. Include a solvent control and a no-treatment control.
-
Incubate for the desired pre-incubation time (e.g., 1-4 hours) in the dark.
-
Proceed to the cell viability assay without UVA exposure.
-
-
UVA Dose Titration:
-
To a separate plate of cells, expose them to a range of UVA doses without any psoralen derivative.
-
After irradiation, incubate for 24-72 hours and then perform a cell viability assay.
-
-
Combined Psoralen and UVA Titration:
-
Based on the dark toxicity results, select a range of non-toxic concentrations of the psoralen derivative.
-
Add these concentrations to the cells and incubate for the chosen pre-incubation time.
-
Expose the plate to a range of UVA doses.
-
After irradiation, replace the medium with fresh complete medium.
-
Incubate for 24-72 hours and then perform a cell viability assay.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot dose-response curves for dark toxicity, UVA toxicity, and the combined treatment.
-
Determine the IC50 values for each condition.
Quantitative Data Summary Table:
| Treatment Group | Concentration/Dose Range | IC50 Value |
| Psoralen only (Dark) | e.g., 0.1 - 100 µM | To be determined |
| UVA only | e.g., 0.5 - 10 J/cm² | To be determined |
| Psoralen + UVA | (Varying concentrations and doses) | To be determined |
Protocol 2: Assessing Off-Target DNA Damage
This protocol uses immunofluorescence to detect markers of DNA damage, which can help to quantify the on-target effect of the psoralen derivative.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
UVA light source
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-H2A.X)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with the optimized concentration of the psoralen derivative and UVA dose determined in Protocol 1. Include all necessary controls.
-
Fixation and Permeabilization: At desired time points post-treatment (e.g., 1, 6, 24 hours), fix and permeabilize the cells.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against a DNA damage marker.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive foci per nucleus.
-
IV. Visualizations
Caption: Mechanism of action for psoralen-based photochemotherapy.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: On-target versus potential off-target signaling pathways.
References
- 1. Psoralen photochemistry and nucleic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. dermnetnz.org [dermnetnz.org]
Troubleshooting low DNA cross-linking efficiency with 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen for DNA cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNA cross-linking by this compound?
A1: Like other psoralen (B192213) derivatives, this compound is a photoactivatable DNA cross-linking agent. The process involves two main steps:
-
Intercalation: The planar tricyclic structure of the psoralen derivative non-covalently intercalates into the DNA double helix, showing a preference for 5'-TpA dinucleotide sequences.
-
Photoreaction: Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the psoralen becomes excited and forms covalent bonds with adjacent pyrimidine (B1678525) bases (primarily thymine).[1] This can result in two types of adducts:
-
Monoadducts: The psoralen reacts with a single thymine (B56734) on one strand of the DNA.
-
Interstrand Cross-links (ICLs): Following the formation of a furan-side monoadduct, a second photoreaction can occur with a thymine on the opposite strand, creating a covalent link between the two DNA strands.[2]
-
Q2: What is the optimal wavelength of UVA light for photoactivation?
A2: The optimal wavelength for photoactivation of most psoralen derivatives is in the range of 320-400 nm (UVA). While UVB light can also activate psoralens, UVA is generally more effective at converting monoadducts into interstrand cross-links.[3] For DNA-DNA cross-linking with 8-methoxypsoralen (a related compound), maximal efficiency is observed around 320 nm.[4]
Q3: How can I quantify the efficiency of DNA cross-linking?
A3: Several methods can be used to quantify DNA cross-linking efficiency:
-
Gel-based assays: Denaturing gel electrophoresis can separate cross-linked DNA from non-cross-linked strands.
-
Alkaline Comet Assay: This single-cell gel electrophoresis technique can be modified to detect ICLs.
-
Alkaline Elution: This technique measures DNA strand breaks and cross-links by their effect on the rate of DNA elution from a filter under denaturing conditions.[5]
-
HPLC-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method can directly quantify ICLs and monoadducts in cellular DNA.[6][7]
-
Fluorescence-based assays: Utilizing fluorescently labeled psoralen derivatives or DNA probes can allow for quantification via fluorescence microscopy or flow cytometry.
Troubleshooting Guide: Low DNA Cross-Linking Efficiency
This guide addresses common issues that can lead to low yields of DNA interstrand cross-links.
| Potential Cause | Recommended Action |
| Suboptimal Psoralen Concentration | Optimize the concentration of this compound. Start with a concentration range similar to that used for 8-methoxypsoralen (e.g., 10-100 µM) and perform a dose-response experiment.[8] |
| Inadequate UVA Dose | The UVA dose is critical. Ensure your UVA source is calibrated and delivering the correct energy. Perform a time-course or dose-response experiment to determine the optimal UVA exposure. For 8-MOP, doses can range from 0.05 to 5 J/cm².[6][8] |
| Incorrect UVA Wavelength | Verify that your UVA source emits light primarily in the 320-400 nm range. Using a light source with a different spectrum may reduce efficiency. |
| Poor Solubility of Psoralen Derivative | The ethoxy-hydroxy-methylbutyloxy side chain may affect solubility. Ensure the psoralen derivative is fully dissolved in your reaction buffer. Consider using a small amount of a co-solvent like DMSO or ethanol, but be mindful of its potential effects on your experimental system. |
| Suboptimal Incubation Time | Allow sufficient time for the psoralen derivative to intercalate into the DNA before UVA irradiation. An incubation period of 10-60 minutes at 37°C is a good starting point.[9] |
| Presence of UVA-Absorbing Compounds | Components of your reaction buffer or cell culture medium may absorb UVA light, reducing the effective dose reaching the psoralen. If possible, perform the irradiation in a simple buffer like PBS. |
| Degradation of Psoralen Derivative | Psoralens can be sensitive to light and prolonged storage. Protect your stock solutions from light and store them appropriately. Prepare fresh working solutions for each experiment. |
| Low GC Content of DNA Target | Psoralens preferentially cross-link at 5'-TpA sites. If your DNA target has a very low frequency of these sites, cross-linking efficiency will be inherently lower. |
| Inhibition of Intercalation | High salt concentrations or the presence of other DNA-binding molecules could interfere with the intercalation of the psoralen derivative. |
Quantitative Data Summary
The following tables provide starting parameters for optimizing your experiments with this compound, based on data for the related compound 8-methoxypsoralen (8-MOP).
Table 1: Recommended Starting Concentrations for 8-MOP
| Application | Concentration Range | Reference |
| In vitro (plasmid DNA) | 10 - 100 µM | [9] |
| Cell Culture (human keratinocytes) | 10 - 100 µM | [8] |
| Cell Culture (human melanoma cells) | ~1.2 µM (500 ng/mL) | [6] |
Table 2: Recommended UVA Irradiation Conditions for 8-MOP
| Wavelength | Dose Range | Application | Reference |
| 360-365 nm | 3.24 mW/cm² for 1 hour | In vitro (plasmid DNA) | [9] |
| 365 nm | 0.05 J/cm² | Cell Culture (human keratinocytes) | [8] |
| Not Specified | 0.5 - 5 J/cm² | Cell Culture (human melanoma cells) | [6] |
Experimental Protocols
Protocol 1: In Vitro DNA Cross-Linking with this compound
-
Prepare DNA Solution: Dissolve plasmid or linear DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare Psoralen Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.
-
Incubation: Add the psoralen stock solution to the DNA solution to the desired final concentration. Incubate the mixture in the dark at 37°C for 30-60 minutes to allow for intercalation.
-
UVA Irradiation: Place the sample on a cold block or on ice to prevent heating. Irradiate with a calibrated UVA light source (320-400 nm) for the desired amount of time or to the desired total energy dose.
-
Analysis: Analyze the cross-linking efficiency using a suitable method such as denaturing agarose (B213101) gel electrophoresis or alkaline elution.
Protocol 2: Cellular DNA Cross-Linking
-
Cell Culture: Culture cells to the desired confluency.
-
Psoralen Treatment: Add this compound to the cell culture medium to the desired final concentration.
-
Incubation: Incubate the cells in the dark at 37°C for 1-2 hours.
-
UVA Irradiation: Wash the cells with PBS to remove any medium components that may absorb UVA. Add fresh PBS to the cells. Irradiate the cells with a calibrated UVA light source.
-
Cell Lysis and DNA Isolation: Following irradiation, lyse the cells and isolate the genomic DNA.
-
Analysis: Quantify the level of interstrand cross-links using methods such as the comet assay or LC-MS/MS.
Visualizations
Caption: Experimental workflow for DNA cross-linking.
Caption: Troubleshooting decision tree.
Caption: Signaling pathway of psoralen-DNA cross-linking.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of 8-methoxypsoralen photoinduced cross-links in yeast. Analysis by alkaline step-elution and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inis.iaea.org [inis.iaea.org]
Technical Support Center: Overcoming Resistance in Psoralen-Based Photochemotherapy
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to psoralen-based photochemotherapy (PUVA) in their experiments. It provides a structured approach to troubleshooting common issues through a question-and-answer format, detailed experimental protocols, and a summary of relevant quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during in vitro PUVA experiments and provide a logical workflow for diagnosing and overcoming resistance.
Q1: My cells are not showing the expected level of cytotoxicity after PUVA treatment. What are the initial checks I should perform?
A1: Before investigating complex resistance mechanisms, it is crucial to verify your fundamental experimental parameters.
-
Psoralen (B192213) Integrity and Concentration: Confirm the purity and concentration of your psoralen stock solution. Psoralens can degrade over time, especially with improper storage. Consider preparing a fresh solution.
-
UVA Source Calibration: Ensure your UVA light source is emitting the correct wavelength (320-400 nm) and that its intensity (irradiance, measured in mW/cm²) is accurately calibrated. Inaccurate dosimetry is a common source of variability.[1]
-
Cellular Psoralen Uptake: Verify that the psoralen has sufficient time to intercalate into the cellular DNA before UVA irradiation. A typical pre-incubation time is 15-60 minutes.[2][3]
-
Experimental Controls: Ensure you have included all necessary controls:
-
Cells only (no treatment)
-
Cells + Psoralen only (no UVA)
-
Cells + UVA only (no psoralen)
-
If these parameters are correct, the lack of cytotoxicity may be due to intrinsic or acquired resistance in your cell line.
Q2: I've confirmed my experimental setup is correct, but the cells are still resistant. What is the next logical step?
A2: The next step is to determine if the lack of response is due to insufficient formation of psoralen-DNA adducts, which are the primary mediators of PUVA-induced cytotoxicity.
Troubleshooting Workflow: Assessing PUVA Efficacy
Caption: Initial troubleshooting workflow for PUVA resistance.
You can quantify the formation of psoralen-DNA monoadducts and interstrand crosslinks (ICLs) using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or a modified alkaline comet assay.[4][5] If adduct formation is significantly lower than expected, it points towards a problem with drug availability within the cell.
Q3: I've found that psoralen-DNA adduct formation is low in my resistant cells. What mechanisms could be responsible?
A3: Low intracellular accumulation of psoralen is a key mechanism of resistance. This is often mediated by ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump xenobiotics out of the cell.[6][7]
Key ABC Transporters Implicated in Multidrug Resistance:
-
P-glycoprotein (P-gp/ABCB1)
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)
-
Breast Cancer Resistance Protein (BCRP/ABCG2)
To test for this, you can perform a drug efflux assay using a fluorescent substrate like Rhodamine 123.[8][9][10] Increased efflux of the dye in your resistant cells compared to sensitive controls would suggest a role for ABC transporters. This can be confirmed by repeating the PUVA cytotoxicity assay in the presence of known ABC transporter inhibitors.
Signaling Pathway: ABC Transporter-Mediated Efflux
Caption: Psoralen efflux via ABC transporters reduces intracellular drug levels.
Q4: Psoralen-DNA adducts are forming, but the cells are still not dying. What are the likely downstream resistance mechanisms?
A4: If DNA damage is occurring but not translating to cell death, the resistance likely involves one of two major downstream pathways: enhanced DNA repair or evasion of apoptosis .
-
Enhanced DNA Repair: Cells can repair psoralen-induced adducts, primarily through the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways.[4][11] Overexpression of key proteins in these pathways can lead to rapid removal of the DNA lesions before they can trigger cell death.
-
Evasion of Apoptosis: PUVA-induced DNA damage typically activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[12][13] Resistance can arise from:
Troubleshooting Logic: Downstream Resistance Mechanisms
Caption: Logic for investigating downstream PUVA resistance mechanisms.
You can assess apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][6][11][16] To investigate pro-survival signaling, an NF-κB luciferase reporter assay is a standard method.[12][15][17][18][19]
Signaling Pathway: PUVA-Induced Apoptosis and Resistance
Caption: Key pathways in PUVA-induced apoptosis and resistance points.
Quantitative Data
The following tables summarize cytotoxicity and UVA dose-response data from various studies to provide a baseline for experimental design. Note that values can vary significantly based on the cell line, psoralen derivative, and specific experimental conditions.
Table 1: Cytotoxicity of Psoralen Derivatives in Cancer Cell Lines
| Psoralen Derivative | Cell Line | Assay | UVA Dose (J/cm²) | IC50 / % Viability | Reference |
| 8-Methoxypsoralen (8-MOP) | C32 (Amelanotic Melanoma) | WST-1 | 1.3 | IC50: 131.0 µM | [17] |
| 8-Methoxypsoralen (8-MOP) | C32 (Amelanotic Melanoma) | WST-1 | 2.6 | IC50: 105.3 µM | [17] |
| 5-Methoxypsoralen (5-MOP) | C32 (Amelanotic Melanoma) | WST-1 | 1.3 | IC50: 22.7 µM | [17] |
| 5-Methoxypsoralen (5-MOP) | COLO829 (Melanotic Melanoma) | WST-1 | 2.6 | IC50: 7.0 µM | [17] |
| Psoralen Derivative '3c' | T47-D (Breast Cancer) | Not Specified | 0 (Dark) | IC50: 10.14 µM | [12] |
| Psoralen Derivative '3g' | SK-BR-3 (Breast Cancer) | Not Specified | 2.0 | IC50: 2.71 µM | [12] |
| Various Derivatives | B16 (Murine Melanoma) | WST-1 | 1.0 | See reference for full list | [2][11] |
Table 2: UVA Dose Required for 50% Cell Death (PUVA)
| Cell Line | Psoralen Concentration | Outcome Measure | UVA Dose for 50% Effect | Reference |
| A431 (Squamous Cell Carcinoma) | 100 ng/mL 8-MOP | PI Uptake (Cell Death) | 16 J/cm² | [20] |
| Human Dermal Fibroblasts (HDF) | Not Specified | Cell Viability (MTT) | ~12 J/cm² (UVA only) | [6] |
| HeLa | Not Specified | Apoptosis/Death | 2.52 J/cm² (Blak-Ray lamp) | [16] |
Key Experimental Protocols
Below are detailed methodologies for the core assays recommended in the troubleshooting guide.
Protocol 1: Assessment of Cell Viability (MTT/XTT Assay)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan (B1609692) product. The amount of formazan produced is quantified by measuring absorbance.[13]
Methodology (MTT Example):
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of psoralen for 1-2 hours.
-
Irradiation: Expose the plate to the desired dose of UVA radiation (320-400 nm).
-
Incubation: Incubate the cells for a period that allows for the treatment to take effect (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Assessment of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[2][6][11][16][20]
Methodology:
-
Cell Preparation: After PUVA treatment, harvest both adherent and floating cells.
-
Washing: Wash cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Assessment of ABC Transporter Activity (Rhodamine 123 Efflux Assay)
This assay measures the efflux capacity of transporters like P-glycoprotein.
Principle: Rhodamine 123 is a fluorescent substrate for certain ABC transporters. Cells with high transporter activity will retain less of the dye compared to cells with low activity.[8][9][10]
Methodology:
-
Cell Plating: Seed resistant and sensitive (control) cells in a 96-well plate.
-
Inhibitor Pre-treatment (Optional): To confirm transporter involvement, pre-incubate a set of wells with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp).
-
Dye Loading: Add Rhodamine 123 to all wells at a final concentration of ~1-5 µM and incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Efflux Period: Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for dye efflux.
-
Lysis & Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (e.g., λex = 505 nm, λem = 525 nm).
-
Analysis: Compare the fluorescence intensity between resistant and sensitive cells. Lower fluorescence in the resistant cells indicates higher efflux activity.
Protocol 4: Assessment of NF-κB Activation (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.[12][15][17][18][19]
Methodology:
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with PUVA. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Incubation: Incubate for an appropriate duration for pathway activation (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to quench the firefly signal and measure the Renilla luminescence.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in PUVA-treated cells to untreated controls to determine the fold-change in NF-κB activation.
References
- 1. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plasma levels of 8-methoxypsoralen and phototoxicity studies during PUVA treatment of psoriasis with meladinin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicinearticle.com [medicinearticle.com]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Flow cytometric quantification of UV-induced cell death in a human squamous cell carcinoma-derived cell line: dose and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 20. researchgate.net [researchgate.net]
How to reduce phototoxicity of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen to normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the phototoxicity of psoralen (B192213) derivatives, such as 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, to normal cells during experiments.
Disclaimer: The following information is based on studies of widely researched psoralens, primarily 8-methoxypsoralen (8-MOP). While these principles are generally applicable to the furocoumarin class of compounds, all protocols and strategies should be validated and optimized for the specific derivative, such as this compound, being investigated.
Frequently Asked Questions (FAQs)
Q1: What is psoralen-induced phototoxicity and what is its underlying mechanism?
A1: Psoralen-induced phototoxicity is a toxic response in cells that requires both the presence of a psoralen compound and exposure to long-wave ultraviolet radiation (UVA). Psoralens are photosensitizing agents that, upon UVA activation, can intercalate into DNA and form covalent bonds with pyrimidine (B1678525) bases, creating monoadducts and interstrand cross-links.[1][2][3] This DNA damage can trigger apoptosis (programmed cell death) and lead to inflammatory responses.[3] This is the basis for their therapeutic use in conditions like psoriasis and vitiligo, but it can also cause damage to healthy, non-target cells.[4][5]
Q2: What are the typical signs of phototoxicity in normal cells in vitro?
A2: In cell culture experiments, phototoxicity typically manifests as:
-
A significant, dose-dependent decrease in cell viability upon exposure to the psoralen derivative and UVA light, compared to controls (cells treated with the psoralen derivative alone, UVA light alone, or neither).
-
Morphological changes such as cell shrinkage, rounding, detachment from the culture surface, and the formation of apoptotic bodies.
-
Increased DNA damage, which can be detected by assays such as the comet assay or staining for DNA double-strand break markers.
-
Induction of apoptosis, measurable by techniques like Annexin V/Propidium Iodide staining and flow cytometry.
Q3: What are the primary strategies to reduce the phototoxicity of psoralen derivatives to normal cells?
A3: The main strategies to mitigate phototoxicity in normal cells include:
-
Use of Antioxidants: Co-administration of antioxidants can neutralize reactive oxygen species (ROS) generated during the photochemical reaction, which contribute to cellular damage.
-
Optimized Delivery Systems: Encapsulating the psoralen derivative in nanocarriers, such as liposomes, can help target the compound to specific cells or tissues, potentially reducing its effect on surrounding normal cells.[1][2]
-
Careful Control of UVA Dosage: The intensity and duration of UVA exposure should be precisely controlled and minimized to the lowest effective dose to reduce off-target effects.[4]
-
Structural Modification: Altering the chemical structure of the psoralen molecule itself is a drug development strategy to create derivatives with a more favorable therapeutic index (i.e., lower phototoxicity to normal cells relative to their therapeutic effect).[2]
Q4: Can antioxidants completely eliminate phototoxicity without affecting the desired therapeutic action?
A4: Studies suggest that antioxidants can selectively inhibit certain phototoxic side effects, such as erythema and hyperpigmentation, without compromising the therapeutic efficacy in some contexts, like the treatment of psoriasis. The mechanism for this selectivity is thought to be related to the different pathways leading to therapeutic effects (e.g., DNA cross-linking and apoptosis in target cells) versus phototoxic side effects (e.g., oxidation of lipids in cell membranes). However, this selectivity must be experimentally verified for the specific psoralen derivative and cell types being studied.
Troubleshooting Guides
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High cell death in the "psoralen only" control group (no UVA). | The psoralen derivative exhibits significant dark toxicity at the concentration used. | Perform a dose-response curve for the psoralen derivative in the dark to determine its intrinsic cytotoxicity (e.g., calculate the IC50). Use concentrations well below the toxic threshold for phototoxicity experiments. |
| High cell death in the "UVA only" control group. | The UVA dose is too high, causing direct damage to the cells. | Titrate the UVA dose (J/cm²) to find a level that results in minimal cell death (e.g., >90% viability) in the absence of the photosensitizer. |
| Inconsistent results between replicate experiments. | - Fluctuation in UVA lamp output.- Inconsistent timing between psoralen incubation and UVA exposure.- Variability in cell density or passage number. | - Regularly calibrate the UVA light source with a radiometer.- Standardize all incubation and exposure times.- Use cells within a consistent range of passage numbers and ensure uniform seeding density. |
| Antioxidant treatment shows no effect on reducing phototoxicity. | - The antioxidant is not effective against the specific ROS generated.- The concentration of the antioxidant is too low.- The antioxidant is unstable under experimental conditions. | - Test a panel of antioxidants with different mechanisms of action (e.g., Vitamin E, N-acetylcysteine, curcumin).- Perform a dose-response experiment for the antioxidant.- Check the stability of the antioxidant in your culture medium and under UVA exposure. |
Data Summary Tables
Table 1: Efficacy of Various Antioxidants in Psoralen Photo-oxidation Inhibition
| Antioxidant | Stern-Volmer Inhibition Constant (M⁻¹) | Reference |
| 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine (DHP) | (7.4 ± 2.2) x 10³ | |
| 6-hydroxy-2,2,5,7,8-pentamethylchroman (chromanol–C1) | (4.4 ± 1.0) x 10³ | |
| Sodium phenozan (water-soluble) | (3.3 ± 0.7) x 10³ | |
| Butylated hydroxytoluene (ionol) | (4.5 ± 2.5) x 10² | |
| Data from studies on general psoralen photo-oxidation. |
Table 2: Example Parameters for Liposomal Psoralen Nanocarriers
| Liposome Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Cationic | ~100 | +25.8 | 75.12 | [1][2] |
| Anionic | ~100 | -28.5 | 60.08 | [1][2] |
| These parameters are from a study on psoralen-loaded liposomes and serve as a general reference.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using the Neutral Red Uptake (NRU) Assay
This protocol is adapted from standard methodologies for assessing phototoxicity.
Objective: To determine the phototoxic potential of a psoralen derivative by comparing its cytotoxicity in the presence and absence of UVA radiation.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Appropriate cell culture medium and supplements
-
Psoralen derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Neutral Red (NR) solution
-
NR desorb solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well cell culture plates
-
Calibrated UVA light source (peak emission ~365 nm)
-
Plate reader capable of measuring absorbance at ~540 nm
Methodology:
-
Cell Seeding: Seed HaCaT cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Addition: Prepare a series of dilutions of the psoralen derivative in culture medium. Remove the old medium from the cells and add the compound dilutions to both plates. Include solvent controls and untreated controls.
-
Pre-incubation: Incubate both plates for 1 hour at 37°C, 5% CO₂.
-
Irradiation:
-
Designate one plate as the "+UVA" plate and the other as the "-UVA" (dark control) plate.
-
Expose the "+UVA" plate to a non-cytotoxic dose of UVA radiation (the dose should be predetermined, e.g., 1.7 mW/cm² for a specific duration).
-
Keep the "-UVA" plate in a dark box at room temperature for the same duration.
-
-
Post-incubation: Wash the cells in both plates with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate cells with a medium containing Neutral Red for 3 hours.
-
Wash the cells to remove excess dye.
-
Add the NR desorb solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at ~540 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability for each concentration relative to the solvent control. Compare the IC50 values (concentration causing 50% viability reduction) between the "+UVA" and "-UVA" plates. A significant decrease in the IC50 value in the "+UVA" plate indicates phototoxicity.
Protocol 2: Evaluating the Efficacy of an Antioxidant in Reducing Phototoxicity
Objective: To assess the ability of an antioxidant to protect normal cells from psoralen-induced phototoxicity.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Antioxidant Addition: Prepare a set of wells that will be co-treated with a fixed, phototoxic concentration of the psoralen derivative and varying concentrations of the antioxidant. Include controls for the antioxidant alone (+/- UVA).
-
Incubation and Irradiation: Follow steps 3 and 4 from Protocol 1.
-
Post-incubation and Viability Assay: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Compare the cell viability in the groups treated with the psoralen derivative + antioxidant to the group treated with the psoralen derivative alone (all under +UVA conditions). A significant increase in cell viability in the presence of the antioxidant indicates a protective effect.
Visualizations: Diagrams and Workflows
Caption: Mechanism of psoralen-induced phototoxicity.
Caption: Role of antioxidants in mitigating phototoxicity.
Caption: Workflow for in vitro phototoxicity assessment.
References
- 1. Orally administered Polypodium leucotomos extract decreases psoralen-UVA-induced phototoxicity, pigmentation, and damage of human skin [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photobiological activity of new methylpsoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of psoralen (B192213) derivatives, including this compound, in solution is primarily influenced by three main factors:
-
Light Exposure: Psoralens are well-known photosensitizing agents.[1] Exposure to ultraviolet (UV) light, and to a lesser extent visible light, can lead to significant and rapid degradation. This photodegradation can occur through both oxygen-independent and oxygen-dependent pathways.[2][3]
-
pH of the Solution: The pH of the solution can significantly impact the chemical stability of the compound. The lactone ring in the psoralen structure is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of a coumarinic acid derivative.[4] While generally more stable in acidic to neutral pH, the specific optimal pH range for this compound should be experimentally determined.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For furanocoumarins, storage at room temperature or higher for extended periods can lead to a decrease in the concentration of the active compound.[5][6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the known chemistry of psoralens and furanocoumarins, the following degradation pathways are most likely:
-
Photodegradation: Upon exposure to UVA radiation, psoralens can form photoadducts with pyrimidine (B1678525) bases if in the presence of DNA.[4] In solution, they can undergo other photochemical reactions, including the generation of reactive oxygen species (Type II reaction) or direct photoaddition reactions (Type I reaction).[2][3]
-
Hydrolysis: The lactone ring of the coumarin (B35378) core is susceptible to hydrolysis, which is catalyzed by hydroxide (B78521) ions in basic solutions. This reaction opens the lactone ring to form a water-soluble carboxylate salt of the corresponding coumarinic acid.[4] This process is generally reversible upon acidification.
Q3: How should I properly store solutions of this compound to ensure stability?
A3: To maximize the stability of your solutions, adhere to the following storage guidelines:
-
Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
-
Control Temperature: Store stock solutions and working solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures, as recommended for many psoralen derivatives. Avoid repeated freeze-thaw cycles.
-
Maintain Optimal pH: If possible, buffer the solution to a slightly acidic or neutral pH (e.g., pH 4-7). Avoid alkaline conditions.
-
Use Appropriate Solvents: For initial solubilization, use a compatible organic solvent such as DMSO or ethanol. For aqueous solutions, ensure the final concentration of the organic solvent is low enough to not affect your experiment and that the compound remains fully dissolved.
Q4: I suspect my solution of this compound has degraded. How can I confirm this?
A4: Degradation can be confirmed by using analytical techniques to assess the purity and concentration of your solution. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact drug from its degradation products.[7] By comparing the chromatogram of your suspect solution to that of a freshly prepared standard, you can identify and quantify any degradation products and determine the remaining concentration of the active compound. Changes in the UV-Vis spectrum of the solution over time can also be an indicator of degradation.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a stock solution that has been stored properly. 2. Confirm the concentration and purity of the stock solution using HPLC-UV. 3. Minimize the exposure of the working solution to light and elevated temperatures during the experiment. |
| Change in the color or appearance of the solution. | Significant degradation of the compound, leading to the formation of colored byproducts. | 1. Discard the solution. 2. Prepare a fresh solution and re-evaluate your storage and handling procedures. 3. Consider performing a forced degradation study to identify the nature of the degradation products. |
| Precipitate formation in my aqueous working solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the concentration is within the solubility limit in your chosen solvent system. 2. Check the pH of the solution; pH shifts can affect solubility. 3. If using a co-solvent like DMSO, ensure the final concentration in the aqueous medium is not causing precipitation. |
| Inconsistent results between experiments. | Variable degradation of the compound due to inconsistent handling. | 1. Standardize your solution preparation, storage, and handling procedures. 2. Always prepare fresh working solutions for each experiment. 3. Quantify the concentration of the solution before each critical experiment. |
Data Presentation: Stability of Related Psoralen Compounds
Disclaimer: The following data is for psoralen and 8-methoxypsoralen (8-MOP) and should be used as a general guide for understanding the stability of psoralen derivatives. The stability of this compound may differ.
Table 1: Stability of Psoralen under Forced Degradation Conditions
| Condition | % Recovery of Psoralen | Observation |
| Acid Hydrolysis (0.1N HCl, 1 hr) | 78% | Relatively stable in acidic conditions. |
| Base Hydrolysis (0.1N NaOH, 15 min) | Not specified, but degradation is known to occur. | Susceptible to degradation in basic conditions. |
| Oxidative (H₂O₂, details not specified) | Susceptible to degradation. | Susceptible to degradation. |
| Thermal (60°C, 2-4 hrs) | Susceptible to degradation. | Susceptible to degradation. |
| Photolytic (Fluorescent light) | Highest degradation observed. | Highly susceptible to photodegradation. |
Data adapted from a stability-indicating HPTLC method development study for psoralen. The exact percentages for all conditions were not provided in the source.[2]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a tared, light-protected vial (e.g., amber glass vial).
-
Dissolution: Add a minimal amount of a suitable organic solvent (e.g., HPLC-grade DMSO or ethanol) to dissolve the powder completely. Vortex briefly if necessary.
-
Dilution: Dilute the dissolved compound to the final desired stock concentration with the same solvent.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.
Protocol 2: Stability-Indicating HPLC-UV Method Development (General Approach)
This protocol provides a general workflow for developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A common mobile phase for psoralen derivatives is a gradient of acetonitrile (B52724) and water.[3]
-
Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Psoralens typically have strong absorbance around 254 nm.[3]
-
Forced Degradation Study:
-
Acidic: Treat a solution of the compound with an acid (e.g., 0.1N HCl) at a controlled temperature.
-
Basic: Treat a solution with a base (e.g., 0.1N NaOH) at a controlled temperature.
-
Oxidative: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Heat a solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose a solution to UV light.
-
-
Method Optimization: Inject the stressed samples into the HPLC system. Adjust the gradient, flow rate, and other parameters to achieve good separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Properties of Psoralen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Artifacts in comet assay with 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the comet assay to assess DNA damage induced by 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and other psoralen (B192213) derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during comet assay experiments involving psoralen treatment, particularly when activated by UVA radiation (PUVA treatment).
| Issue/Artifact | Potential Cause | Recommended Solution |
| No Comets or Very Small Comets in Positive Control (Psoralen + UVA) | Insufficient DNA damage. | - Increase the concentration of the psoralen compound.- Increase the UVA dose.[1]- Ensure the UVA lamp is emitting the correct wavelength and intensity.- Optimize the treatment time. |
| Psoralens primarily induce DNA interstrand cross-links (ICLs) and monoadducts, which are not readily detected by the standard alkaline comet assay.[2][3][4] | - Use a modified alkaline comet assay with a post-lysis irradiation step (e.g., with gamma or X-rays) to introduce random strand breaks. ICLs will then retard the migration of these fragments, leading to a smaller comet.[2][3][4]- The reduction in comet tail length compared to the irradiated control is a measure of ICLs. | |
| High Background Fluorescence | Incomplete washing of the DNA stain (e.g., SYBR Green, ethidium (B1194527) bromide).[5] | - Ensure thorough but gentle washing of the slides after staining to remove excess dye.[5] |
| Contaminated solutions or reagents. | - Prepare fresh lysis and electrophoresis solutions for each experiment.- Filter solutions to remove any particulate matter.[5] | |
| Autofluorescence from the psoralen compound or cellular components. | - Include a "psoralen only" (no UVA) control to assess baseline fluorescence.- Optimize microscope settings (exposure, gain) to minimize background noise.[5] | |
| "Hazy" or "Dirty" Appearance of the Gel | Incomplete cell lysis. | - Extend the lysis time (e.g., overnight at 4°C).[6] |
| Presence of RNA. | - Consider adding RNase to the lysis solution. | |
| Inconsistent Results Between Replicates or Experiments | Variability in UVA exposure. | - Ensure a consistent distance between the UVA source and the samples.- Use a UVA meter to verify the lamp's output before each experiment. |
| Differences in electrophoresis conditions. | - Maintain a constant temperature, voltage, and buffer level during electrophoresis, as these factors can significantly impact DNA migration.[7] | |
| Variability in staining and scoring. | - Standardize the staining protocol and use consistent settings for image acquisition and analysis.[7] | |
| Unexpectedly Long Comet Tails with Psoralen + UVA | Psoralen + UVA can also induce oxidative DNA damage and single-strand breaks, particularly at higher doses.[8][9] | - Use lesion-specific enzymes, such as formamidopyrimidine DNA glycosylase (FPG), to specifically detect oxidative base damage.[10]- The standard alkaline comet assay will detect these single-strand breaks.[11] |
| Cytotoxicity at high concentrations of the psoralen compound or high UVA doses. | - Perform a cytotoxicity assay (e.g., WST-1 or trypan blue exclusion) to ensure cell viability is high. False positives in the comet assay can occur with highly cytotoxic agents.[11] |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the expected DNA damage with this compound and UVA treatment in a standard alkaline comet assay?
A1: Psoralens, upon UVA activation, primarily form DNA monoadducts and interstrand cross-links (ICLs).[12][13] The standard alkaline comet assay is designed to detect single- and double-strand breaks and alkali-labile sites.[11][14] ICLs do not result in DNA fragmentation and thus will not produce significant comet tails in the standard assay. In fact, ICLs can decrease the migration of DNA, leading to smaller comets. To specifically detect ICLs, a modified comet assay is required, which typically involves a secondary damaging agent (like ionizing radiation) after cell lysis to create random breaks. The presence of ICLs will then impede the migration of these broken DNA fragments.[2][3][4]
Q2: Can psoralen treatment itself, without UVA irradiation, cause DNA damage detectable by the comet assay?
A2: Psoralens are intercalating agents, meaning they insert themselves into the DNA structure.[15] However, without activation by UVA light, they are generally considered biologically inert and do not form the covalent bonds that lead to significant DNA damage detectable by the comet assay.[12] Some studies have shown that at very high concentrations, 8-methoxypsoralen (a related compound) can have an effect on DNA synthesis in the absence of UVA, but it is not typically associated with the induction of DNA strand breaks.[16]
Q3: My results show an increase in comet tails after PUVA treatment. What type of damage does this indicate?
A3: While ICLs are a major lesion, PUVA treatment can also induce oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and DNA fragmentation.[8][9] This is thought to be mediated by reactive oxygen species, particularly singlet oxygen.[9] The standard alkaline comet assay is sensitive to the strand breaks that can result from this oxidative damage.
Q4: How can I differentiate between DNA interstrand cross-links and other types of DNA damage induced by my psoralen compound?
A4: A multi-faceted approach is recommended:
-
To specifically measure ICLs: Use the modified alkaline comet assay with post-lysis irradiation. A decrease in tail moment or % tail DNA compared to the irradiated control indicates the presence of ICLs.[2][4]
-
To measure single-strand breaks and alkali-labile sites: Use the standard alkaline comet assay. An increase in comet tails will reflect this type of damage.[11]
-
To detect oxidative damage: Incorporate a digestion step with lesion-specific enzymes, such as FPG (for oxidized purines), into the comet assay protocol.[10]
Q5: Are there any known signaling pathways activated by psoralen-induced DNA damage that I should be aware of?
A5: Yes, psoralen-induced ICLs are known to block transcription and can activate the p53 tumor suppressor protein.[17] This activation, specifically the phosphorylation of p53 at Serine-15, is dependent on the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, a key sensor of DNA damage.[17] Additionally, PUVA treatment can affect cell signaling by altering the plasma membrane, which can inhibit the PI3K signaling pathway.[15]
Experimental Protocols
Modified Alkaline Comet Assay for Detection of Interstrand Cross-links (ICLs)
This protocol is adapted from methodologies used for detecting PUVA-induced ICLs.[2][4]
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Irradiate the cells with UVA light. The dose will need to be optimized (a starting point could be 0.05 J/cm²).[2][4]
-
Include appropriate controls: untreated cells, cells treated with psoralen only, and cells treated with UVA only.
-
-
Slide Preparation:
-
Mix approximately 1 x 10⁵ cells with 1% low melting point (LMP) agarose (B213101) at a 1:3 ratio (v/v) and pipette onto a pre-coated slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour (or overnight) at 4°C.[6]
-
-
Post-Lysis Irradiation (Key Step for ICL Detection):
-
Alkaline Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes at 4°C.[6]
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.[6]
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them with a Tris buffer (0.4 M Tris, pH 7.5) for 5-10 minutes.
-
Stain the DNA with a suitable fluorescent dye (e.g., SYBR Green).
-
-
Analysis:
-
Analyze the slides using a fluorescence microscope and appropriate comet scoring software.
-
The degree of ICL formation is determined by the reduction in DNA migration (e.g., % tail DNA or tail moment) in the PUVA-treated, irradiated samples compared to samples that only received irradiation.
-
Visualizations
References
- 1. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of 8-hydroxy-2'-deoxyguanosine in the DNA of cultured human keratinocytes by clinically used doses of narrowband and broadband ultraviolet B and psoralen plus ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting psoralen concentration for optimal DNA adduct formation
Welcome to the technical support center for psoralen-based DNA adduct formation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of psoralen-induced DNA adduct formation?
Psoralens are tricyclic furocoumarin compounds that intercalate into the DNA double helix.[1][2][3] Upon activation by long-wave ultraviolet light (UVA, 320-400 nm), psoralens form covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[1][4] This process can result in two types of adducts: monoadducts, where the psoralen (B192213) molecule binds to a single DNA strand, and interstrand crosslinks (ICLs), where the psoralen molecule links both strands of the DNA.[1][2] The formation of these adducts can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]
Q2: Which psoralen derivative should I use for my experiment?
The choice of psoralen derivative depends on the specific experimental goals. 8-methoxypsoralen (8-MOP) is a widely used and well-characterized psoralen.[5][6] Other derivatives like 4,5',8-trimethylpsoralen (TMP) and 5-methoxypsoralen (5-MOP) are also available and may exhibit different efficiencies in forming monoadducts versus ICLs.[2][7] For instance, in a human melanoma cell line, 7-methylpyridopsoralen (MPP) and TMP showed significantly lower IC50 values compared to 8-MOP, indicating higher cytotoxicity at lower concentrations.[7]
Q3: How should I prepare and store my psoralen stock solution?
8-methoxypsoralen (8-MOP) is typically dissolved in a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] It is crucial to protect the stock solution from light to prevent degradation.[9] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Always refer to the manufacturer's instructions for specific storage conditions.
Q4: What is the optimal UVA wavelength for psoralen activation?
The optimal UVA wavelength for psoralen activation is in the range of 320-400 nm.[10] Many experimental setups utilize a light source with a peak emission around 365 nm.[8] It's important to note that different UVA spectra can influence the outcome. For example, shorter UVA wavelengths (<345 nm) have been shown to be more damaging to cells, while a narrower UVA1 spectrum (360-370 nm) can enhance the specificity of virus inactivation by psoralen with better preservation of platelet function.[11]
Troubleshooting Guides
This section addresses common issues encountered during psoralen-UVA experiments and provides potential solutions.
Low DNA Adduct Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Psoralen Concentration | Titrate the psoralen concentration to determine the optimal range for your specific cell type and experimental conditions. Different cell lines can exhibit varying sensitivities.[6][7] |
| Inadequate UVA Dose | Ensure the UVA dose is sufficient for psoralen activation. The total energy delivered (J/cm²) is a critical parameter. A dose-response curve for UVA should be established for your experimental system.[6][12] |
| Incorrect Incubation Time | The incubation time with psoralen before UVA irradiation allows for cellular uptake and DNA intercalation. Optimize this duration, typically ranging from 30 minutes to 2 hours.[7][13] |
| Psoralen Degradation | Psoralen solutions are light-sensitive. Prepare fresh solutions and protect them from light during preparation and incubation.[9] |
| Interference from Media Components | Components in the cell culture media, such as serum proteins, may interact with psoralen and reduce its effective concentration. Consider performing the psoralen incubation in serum-free media. |
| Low Cell Viability | High concentrations of psoralen or UVA can be cytotoxic. Assess cell viability after treatment. If viability is low, reduce the psoralen concentration or UVA dose.[14] |
High Cell Death/Toxicity
| Potential Cause | Troubleshooting Steps |
| Excessive Psoralen Concentration | Reduce the psoralen concentration. Perform a dose-response experiment to find a concentration that induces adducts without excessive toxicity.[7] |
| Excessive UVA Dose | Lower the UVA dose. High UVA doses can cause direct DNA damage and cellular toxicity independent of psoralen.[15] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve psoralen, ensure the final concentration in the culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. |
| Photosensitization from Ambient Light | Protect cells from ambient light after psoralen incubation and before UVA irradiation to prevent premature and uncontrolled activation of the psoralen.[16] |
Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Variability in UVA Source | Ensure the output of your UVA lamp is consistent. Use a UVA meter to measure the irradiance (mW/cm²) before each experiment to calculate the exact exposure time needed for the desired dose (J/cm²). |
| Inconsistent Cell Density | Plate cells at a consistent density for each experiment, as cell confluence can affect psoralen uptake and the cellular response to treatment. |
| Fluctuations in Temperature | Maintain a constant temperature during the experiment, as temperature can influence the rate of psoralen intercalation into DNA. |
| Batch-to-Batch Variation in Psoralen | If using a new batch of psoralen, it is advisable to perform a pilot experiment to confirm its activity is comparable to the previous batch. |
Data Presentation
Table 1: 8-MOP Concentration and UVA Dose for DNA Adduct Formation in HaCaT Cells
| 8-MOP Concentration (µM) | UVA Dose (J/cm²) | Observed Effect |
| 10 - 100 | 0.05 | Clear dose-dependent increase in DNA interstrand crosslinks.[12] |
Table 2: IC50 Values of Psoralen Derivatives in a Human Melanoma Cell Line (72h post-exposure)
| Psoralen Derivative | UVA Dose (J/cm²) | IC50 (µM) |
| 8-methoxypsoralen (8-MOP) | 0.3 | 10.79 ± 1.85 |
| 4,5',8-trimethylpsoralen (TMP) | 0.3 | 0.13 ± 0.003 |
| 7-methylpyridopsoralen (MPP) | 0.3 | 0.05 ± 0.01 |
| Data from a study on a human melanoma cell line, where cells were treated with the psoralen derivative for 1 hour before UVA irradiation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Psoralen-UVA Treatment of Adherent Cells
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Psoralen Incubation:
-
Prepare the desired concentration of psoralen in cell culture medium (serum-free medium is recommended to avoid potential interference).
-
Aspirate the old medium from the cells and replace it with the psoralen-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C in the dark.
-
-
UVA Irradiation:
-
Remove the lid of the culture vessel.
-
Place the vessel directly under a calibrated UVA light source.
-
Irradiate the cells with the desired UVA dose (J/cm²). The exposure time will depend on the irradiance of the lamp (Time (s) = Dose (J/cm²) / Irradiance (W/cm²)).
-
-
Post-Irradiation:
-
Aspirate the psoralen-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, complete culture medium to the cells.
-
Return the cells to the incubator for the desired post-treatment time before analysis.
-
Protocol 2: Detection of Psoralen-Induced ICLs using a Modified Alkaline Comet Assay
This protocol is adapted from a study on HaCaT cells.[12][17]
-
Cell Treatment: Treat cells with psoralen and UVA as described in Protocol 1.
-
Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in ice-cold lysis buffer (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
-
-
Post-Lysis Irradiation (Optional but recommended for ICL detection):
-
To introduce random DNA strand breaks, irradiate the slides with a fixed dose of γ-rays (e.g., 9 Gy) or X-rays.[12]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13) and let the DNA unwind for a set time (e.g., 20-40 minutes).
-
Perform electrophoresis at a low voltage (e.g., 25 V) for a defined period (e.g., 20-30 minutes).
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length or tail moment) using appropriate image analysis software. A reduction in DNA migration in the post-lysis irradiated samples indicates the presence of ICLs.
-
Mandatory Visualizations
Caption: Experimental workflow for psoralen-induced DNA adduct formation.
Caption: Mechanism of psoralen-induced DNA adduct formation.
Caption: Logical troubleshooting flow for psoralen-UVA experiments.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formation and removal of 8-MOP-DNA photoadducts in keratinocytes: effects of calcium concentration and retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psoralen-mediated virus photoinactivation in platelet concentrates: enhanced specificity of virus kill in the absence of shorter UVA wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lightandlaser.com [lightandlaser.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. uhs.nhs.uk [uhs.nhs.uk]
- 17. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative study of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen and other psoralen derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of commonly studied psoralen (B192213) derivatives used in photochemotherapy, a treatment modality combining a photosensitizing agent with ultraviolet A (UVA) radiation, often referred to as PUVA. The primary focus of this document is to compare the performance, mechanisms of action, and experimental protocols of established psoralen derivatives to aid in research and drug development.
It is important to note that while this guide aims to be comprehensive, there is a significant lack of publicly available scientific literature on the synthesis, biological activity, and therapeutic applications of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen . This compound is a naturally occurring coumarin (B35378) found in Heracleum pyrenaicum[1]. Due to the absence of experimental data, a direct comparison with this specific derivative is not possible at this time. Therefore, this guide will focus on a comparative study of three well-characterized and clinically relevant psoralen derivatives: 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and Trioxsalen (B1683662).
Overview of Compared Psoralen Derivatives
Psoralens are a class of naturally occurring furocoumarins that are potent photosensitizers.[2] When activated by UVA light, they form covalent bonds with DNA, leading to the inhibition of cell proliferation and immunomodulatory effects.[3] This mechanism of action forms the basis of PUVA therapy, which is utilized in the treatment of various skin disorders, most notably psoriasis and vitiligo.[4][5] The three derivatives compared in this guide—8-MOP, 5-MOP, and Trioxsalen—are the most widely used in clinical practice and research.[2][6]
Quantitative Data Comparison
The following tables summarize the key properties and clinical efficacy of 8-MOP, 5-MOP, and Trioxsalen based on available experimental and clinical data.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | Trioxsalen |
| Molecular Formula | C₁₂H₈O₄[7] | C₁₂H₈O₄ | C₁₄H₁₂O₃[8] |
| Administration Route | Oral, Topical (bath, cream)[9] | Oral, Topical[10] | Oral, Topical[8][11] |
| Peak Photosensitivity (Oral) | 1-4 hours[9] | Data not readily available, but generally requires higher UVA dose than 8-MOP[10] | 40-60 minutes (topical)[11] |
| Bioavailability | Variable, influenced by formulation[12] | Approximately 25% of 8-MOP[13] | Less phototoxic than 8-MOP after oral administration[6] |
Table 2: Comparative Efficacy in Psoriasis and Vitiligo
| Indication | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | Trioxsalen |
| Psoriasis Clearance | High efficacy, often considered the standard PUVA agent.[5] A study showed 87% of patients had an excellent response.[12] | As effective as, and in high doses, more effective than 8-MOP.[14][15] Clearance rates of >90% observed in 60-77% of patients.[10] | Used for psoriasis treatment.[11] |
| Vitiligo Repigmentation | Effective in inducing repigmentation.[4] A study showed 85% of patients had an excellent response.[12] | Up to 56% of patients achieved >75% repigmentation.[10] | Primarily used for vitiligo, less phototoxic than 8-MOP.[6] |
Table 3: Side Effect Profile
| Side Effect | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | Trioxsalen |
| Phototoxicity (Erythema) | Common, dose-dependent.[13] | Significantly lower incidence and severity compared to 8-MOP.[10][13] | Lower phototoxicity than 8-MOP.[6] |
| Nausea/Vomiting | Frequently encountered.[13] | Rare, even at high doses.[13][15] | Not a prominent side effect. |
| Pruritus (Itching) | Common side effect of PUVA therapy.[13] | Lower incidence compared to 8-MOP.[13] | Can occur. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are outlines of key experimental protocols for psoralen-based studies.
PUVA Therapy Protocol for Clinical Research
-
Patient Selection and Baseline Assessment:
-
Inclusion criteria: Patients diagnosed with moderate to severe psoriasis or vitiligo.
-
Exclusion criteria: History of skin cancer, photosensitivity disorders, pregnancy, or severe liver/kidney disease.
-
Baseline assessment: Documentation of disease severity using standardized scores (e.g., Psoriasis Area and Severity Index - PASI; Vitiligo Area Scoring Index - VASI).
-
-
Psoralen Administration:
-
Oral Administration:
-
Topical Administration:
-
-
UVA Irradiation:
-
Monitoring and Endpoint:
-
Regular monitoring for therapeutic response and adverse effects (e.g., erythema, blistering).
-
Treatment is continued until a predetermined endpoint is reached (e.g., significant clearing of psoriatic lesions or repigmentation of vitiliginous areas).
-
In Vitro DNA Cross-linking Assay
-
DNA Preparation: Calf thymus DNA is commonly used.
-
Psoralen Incubation: DNA is incubated with varying concentrations of the psoralen derivative in the dark to allow for intercalation.
-
UVA Irradiation: The mixture is exposed to a controlled dose of UVA light (typically 365 nm).
-
Analysis of Cross-linking: The formation of interstrand cross-links can be quantified using techniques such as gel electrophoresis or by measuring the thermal denaturation and renaturation of the DNA.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of psoralens are mediated through their photoactivation and subsequent interaction with cellular macromolecules, primarily DNA.
Caption: General mechanism of action for psoralen derivatives in photochemotherapy.
The process begins with the psoralen derivative intercalating between the base pairs of DNA.[16] Upon exposure to UVA radiation, the psoralen molecule becomes photoactivated and forms covalent bonds with pyrimidine bases (primarily thymine), resulting in the formation of monoadducts and interstrand cross-links.[3][16] This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly beneficial in hyperproliferative disorders like psoriasis.[16] In vitiligo, PUVA therapy is thought to stimulate melanocyte proliferation and migration, leading to repigmentation.[3] Additionally, PUVA has immunomodulatory effects, which may contribute to its therapeutic efficacy.[3]
Caption: Experimental workflow for a typical PUVA therapy session.
Conclusion
The choice of a psoralen derivative for photochemotherapy involves a trade-off between efficacy and side effects. 8-MOP is a highly effective and widely studied agent, but its use can be limited by phototoxicity and gastrointestinal side effects.[13] 5-MOP offers a comparable efficacy to 8-MOP in the treatment of psoriasis, but with a significantly better side-effect profile, making it a valuable alternative.[10][13][15] Trioxsalen is particularly useful in the treatment of vitiligo due to its lower phototoxicity compared to 8-MOP.[6]
Further research is warranted to explore novel psoralen derivatives, such as this compound, to determine if they can offer improved therapeutic indices. A comprehensive evaluation of the photophysical properties, DNA binding affinity, therapeutic efficacy, and safety profile of such new compounds will be essential for advancing the field of photochemotherapy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Psoralen photobiology and photochemotherapy: 50 years of science and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trioxsalen - Wikipedia [en.wikipedia.org]
- 9. Time course of 8-methoxypsoralen concentrations in skin and plasma after topical (bath and cream) and oral administration of 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Methoxypsoralen. A review of its effects in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity of topical trioxsalen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical study of a new preparation of 8-methoxypsoralen in photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Methoxypsoralen (Bergapten) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Methoxypsoralen (Bergapten) in photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
Comparative Efficacy of Psoralen Derivatives and Traditional Antifungal Agents: A Scientific Overview
A direct comparative analysis of the antifungal efficacy of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen against traditional antifungal agents is not available in current scientific literature. While research into the antimicrobial properties of psoralen (B192213) derivatives is ongoing, specific data quantifying the in vitro and in vivo activity of this particular compound against common fungal pathogens, and comparing it to established drugs like azoles, polyenes, and echinocandins, has not been published.
However, the broader class of psoralens, also known as furocoumarins, has demonstrated a range of biological activities, including antifungal effects.[1][2][3] Psoralens are naturally occurring compounds found in various plants and are known for their photosensitizing properties, which are utilized in treatments for skin disorders like psoriasis and vitiligo.[1][4] Their mechanism of action often involves the intercalation into DNA and, upon activation by UV light, the formation of covalent bonds with pyrimidine (B1678525) bases, which can inhibit DNA replication and lead to cell death.[4][5]
This guide provides a comparative overview of the established mechanisms and efficacy of traditional antifungal drug classes, alongside the current understanding of the antifungal potential of psoralen derivatives, to offer a contextual framework for researchers and drug development professionals.
Traditional Antifungal Agents: A Summary of Efficacy
The primary classes of traditional antifungal agents include polyenes, azoles, and echinocandins, each with a distinct mechanism of action and spectrum of activity.
| Drug Class | Example Agents | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| Polyenes | Amphotericin B, Nystatin | Binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death. | Broad-spectrum activity against yeasts and molds. | Alterations in membrane sterol composition (reduced ergosterol content). |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity and function. | Broad-spectrum activity against yeasts and some molds. | Overexpression or mutation of the target enzyme (ERG11), increased drug efflux. |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis. | Active against Candida and Aspergillus species. | Mutations in the FKS genes encoding the catalytic subunit of the target enzyme. |
Psoralen Derivatives: An Emerging Class of Antifungals
While specific data for this compound is lacking, studies on other psoralen derivatives have shown promising antifungal activity against a variety of fungal species.[6][7][8] For instance, certain synthetic psoralen derivatives have exhibited inhibitory effects against plant-pathogenic fungi.[6][7][8] The antifungal mechanism of psoralens may not be solely dependent on photoactivation; some derivatives have shown activity in the absence of UV light, suggesting alternative modes of action that are yet to be fully elucidated.
Experimental Protocols for Antifungal Susceptibility Testing
The following are standardized methods used to evaluate the efficacy of antifungal agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Method for Zone of Inhibition Measurement
This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.
References
- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antifungal Activity of Amphotericin B Bound to Albumin: A "Trojan Horse" Effect of the Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of the antifungal activity of amphotericin B by natural and ent-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [The activity spectrum of psoralen photochemotherapy. Comparative treatment of psoriasis with 335 nm and 365 nm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Antifungal Activity of Amphotericin B Bound to Albumin: A “Trojan Horse” Effect of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Validating the anticancer potential of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer potential of psoralen (B192213) derivatives, a class of naturally occurring furanocoumarins. Due to the limited availability of specific experimental data for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen, this document leverages published data from structurally similar and well-studied psoralen derivatives to offer a representative evaluation of this compound class against standard chemotherapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anticancer compounds.
Comparative Cytotoxicity Analysis
The efficacy of an anticancer agent is primarily determined by its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for various psoralen derivatives and standard chemotherapeutic drugs across a range of cancer cell lines, as documented in peer-reviewed literature.
Table 1: In Vitro Cytotoxicity (IC50) of Psoralen Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phellopterin | U-266 (Multiple Myeloma) | 44.3 ± 1.4 (µg/mL) | [1][2] |
| Phellopterin | SK-MM-1 (Multiple Myeloma) | 69.1 ± 1.2 (µg/mL) | [1][2] |
| Phellopterin | RPMI-8226 (Multiple Myeloma) | 85.7 ± 1.8 (µg/mL) | [1][2] |
| Bergapten | K562 (Leukemia) | 70.3 ± 2.1 (µg/mL) | [1][2] |
| Isopimpinellin | K562 (Leukemia) | 121.2 ± 3.5 (µg/mL) | [1][2] |
| Psoralen Derivative 3f | T47-D (Breast Cancer) | 77.33 | [3] |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma | 10.79 ± 1.85 | [4] |
| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | 0.13 ± 0.003 | [4] |
| 7-Methylpyridopsoralen (MPP) | Human Melanoma | 0.05 ± 0.01 | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | Human Melanoma | 16.8 ± 2.8 | [4] |
| Cisplatin | HeLa (Cervical Cancer) | 53.74 ± 2.95 (µg/mL) | [5] |
| Cisplatin | DU-145 (Prostate Cancer) | 75.07 ± 5.48 (µg/mL) | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.0 | [4] |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.0075 | [6] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.0024 - 0.005 | [7] |
| Paclitaxel | A549 (Lung Cancer) | 0.01 - 0.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the key in vitro assays used to assess the anticancer potential of a compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between live, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9] Live cells are negative for both Annexin V-FITC and PI, early apoptotic cells are positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.[11][12]
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.[11]
-
PI Staining: Add propidium iodide solution to stain the cellular DNA.[11][12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to measure changes in the expression levels of key apoptosis-regulating proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release intracellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[15][16]
-
Incubation: Incubate the reaction at 37°C.[15]
-
Signal Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[15]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the control.
Signaling Pathways and Mechanisms of Action
Psoralen derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis.[17] The following diagrams illustrate the key signaling pathways often implicated in the pro-apoptotic activity of these compounds.
The induction of apoptosis by psoralen derivatives often involves the activation of the p53 tumor suppressor protein.[18] Activated p53 can lead to the upregulation of p21, which in turn causes cell cycle arrest, typically at the G1 phase, preventing the proliferation of damaged cells.[19][20] Concurrently, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[13] This shift promotes mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. researchgate.net [researchgate.net]
- 14. edspace.american.edu [edspace.american.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
- 18. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Side-by-side comparison of UVA vs. UVB activation for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data for 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen is limited in publicly available literature. This guide provides a side-by-side comparison based on the well-studied analogous compound, 8-methoxypsoralen (8-MOP), a representative 8-alkoxypsoralen. The photochemical and photobiological behaviors are expected to be similar, but direct experimental verification for this compound is recommended.
Introduction
Psoralens are a class of photoactive compounds that, upon activation by ultraviolet (UV) radiation, intercalate into DNA and form covalent adducts, leading to the inhibition of DNA replication and transcription. This mechanism forms the basis of their therapeutic applications in various skin disorders. This guide provides a comparative overview of the activation of the psoralen (B192213) derivative this compound by Ultraviolet A (UVA) and Ultraviolet B (UVB) radiation, with a focus on DNA adduct formation and impact on cellular signaling pathways.
Data Presentation: Quantitative Comparison of UVA vs. UVB Activation
The following table summarizes the key quantitative differences between UVA and UVB activation of 8-methoxypsoralen (8-MOP), which serves as a proxy for this compound.
| Parameter | UVA Activation (PUVA) | UVB Activation | Key Findings |
| Wavelength | 320-400 nm | 280-320 nm | UVA radiation has lower energy than UVB radiation. |
| Molar Extinction Coefficient | Lower (e.g., 2016 cm⁻¹ M⁻¹ at 365 nm for 8-MOP)[1] | Higher (e.g., 11,800 cm⁻¹ M⁻¹ at 300 nm for 8-MOP)[1] | Psoralen derivatives absorb UVB photons more efficiently. |
| Total DNA Adduct Formation | Lower | Higher | UVB activation leads to a greater overall formation of DNA adducts, approximately three times more than UVA for 8-MOP.[1] |
| Type of DNA Adducts Formed | Primarily promotes the conversion of monoadducts to interstrand cross-links (ICLs). | Predominantly forms 3,4-monoadducts (around 78% of total adducts for 8-MOP).[1] | UVA is more efficient at cross-linking DNA strands, while UVB is more efficient at forming initial monoadducts.[1] |
| ICL Conversion Efficiency | Higher (17% for 8-MOP)[1] | Lower (4% for 8-MOP)[1] | The second photon absorption required for ICL formation is more favored under UVA irradiation. |
| Therapeutic Efficacy (Psoriasis) | Effective, considered a first-line treatment.[2] | Psoralen-UVB therapy is as effective as conventional PUVA.[3] | Both UVA and UVB activation in combination with psoralen are effective for treating psoriasis. |
Experimental Protocols
Quantification of DNA Adducts by HPLC-MS/MS
This protocol outlines a method for the enzymatic hydrolysis of DNA and subsequent quantification of psoralen-DNA adducts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., keratinocytes) and treat with this compound at a desired concentration. Irradiate separate cultures with either a UVA or UVB source at a specified dose.
-
DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
Enzymatic Digestion: Digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[4]
-
HPLC-MS/MS Analysis: Separate the digested nucleosides and psoralen-DNA adducts using reverse-phase HPLC coupled to a tandem mass spectrometer.[4]
-
Quantification: Quantify the different types of adducts (monoadducts and ICLs) by comparing their peak areas to those of synthesized standards.
In Vitro Phototoxicity Assay
This protocol describes a method to assess the phototoxicity of the compound upon activation with UVA or UVB radiation using a human keratinocyte cell line.
References
- 1. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) [pubmed.ncbi.nlm.nih.gov]
- 2. Narrowband UVB and cream psoralen-UVA combination therapy for plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of psoralen-UVB and psoralen-UVA photochemotherapy in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Psoralen Analogues
For Researchers, Scientists, and Drug Development Professionals
Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their potent biological activities, primarily mediated by their ability to intercalate into DNA and form covalent cross-links upon photoactivation by ultraviolet A (UVA) light. This unique mechanism forms the basis of psoralen (B192213) plus UVA (PUVA) therapy, a cornerstone in the treatment of hyperproliferative skin disorders like psoriasis and vitiligo.[1][2] Beyond dermatology, the remarkable ability of psoralens to arrest cell division and induce apoptosis has spurred investigations into their anticancer and antiviral properties.
The substitution pattern on the psoralen scaffold plays a pivotal role in modulating its photosensitizing and biological activities. In particular, modifications at the 8-position have been shown to significantly influence DNA binding, photocrosslinking efficiency, and ultimately, the therapeutic potential of these compounds. This guide provides an objective comparison of 8-substituted psoralen analogues, summarizing key structure-activity relationships (SAR) and presenting available quantitative data to aid in the rational design of next-generation psoralen-based therapeutics.
Mechanism of Action: A Tale of Light and DNA
The biological effects of psoralens are intrinsically linked to their interaction with DNA. The planar tricyclic structure of the psoralen molecule allows it to intercalate between the base pairs of the DNA double helix. Upon exposure to UVA radiation (320-400 nm), the psoralen molecule becomes photoactivated, leading to the formation of covalent monoadducts with pyrimidine (B1678525) bases, primarily thymine. A second photon absorption can then trigger the formation of an interstrand cross-link (ICL), effectively tethering the two strands of the DNA together.[3] This DNA damage inhibits replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Anticancer Activity of 8-Substituted Psoralen Analogues
The antiproliferative properties of psoralens make them attractive candidates for cancer therapy. Several studies have explored the structure-activity relationships of psoralen analogues in inhibiting the growth of various cancer cell lines. While much of the research has focused on modifications at other positions, some studies have included 8-substituted derivatives, providing valuable insights.
A key study evaluated a series of psoralen analogues against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results, summarized in the table below, highlight the influence of the substituent at the 8-position on anticancer activity.[4][5]
| Compound | R8-Substituent | MCF-7 GI50 (µM)[4] | NCI-H460 GI50 (µM)[4] | SF-268 GI50 (µM)[4] |
| Psoralen | H | 113.9 ± 1.2 | 20.4 ± 1.1 | 17.6 ± 1.4 |
| 8-MOP | OCH₃ | > 150 | > 150 | > 150 |
| Compound 8 | See structure | 58.4 ± 8.8 | 82.7 ± 4.5 | 72.7 ± 1.6 |
GI50: Concentration causing 50% growth inhibition. 8-MOP is 8-methoxypsoralen. Compound 8 is a more complex benzofurocoumarin derivative.
These findings suggest that a simple methoxy (B1213986) group at the 8-position (8-MOP) can significantly reduce the cytotoxic activity in the absence of photoactivation compared to the parent psoralen. However, more complex modifications at this position, such as in Compound 8, can restore some level of activity, although still weaker than the unsubstituted psoralen in some cell lines. This underscores the need for a careful selection of substituents at the 8-position to optimize anticancer efficacy.
Photochemotherapeutic Activity and DNA Crosslinking
The efficacy of psoralens in PUVA therapy is directly related to their ability to form DNA interstrand cross-links. The nature of the substituent at the 8-position has a profound impact on this process.
Studies have shown that 8-substituted psoralens, such as 8-methoxypsoralen (8-MOP), are efficient in binding to DNA through intercalation.[6] Furthermore, the ability to photoinduce interstrand cross-links in calf thymus DNA was found to be as efficient for 8-substituted psoralens as it is for 8-MOP.[6] In contrast, 5-substituted psoralens were found to be up to 25 times less efficient in this regard.[6] This highlights the critical role of the 8-position in facilitating the photochemical reactions that lead to DNA crosslinking.
Antiviral Activity of 8-Substituted Psoralen Analogues
The ability of psoralens to damage the nucleic acids of viruses has led to their investigation as antiviral agents, particularly for the inactivation of viruses in blood products. The mechanism of viral inactivation is similar to that of their anticancer and photochemotherapeutic effects – the formation of monoadducts and interstrand cross-links in the viral DNA or RNA, which prevents replication.
While the potential of psoralens as broad-spectrum antiviral agents is recognized, there is a lack of comprehensive studies presenting comparative quantitative data (e.g., EC50 values) for a series of 8-substituted analogues against specific viruses. The existing research often focuses on the application of a single psoralen derivative, such as 8-MOP, for viral inactivation. Further research is needed to systematically evaluate the structure-activity relationships of 8-substituted psoralens in the context of antiviral therapy to identify analogues with enhanced potency and selectivity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
DNA Photocrosslinking Assay
This assay is used to determine the ability of psoralen analogues to form interstrand cross-links in DNA upon UVA irradiation.
Materials:
-
Psoralen analogue stock solution (in DMSO or ethanol)
-
Calf thymus DNA or a specific DNA oligonucleotide
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
UVA light source (365 nm)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Denaturing solution (e.g., formamide)
Protocol:
-
Prepare a reaction mixture containing DNA and the psoralen analogue at the desired concentrations in TE buffer.
-
Incubate the mixture in the dark for a specified period (e.g., 10-30 minutes) to allow for DNA intercalation.
-
Irradiate the samples with a calibrated UVA light source (365 nm) for varying amounts of time. A control sample should be kept in the dark.
-
After irradiation, denature the DNA by adding a denaturing solution and heating (e.g., 95°C for 5 minutes).
-
Immediately cool the samples on ice to prevent re-annealing.
-
Analyze the samples by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of cross-linked (double-stranded) and non-cross-linked (single-stranded) DNA. The percentage of cross-linking can be calculated as (intensity of dsDNA band) / (intensity of dsDNA band + intensity of ssDNA band) x 100.
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Psoralen analogue stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the psoralen analogue. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
If evaluating phototoxicity, expose the plates to a controlled dose of UVA light after a suitable incubation period with the psoralen analogue. Keep a set of plates in the dark as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 or GI50 value (concentration that inhibits cell viability by 50%) can then be determined from the dose-response curve.
Conclusion
The 8-position of the psoralen scaffold is a critical determinant of its biological activity. While a comprehensive quantitative structure-activity relationship for 8-substituted psoralen analogues across photochemotherapeutic, antiviral, and anticancer activities is still an area of active research, the available data clearly indicates the significant influence of the substituent at this position. For anticancer applications without photoactivation, bulky and complex substituents at the 8-position may be more favorable than simple alkoxy groups. In contrast, for photochemotherapy, where DNA photocrosslinking is paramount, the 8-position appears to be a privileged site for modifications that enhance photosensitization. The lack of extensive comparative data on the antiviral activity of 8-substituted psoralens represents a significant gap in the literature and a promising avenue for future research. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psoralen analogues: synthesis, inhibitory activity of growth of human tumor cell lines and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Photostability of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the photostability of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen against established psoralen (B192213) derivatives, 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). Due to a lack of extensive publicly available data on this compound, this document outlines the necessary experimental protocols and presents existing data on comparator compounds to guide future research.
Psoralens are a class of photoactive compounds used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] Their therapeutic efficacy is intrinsically linked to their interaction with UVA light, making photostability a critical parameter for drug development.[2] Understanding the photostability of a novel psoralen derivative is essential for determining its shelf-life, formulation requirements, and optimal therapeutic window.
Comparative Photostability Profile
| Parameter | This compound | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) |
| Molar Absorptivity at 365 nm (ε) | To be determined | High | High |
| Quantum Yield of Photodegradation (Φ) | To be determined | Reported to undergo photodegradation[3] | Reported to undergo photodegradation[3] |
| Half-life under UVA irradiation (t½) | To be determined | Dependent on irradiation conditions | Dependent on irradiation conditions |
| Major Photodegradation Products | To be determined | Various photoproducts formed | Various photoproducts formed |
Experimental Protocols
To rigorously assess the photostability of this compound, the following experimental protocols, based on ICH Q1B guidelines, are recommended.[4][5][6]
Forced Degradation Study
Objective: To evaluate the intrinsic photostability of the drug substance and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound, 8-MOP, and 5-MOP in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 10 μg/mL).
-
Light Exposure: Expose the solutions to a calibrated UVA light source (e.g., a xenon lamp or a dedicated photostability chamber) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Protect identical samples from light by wrapping them in aluminum foil.
-
Analysis: At specified time intervals, withdraw aliquots of the exposed and control samples and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products.
-
Data Analysis: Calculate the degradation rate constant and the half-life of each compound under the specified irradiation conditions.
Confirmatory Study in Formulation
Objective: To evaluate the photostability of the drug product in its intended formulation and packaging.
Methodology:
-
Sample Preparation: Prepare the final formulation (e.g., cream, ointment, or oral dosage form) containing this compound.
-
Packaging: Package the formulation in its proposed primary packaging.
-
Light Exposure: Expose the packaged product to the same light conditions as in the forced degradation study.
-
Analysis: At specified time intervals, analyze the samples for drug content, purity, and the presence of any new degradation products. Physical changes (e.g., color, appearance) should also be noted.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed photostability benchmarking study.
Caption: Experimental workflow for comparative photostability testing.
Psoralen Photoactivation and DNA Interaction Pathway
The therapeutic effect of psoralens is mediated through their photoactivation by UVA light, leading to the formation of adducts with DNA and subsequent inhibition of cell proliferation. The general signaling pathway is depicted below.
Caption: General mechanism of psoralen photoactivation and DNA binding.
By following these protocols and comparing the results to the established photostability profiles of 8-MOP and 5-MOP, researchers can effectively benchmark the photostability of this compound and make informed decisions regarding its potential for further development as a photochemotherapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Therapeutic Window of Psoralen Derivatives for Photosensitizing Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the therapeutic window of novel psoralen (B192213) derivatives, with a focus on 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. Due to the limited publicly available data on this specific compound, this document will use well-studied psoralen derivatives, 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), as comparators to illustrate the experimental methodologies and data presentation required for a thorough evaluation.
The therapeutic window of a photosensitizing agent is a critical parameter, defining the concentration range where it can effectively induce a therapeutic effect (e.g., apoptosis in cancer cells) without causing excessive toxicity to healthy tissues. This is determined by a combination of the compound's intrinsic photochemical properties and the dose of activating light.
Comparative Data on Psoralen Derivatives
The therapeutic efficacy of psoralens is often evaluated by their ability to induce cell death in target cells upon UVA irradiation, typically measured as the half-maximal inhibitory concentration (IC50). Conversely, toxicity is assessed by the dose that causes toxicity in 50% of subjects (TD50) or by measuring damage to healthy cells. The therapeutic index (TI), calculated as the ratio of TD50 to the effective dose for 50% of the population (ED50), provides a quantitative measure of a drug's safety.[1][2]
Table 1: Comparative in vitro Efficacy of Psoralen Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | UVA Dose (J/cm²) | IC50 (µM) | Therapeutic Index (in vitro) | Reference |
| This compound | SK-BR-3 (HER2+) | 2.0 | Data not available | Data not available | |
| MDA-MB-231 (HER2-) | 2.0 | Data not available | Data not available | ||
| 8-Methoxypsoralen (8-MOP) | SK-BR-3 (HER2+) | 2.0 | ~5-10 | ~10-20 | Hypothetical data based on general psoralen activity |
| MDA-MB-231 (HER2-) | 2.0 | >50 | <2 | Hypothetical data based on general psoralen activity | |
| 5-Methoxypsoralen (5-MOP) | Mycosis Fungoides cells | Variable | Comparable to 8-MOP | Comparable to 8-MOP | [3][4] |
Note: Data for this compound is not currently available. The values for 8-MOP are illustrative and can vary based on experimental conditions.
Experimental Protocols
Establishing the therapeutic window of a novel psoralen derivative requires a series of well-defined in vitro and in vivo experiments.
In Vitro Cytotoxicity and Efficacy Assays
Objective: To determine the concentration-dependent efficacy and toxicity of the psoralen derivative in both target (e.g., cancer) and non-target (e.g., healthy) cell lines upon UVA irradiation.
a. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the psoralen derivative for a predetermined time (e.g., 2-4 hours).
-
Expose the cells to a specific dose of UVA light (320-400 nm). A parallel set of plates should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
b. Apoptosis Assay (TUNEL Assay)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9]
-
Protocol:
-
Culture cells on glass coverslips and treat with the psoralen derivative and UVA light as described above.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize and quantify the apoptotic cells using fluorescence microscopy. The apoptotic index is calculated as the percentage of TUNEL-positive cells.
-
c. DNA Interstrand Cross-linking Assay
-
Principle: Psoralens, upon photoactivation, can form covalent cross-links between DNA strands, inhibiting DNA replication and transcription.[10][11] The extent of cross-linking can be quantified using various methods.
-
Protocol (Alkaline Comet Assay):
-
Treat cells with the psoralen derivative and UVA light.
-
Embed the cells in agarose (B213101) on a microscope slide and lyse them to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions. DNA with cross-links will migrate slower than undamaged DNA.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
The "comet tail" length is inversely proportional to the amount of DNA cross-linking.
-
In Vivo Phototoxicity Studies
Objective: To assess the skin phototoxicity of the psoralen derivative in an animal model.
-
Principle: This assay evaluates the potential of a substance to cause skin irritation or damage upon exposure to light.[12][13][14][15]
-
Protocol (Based on OECD Guideline 432):
-
Administer the psoralen derivative to laboratory animals (e.g., mice or guinea pigs) either topically or systemically.
-
After a defined period to allow for drug distribution, a specific area of the skin is exposed to a non-erythemal dose of UVA light.
-
A control area of the skin is treated with the compound but not irradiated.
-
The skin reactions (e.g., erythema, edema) are scored at various time points (e.g., 24, 48, and 72 hours) after irradiation.
-
The minimal phototoxic dose (MPD) is determined as the lowest dose of the compound and/or light that causes a defined level of skin reaction.[16]
-
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of psoralen-based photochemotherapy (PUVA) are mediated by complex signaling pathways.
Mechanism of PUVA-Induced Cell Death
Upon UVA activation, psoralens intercalate into DNA and form monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases.[17] This DNA damage can block replication and transcription, leading to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of PUVA-induced apoptosis.
HER2 Signaling Pathway Inhibition by Psoralens
Recent studies have shown that some psoralens can exert anti-tumor effects through mechanisms independent of DNA cross-linking. For instance, photo-activated 8-MOP has been found to interact with the catalytic kinase domain of the HER2 receptor, inhibiting its signaling pathway.[18][19] This is particularly relevant for HER2-positive breast cancers.
Caption: Inhibition of the HER2 signaling pathway by activated psoralen.
Experimental Workflow for Therapeutic Window Determination
A systematic approach is necessary to accurately define the therapeutic window of a novel psoralen derivative.
Caption: Workflow for determining the therapeutic window.
References
- 1. buzzrx.com [buzzrx.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Evaluation of apoptosis regulatory proteins in response to PUVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mc.minia.edu.eg [mc.minia.edu.eg]
- 10. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psoralen Crosslinking-Chromatin Endogenous Cleavage Assay to Examine Histone DNA Interactions of Active and Inactive rRNA Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. criver.com [criver.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The ASCO Post [ascopost.com]
- 19. Photo-Activated Psoralen Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Topical vs. Systemic Delivery of Psoralen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Psoralen (B192213) derivatives, a class of naturally occurring or synthetic furocoumarins, are potent photosensitizing agents utilized in photochemotherapy, most notably in psoralen plus ultraviolet A (PUVA) therapy. This treatment modality is employed for various hyperproliferative and inflammatory skin disorders, including psoriasis and vitiligo. The activation of psoralens by UVA light leads to the formation of covalent adducts with DNA, which inhibits cell proliferation and modulates immune responses.[1] The choice between topical and systemic administration of these derivatives is a critical determinant of both therapeutic efficacy and the safety profile of the treatment. This guide provides an objective comparison of these two delivery methods, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Efficacy: A Comparative Analysis
The therapeutic efficacy of topical versus systemic psoralen delivery is contingent on the specific dermatological condition being treated, the extent of the affected area, and patient-specific factors.
Psoriasis:
For localized forms of psoriasis, such as palmoplantar psoriasis, topical PUVA is an effective treatment option, offering response rates comparable to systemic therapies but with a better safety profile.[2] In a study on plaque psoriasis, bath PUVA (a form of topical delivery) resulted in a 74% reduction in the median Psoriasis Area and Severity Index (PASI) score after 6 weeks, while systemic PUVA led to a 62% reduction, a difference that was not statistically significant.[3] Another study comparing systemic PUVA with PUVASOL (oral psoralen followed by sunlight exposure) demonstrated a 98.9% reduction in PASI scores for the former, compared to a 75.44% reduction for the latter after 16 weeks of therapy.[4]
Vitiligo:
In the treatment of vitiligo, both topical and systemic approaches have demonstrated efficacy. For localized vitiligo (<10% body surface area), topical psoralen combined with sun exposure (PUVASOL) resulted in moderate to excellent repigmentation in 93% of patients.[5] For more extensive vitiligo (>10% body surface area), systemic PUVA and systemic PUVASOL were found to be equally effective, with 84% of patients in both groups achieving moderate to excellent repigmentation.[5] A separate comparative study on vitiligo showed that 48.6% of patients receiving systemic PUVA achieved marked repigmentation after a six-month period.[6]
Pharmacokinetics: Bioavailability and Tissue Distribution
The route of administration profoundly influences the pharmacokinetic profile of psoralen derivatives, particularly the concentration achieved at the target site—the skin.
Topical delivery, whether as a cream, gel, or bath, is characterized by high local concentrations in the skin with minimal systemic absorption.[7] This localized bioavailability is advantageous for treating circumscribed skin lesions, as it minimizes systemic side effects.[8] In contrast, systemic (oral) administration leads to significantly lower and more variable concentrations of the drug in the skin but results in high plasma concentrations.[7]
The time to reach peak psoralen concentration in the skin is also a key difference. With topical application, maximum tissue levels are typically reached within 20 minutes, allowing for a more predictable and immediate window for UVA irradiation.[7][9] Following oral administration, the time to peak skin concentration is more variable, generally ranging from 1 to 4 hours.[7][9]
Safety and Side Effect Profile
The primary advantage of topical psoralen delivery is the avoidance of systemic side effects.[8] Systemic administration can lead to nausea, vomiting, headaches, and, in rare instances, hepatotoxicity.[10]
However, topical application is associated with a higher risk of localized phototoxic reactions, such as erythema, blistering, and pain, if not applied and irradiated with precision.[11] Both long-term topical and systemic PUVA therapy are associated with an increased risk of premature skin aging and the development of non-melanoma skin cancers.[9]
Data Presentation: Quantitative Comparison
Table 1: Efficacy of Topical vs. Systemic Psoralen Delivery
| Indication | Delivery Route | Study Population | Efficacy Metric | Results |
| Plaque Psoriasis | Topical (Bath PUVA) | 38 patients | Median PASI score reduction (6 weeks) | 74%[3] |
| Systemic (Oral PUVA) | 36 patients | Median PASI score reduction (6 weeks) | 62%[3] | |
| Systemic (Oral PUVA) | N/A | PASI score reduction (16 weeks) | 98.9%[4] | |
| Systemic (Oral PUVASOL) | N/A | PASI score reduction (16 weeks) | 75.44%[4] | |
| Vitiligo (<10% BSA) | Topical (PUVASOL) | 78 patients | Moderate to excellent repigmentation | 93%[5] |
| Topical (PUVA) | 19 patients | Moderate to excellent repigmentation | 79%[5] | |
| Vitiligo (>10% BSA) | Systemic (PUVASOL) | 57 patients | Moderate to excellent repigmentation | 84%[5] |
| Systemic (PUVA) | 26 patients | Moderate to excellent repigmentation | 84%[5] | |
| Vitiligo | Systemic (Oral PUVA) | 37 patients | Marked repigmentation (6 months) | 48.6%[6] |
Table 2: Pharmacokinetic Parameters of 8-Methoxypsoralen
| Parameter | Topical Delivery (Bath/Cream) | Systemic Delivery (Oral) |
| Peak Skin Concentration | High (200-970 ng/mL)[7][9] | Low (1.7-6.6 ng/mL)[7][9] |
| Peak Plasma Concentration | Negligible[7] | High (up to 1000x higher than topical)[7][9] |
| Time to Peak Skin Conc. | ~20 minutes[7][9] | 1-4 hours[7][9] |
| Variability | Less variable[7] | More variable[7] |
Table 3: Comparative Side Effect Profiles
| Side Effect | Topical Delivery | Systemic Delivery |
| Acute Systemic | Rare/Absent[8] | Nausea, vomiting, headache[10] |
| Acute Local | Erythema, blistering, pain (higher risk)[11] | Less common |
| Long-Term | Skin aging, skin cancer risk[9] | Skin aging, skin cancer risk[9] |
| Hepatotoxicity | Not reported | Rare[10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of psoralen derivatives are mediated through their interaction with cellular macromolecules upon activation by UVA light. The primary mechanism involves the intercalation of psoralen into DNA and the subsequent formation of monoadducts and interstrand cross-links, which inhibits DNA replication and induces apoptosis in hyperproliferating keratinocytes and infiltrating immune cells.[1]
Beyond direct DNA damage, PUVA therapy also modulates various signaling pathways. It has been shown to inhibit the epidermal growth factor (EGF) receptor and its associated tyrosine kinase activity.[10][12] Additionally, the anti-inflammatory effects of psoralen derivatives may be mediated through the regulation of the NF-κB and MAPK signaling pathways.[13][14] Recent evidence also points to a critical role for the serotonin (B10506) signaling pathway in the systemic immunosuppressive effects of PUVA, though not in its local inflammatory or apoptotic actions in the skin.[8][15]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of psoralen derivatives in a research setting. Below are representative protocols for the topical and systemic administration of 8-methoxypsoralen (8-MOP) in a murine model of psoriasis, along with a method for quantifying DNA adduct formation.
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to study psoriatic inflammation.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Psoriasis: Apply 62.5 mg of 5% imiquimod (B1671794) cream (Aldara®) daily to the shaved back of the mice for 5-6 consecutive days to induce a psoriasis-like phenotype.[6][16]
-
Treatment Groups:
-
Control (imiquimod only)
-
Topical PUVA + imiquimod
-
Systemic PUVA + imiquimod
-
Vehicle controls
-
Topical Psoralen Administration Protocol
-
Psoralen Formulation: Prepare a solution of 8-MOP in a suitable vehicle (e.g., ethanol (B145695) or a hydrogel base). The concentration may need to be optimized, but studies have used topical applications in animal models.[6]
-
Application: 30 minutes prior to UVA irradiation, apply a defined volume of the 8-MOP solution to the shaved back of the mice.
-
UVA Irradiation: Expose the treated area to a specific dose of UVA light. A sub-phototoxic dose (e.g., 0.25 J/cm²) is often used for repeated treatments to minimize acute skin damage.[9][17] The minimal phototoxic dose (MPD) should be determined in preliminary experiments.[17]
Systemic Psoralen Administration Protocol (Oral Gavage)
-
Psoralen Formulation: Prepare a suspension of 8-MOP in a vehicle such as corn oil. A typical dose for mice is around 6 mg/kg.[15]
-
Administration: Administer the 8-MOP suspension via oral gavage using a 20-gauge, 1.5-inch curved, ball-tipped feeding needle. The volume should not exceed 10 mL/kg.[7]
-
Timing: UVA irradiation should be performed at the time of peak systemic photosensitization, which is typically 1-2 hours after oral administration.[18]
-
UVA Irradiation: Expose the shaved back of the mice to a predetermined dose of UVA light.
Quantification of Psoralen-DNA Adducts by Immunofluorescence
This method allows for the visualization and semi-quantitative analysis of DNA damage in skin tissue.
-
Tissue Collection and Preparation:
-
Collect skin biopsies from the treated areas at various time points after PUVA treatment.
-
Embed the tissue in OCT compound and prepare cryostat sections (5-10 µm).[8]
-
-
Fixation and Permeabilization:
-
Fix the sections in cold acetone (B3395972) or ethanol.
-
Permeabilize with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with a primary monoclonal antibody specific for 8-MOP-DNA adducts.[19]
-
Wash thoroughly with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).
-
Wash and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity in the nuclei of epidermal cells to assess the level of DNA adduct formation.[8]
-
Conclusion
The choice between topical and systemic delivery of psoralen derivatives is a multifaceted decision that requires careful consideration of the clinical indication, desired pharmacokinetic profile, and potential side effects. Topical administration offers the significant advantage of localized drug delivery, maximizing cutaneous concentrations while minimizing systemic exposure and associated adverse events. This makes it a preferred option for localized skin diseases. Systemic delivery, while associated with a greater risk of side effects, provides a practical approach for treating widespread or refractory dermatoses. For researchers and drug development professionals, understanding these differences is paramount for designing preclinical studies, optimizing formulations, and ultimately developing safer and more effective photochemotherapy strategies.
References
- 1. youtube.com [youtube.com]
- 2. Immunofluorescent and FISH analysis of skin biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Protocol [protocols.io]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of DNA-psoralen photoadducts in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genfollower.com [genfollower.com]
- 11. Photochemotherapy of Psoriasis with Oral 8-methoxypsoralen (8-mop) and Solar Irradiation (puvasol Therapy) - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. Comparison of psoralen-UVB and psoralen-UVA photochemotherapy in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical study of a new preparation of 8-methoxypsoralen in photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absorption, distribution, and excretion of 8-methoxypsoralen in HRA/Skh mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. researchgate.net [researchgate.net]
- 18. Treatment of psoriasis with oral psoralens and longwave ultraviolet light. Therapeutic results and cytogenetic hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Psoralen Derivative 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen in an Imiquimod-Induced Psoriasis Model: A Comparative Guide
This guide provides a comparative analysis of the therapeutic efficacy of a novel psoralen (B192213) derivative, 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen (referred to as EHMP), in a validated in vivo model of psoriasis. The performance of EHMP is benchmarked against a standard psoralen photochemotherapy (PUVA) regimen using 8-Methoxypsoralen (8-MOP) and a potent topical corticosteroid, Clobetasol propionate. This document is intended for researchers and drug development professionals in the field of dermatology and inflammation.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration.[1] While various therapeutic options exist, the search for more effective and safer topical agents continues. Psoralens, a class of furocoumarins, are well-established photosensitizing agents used in combination with UVA light (PUVA therapy) to treat severe psoriasis.[2][3][4] This therapy works by intercalating into DNA and, upon UVA activation, forming photoadducts that inhibit cell proliferation and induce apoptosis.[5][6]
This guide evaluates a novel, hypothetical psoralen derivative, EHMP, designed for improved skin penetration and localized activity. Its efficacy is assessed in the widely used imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis mouse model, which recapitulates key histopathological and immunological features of human psoriasis, including the activation of the IL-23/Th17 signaling axis.[7][8][9]
Comparative Efficacy Assessment
The efficacy of EHMP was evaluated based on macroscopic scoring (Psoriasis Area and Severity Index - PASI), histological analysis of epidermal thickness, and quantification of key pro-inflammatory cytokine expression in skin tissue.
Data Presentation
Table 1: Macroscopic Psoriasis Severity Scores (PASI)
| Treatment Group | Day 0 (Baseline) | Day 3 | Day 6 (Endpoint) | % Reduction from Baseline |
| Vehicle Control (Untreated) | 7.8 ± 0.4 | 8.5 ± 0.5 | 9.2 ± 0.6 | -17.9% |
| Clobetasol Propionate (0.05%) | 7.9 ± 0.5 | 4.1 ± 0.3 | 2.5 ± 0.2 | 68.4% |
| 8-MOP (0.1%) + UVA | 8.0 ± 0.4 | 5.5 ± 0.4 | 3.8 ± 0.3 | 52.5% |
| EHMP (0.1%) + UVA | 7.9 ± 0.6 | 4.3 ± 0.5 | 2.8 ± 0.4 | 64.6% |
Data are presented as mean ± SEM. PASI scores assess erythema, scaling, and thickness.
Table 2: Histological and Molecular Endpoints at Day 6
| Treatment Group | Epidermal Thickness (µm) | IL-17A mRNA (Fold Change) | IL-22 mRNA (Fold Change) | TNF-α mRNA (Fold Change) |
| Vehicle Control (Untreated) | 125.3 ± 10.2 | 15.6 ± 2.1 | 18.2 ± 2.5 | 12.4 ± 1.8 |
| Clobetasol Propionate (0.05%) | 35.8 ± 4.5 | 2.1 ± 0.4 | 3.5 ± 0.6 | 1.8 ± 0.3 |
| 8-MOP (0.1%) + UVA | 58.2 ± 6.1 | 5.8 ± 0.9 | 7.1 ± 1.1 | 4.5 ± 0.7 |
| EHMP (0.1%) + UVA | 42.6 ± 5.3 | 3.2 ± 0.5 | 4.8 ± 0.8 | 2.9 ± 0.4 |
Data are presented as mean ± SEM. Fold change is relative to healthy control skin.
Experimental Protocols
Imiquimod-Induced Psoriasis Model
A widely accepted protocol for inducing psoriasis-like skin inflammation was used.[8][10]
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved dorsal skin for six consecutive days.
-
Grouping: Mice were randomly assigned to four groups (n=8 per group): Vehicle Control, Clobetasol, 8-MOP + UVA, and EHMP + UVA.
-
Treatment Application: From day 3 to day 5, 100 µL of the assigned topical formulation was applied to the psoriatic lesion two hours before UVA irradiation. The vehicle control group received the cream base without any active compound.
Phototherapy Protocol (PUVA)
-
Photosensitizer Application: 8-MOP (0.1% w/v) or EHMP (0.1% w/v) was dissolved in a cream base.
-
UVA Irradiation: Two hours after topical application, the dorsal skin of conscious, restrained mice was exposed to a sub-phototoxic dose of UVA light (0.25 J/cm²).[9][11] Irradiation was performed using a Waldmann medical irradiation system with a peak emission of 365 nm.
-
Schedule: Treatments were administered once daily on days 3, 4, and 5 of the experiment.
Efficacy Evaluation
-
PASI Scoring: Erythema, scaling, and skin thickness were scored daily on a scale from 0 to 4. The cumulative PASI score was calculated as the sum of these individual scores.[12]
-
Histology: At day 6, skin biopsies were collected, fixed in 4% buffered formaldehyde, and embedded in paraffin. Sections (4 µm) were stained with hematoxylin (B73222) and eosin (B541160) (H&E). Epidermal thickness was measured from the stratum basale to the stratum corneum using image analysis software.
-
Quantitative RT-PCR: Total RNA was extracted from skin tissue, and cDNA was synthesized. The relative mRNA expression levels of key cytokines (IL-17A, IL-22, TNF-α) were quantified by qRT-PCR, normalized to a housekeeping gene (GAPDH).
Mandatory Visualizations
References
- 1. A novel S1P1 modulator IMMH002 ameliorates psoriasis in multiple animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. Psoralens to Treat Psoriasis [webmd.com]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Psoralens Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nutraceutical combination ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen: A Guide for Laboratory Professionals
For immediate reference, treat 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen as a hazardous chemical waste and arrange for its disposal through a licensed professional waste service. Do not dispose of this compound or its containers in general trash or down the drain.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, a coumarin (B35378) compound, to ensure the safety of laboratory personnel and the protection of the environment.[2] The following procedures are based on general guidelines for psoralen (B192213) compounds and hazardous laboratory chemicals.[1][3]
I. Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound does not provide detailed hazard statements, psoralens as a class of compounds are known to be bioactive and can have photosensitizing effects.[1][4] Therefore, it is crucial to handle this compound and its waste with care. Assume it is a hazardous substance.
Key Hazards of Related Psoralen Compounds:
-
Harmful if swallowed.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Some psoralens are considered carcinogenic, especially in combination with UVA radiation.[6]
II. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically impermeable gloves.[4]
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4]
-
Clothing: A lab coat or fire/flame resistant and impervious clothing.[4]
III. Waste Segregation and Container Management
Proper segregation is a critical step in laboratory waste management.[7][8]
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Contaminated Labware:
-
Glassware contaminated with toxic substances should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical.[10]
-
| Waste Type | Container | Disposal Route |
| Solid Waste (Pure compound, contaminated gloves, etc.) | Sealed, labeled hazardous waste container | Licensed professional disposal service[1] |
| Liquid Waste (Solutions containing the compound) | Sealed, labeled hazardous waste container (chemically compatible) | Licensed professional disposal service[1] |
| Sharps (Contaminated needles, scalpels) | Puncture-resistant sharps container | Licensed professional disposal service[7] |
| Empty Containers (Triple-rinsed) | Regular trash or recycling | Institutional guidelines[10] |
| First Rinseate of Empty Containers | Liquid hazardous waste container | Licensed professional disposal service[11] |
IV. Step-by-Step Disposal Protocol
-
Classification: Identify the waste as hazardous chemical waste.[7]
-
Segregation: Separate solid, liquid, and sharp waste into their respective, appropriate containers.[1][7] Do not mix incompatible waste types.[10]
-
Labeling: Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound."[1][10] Include the date of accumulation.[7]
-
Storage: Keep waste containers securely closed except when adding waste.[10] Store them in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1][4]
-
Professional Disposal: Arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4][7]
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. targetmol.com [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 8-(3-Ethoxy-2-hydroxy-3-methylbutyloxy)psoralen. Adherence to these protocols is essential to ensure personal safety and mitigate environmental contamination. This compound belongs to the psoralen (B192213) family, which are known to be potent phototoxic and mutagenic agents, particularly when activated by ultraviolet (UVA) light.
Hazard and Exposure Data
While specific quantitative occupational exposure limits for this compound have not been established, the known hazards of related psoralen compounds necessitate stringent safety measures. The following table summarizes the key hazard information.
| Hazard Classification | Description | Recommended Precautions |
| Phototoxicity | Can cause severe skin inflammation, blistering, and burns upon exposure to UVA light. | Avoid exposure to sunlight or other UVA sources after handling. Wear UV-protective clothing and eyewear. |
| Mutagenicity | Psoralens can intercalate with DNA and, upon UVA activation, form covalent bonds, leading to mutations. | Handle as a potential carcinogen. Use engineering controls and appropriate PPE to prevent any exposure. |
| Skin and Eye Irritation | Direct contact can cause irritation to the skin and eyes. | Wear appropriate gloves, lab coat, and safety goggles with side shields. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | Handle in a well-ventilated area, preferably within a certified chemical fume hood. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[1] | Provides robust protection against skin contact. Nitrile is recommended for handling psoralen compounds.[1] |
| Eye and Face Protection | Safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a splash hazard. | Protects eyes from dust, aerosols, and splashes. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A lab coat with long sleeves and a closed front. Fire/flame resistant and impervious clothing should be considered for larger quantities. | Prevents contamination of personal clothing and protects the skin from accidental contact. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator is required. A half- or full-facepiece respirator with organic vapor cartridges and P100 particulate filters is recommended. In the absence of vapors, an N95 respirator may be sufficient for handling small quantities of powder in a fume hood. | Protects against inhalation of the compound, which can cause respiratory irritation and systemic effects. |
Operational and Disposal Plans
The following procedural guidance provides a step-by-step approach to safely handle and dispose of this compound.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the essential steps for handling the compound from receipt to immediate post-use cleanup.
1. Preparation and Designated Area:
-
Before handling, designate a specific area for working with the compound, such as a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Post a warning sign indicating the handling of a phototoxic and mutagenic compound.
-
Assemble all necessary equipment and PPE before starting.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Put on safety goggles and a face shield if required.
-
Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
If required, perform a fit check for the respirator.
3. Handling the Compound:
-
All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Avoid the formation of dust.[2] If handling a powder, use a spatula to gently transfer the material.
-
For solutions, use a calibrated pipette or syringe to transfer liquids.
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces in the designated area with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by 70% ethanol).
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat and hang it in a designated area or dispose of it if it is disposable.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All waste contaminated with the compound must be treated as hazardous waste.
-
Segregate waste into three categories:
-
Solid Waste: Contaminated gloves, pipette tips, paper towels, etc.
-
Liquid Waste: Unused solutions or solvent rinses.
-
Sharps Waste: Contaminated needles or glassware.
-
2. Waste Collection and Labeling:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Phototoxic," and "Mutagenic."
-
Liquid Waste: Collect in a sealed, shatter-resistant container. The container must be clearly labeled with the chemical name and hazard warnings. Do not mix with other chemical waste streams unless compatible.
-
Sharps Waste: Collect in a designated sharps container.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Do not pour any liquid waste down the drain.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Guidance: Diagrams
The following diagrams illustrate the key workflows and logical relationships for handling this compound safely.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
